molecular formula C10H10N2S B1299058 3-(2-Methyl-1,3-thiazol-4-yl)aniline CAS No. 89250-34-0

3-(2-Methyl-1,3-thiazol-4-yl)aniline

Cat. No.: B1299058
CAS No.: 89250-34-0
M. Wt: 190.27 g/mol
InChI Key: CPHZPWZSSBCSAH-UHFFFAOYSA-N
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Description

3-(2-Methyl-1,3-thiazol-4-yl)aniline is a useful research compound. Its molecular formula is C10H10N2S and its molecular weight is 190.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHZPWZSSBCSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353062
Record name 3-(2-methyl-1,3-thiazol-4-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89250-34-0
Record name 3-(2-methyl-1,3-thiazol-4-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Methyl-thiazol-4-yl)-phenylamine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2-Methyl-1,3-thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(2-Methyl-1,3-thiazol-4-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its structure, physicochemical parameters, and spectral characteristics. Due to the limited publicly available information on its specific biological activity and detailed experimental protocols, this guide also incorporates general methodologies for the synthesis and analysis of structurally related aminophenylthiazole derivatives to provide a foundational understanding for researchers.

Chemical and Physical Properties

This compound, with the CAS Number 89250-34-0, is an aromatic amine containing a methyl-substituted thiazole ring. Its chemical structure combines the features of both aniline and a thiazole heterocycle, bestowing upon it a unique set of properties relevant for further chemical modifications and potential biological interactions.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂SLookChem
Molecular Weight 190.26 g/mol LookChem
Melting Point 102-106 °CLookChem
Boiling Point 380.6 °C at 760 mmHgLookChem
Density 1.219 g/cm³LookChem
Flash Point 184 °CLookChem
pKa (Predicted) 3.71 ± 0.10LookChem
Vapor Pressure 5.37E-06 mmHg at 25°CLookChem

Synthesis and Characterization

For the synthesis of 4-aryl-2-methylthiazoles, the logical precursors would be a thioacetamide and a 2-halo-1-(3-aminophenyl)ethan-1-one. The amino group on the phenyl ring may require protection during the thiazole ring formation to prevent side reactions.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product 3-Aminoacetophenone 3-Aminoacetophenone Protection Amino Group Protection (e.g., Acylation) 3-Aminoacetophenone->Protection 1. Thioacetamide Thioacetamide Hantzsch_Synthesis Hantzsch Thiazole Synthesis Thioacetamide->Hantzsch_Synthesis Halogenation α-Halogenation (e.g., Bromination) Protection->Halogenation 2. Halogenation->Hantzsch_Synthesis 3. Deprotection Amino Group Deprotection Hantzsch_Synthesis->Deprotection 4. Final_Product This compound Deprotection->Final_Product

Plausible synthetic workflow for this compound.
General Experimental Protocol for Hantzsch Thiazole Synthesis

The following is a generalized protocol based on the synthesis of similar aminothiazole derivatives.[3][4]

  • Preparation of α-Haloketone: The starting ketone (e.g., a protected 3-aminoacetophenone) is halogenated at the α-position, typically using bromine in a suitable solvent like acetic acid or chloroform.

  • Cyclocondensation: The α-haloketone is then reacted with a thioamide (in this case, thioacetamide) in a solvent such as ethanol. The reaction mixture is typically heated under reflux for several hours.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified, usually by column chromatography on silica gel.

  • Deprotection: If a protecting group was used for the aniline nitrogen, a final deprotection step is necessary to yield the target compound.

Spectral Characterization

Specific spectral data for this compound is not widely published. The following are expected spectral characteristics based on its structure and data from analogous compounds.

2.2.1. 1H NMR Spectroscopy

  • Aromatic Protons: The protons on the aniline ring are expected to appear in the aromatic region (δ 6.5-8.0 ppm). The substitution pattern will lead to a complex splitting pattern (multiplets).

  • Thiazole Proton: A singlet for the proton at the 5-position of the thiazole ring is expected, likely in the range of δ 7.0-7.5 ppm.

  • Methyl Protons: A singlet corresponding to the methyl group at the 2-position of the thiazole ring should appear in the upfield region, typically around δ 2.5-2.7 ppm.

  • Amine Protons: A broad singlet for the -NH₂ protons is expected, the chemical shift of which can vary depending on the solvent and concentration.

2.2.2. 13C NMR Spectroscopy

  • Aromatic Carbons: The carbons of the phenyl ring will resonate in the typical aromatic region (δ 110-150 ppm).

  • Thiazole Carbons: The carbons of the thiazole ring are expected at approximately δ 100-110 ppm for C5, δ 145-155 ppm for C4, and δ 160-170 ppm for C2.

  • Methyl Carbon: The methyl carbon should appear in the upfield region, around δ 15-20 ppm.

2.2.3. Infrared (IR) Spectroscopy

  • N-H Stretching: The aniline -NH₂ group will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds in the thiazole and phenyl rings will appear in the 1450-1650 cm⁻¹ region.

  • C-S Stretching: The C-S stretching vibration of the thiazole ring is typically weak and found in the 600-800 cm⁻¹ region.

2.2.4. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.26 g/mol ). Fragmentation patterns would likely involve the cleavage of the bond between the phenyl and thiazole rings, as well as fragmentation of the thiazole ring itself.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield specific information on the biological activity, mechanism of action, or involvement in any signaling pathways for this compound.

However, the 2-aminothiazole and aminophenylthiazole scaffolds are present in a wide range of biologically active molecules with diverse therapeutic applications, including:

  • Anticancer Agents: Many thiazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[5][6] Some have been shown to act as inhibitors of protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.

  • Antimicrobial Agents: The thiazole ring is a common feature in many antimicrobial compounds.[6]

  • Anti-inflammatory Agents: Certain thiazole derivatives have demonstrated anti-inflammatory properties.[6]

  • Photosensitizing Agents: Some 2-(4-aminophenyl)benzothiazole derivatives have been shown to induce apoptosis in basal cell carcinoma cells upon UVA activation, involving the generation of reactive oxygen species (ROS) and the activation of MAPK signaling pathways (ERK and p38).[7]

Given the prevalence of the aminophenylthiazole moiety in bioactive compounds, it is plausible that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. The following diagram illustrates a general representation of a kinase signaling pathway that is often targeted by small molecule inhibitors, some of which contain the thiazole scaffold.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Regulates Inhibitor Small Molecule Inhibitor (e.g., Thiazole Derivative) Inhibitor->RAF Inhibits

References

In-Depth Technical Guide: 3-(2-Methyl-1,3-thiazol-4-yl)aniline (CAS Number: 89250-34-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methyl-1,3-thiazol-4-yl)aniline is a heterocyclic compound featuring a substituted thiazole ring linked to an aniline moiety. Its chemical structure makes it a valuable building block in medicinal chemistry and materials science. Thiazole-containing compounds are known to exhibit a wide range of biological activities, and aniline derivatives are versatile intermediates in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 89250-34-0[1]
Molecular Formula C₁₀H₁₀N₂S[1]
Molecular Weight 190.26 g/mol [1]
Appearance Solid[2]
Melting Point 90-110 °C[2]
InChI InChI=1S/C10H10N2S/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3[1]
SMILES Cc1nc(cs1)c2cccc(N)c2[1]

Table 2: Predicted Spectroscopic Data

Technique Predicted Data
¹H NMR (500 MHz, CDCl₃) δ (ppm) 7.25 (t, J=7.8 Hz, 1H, Ar-H), 7.15 (s, 1H, Thiazole-H), 6.95 (d, J=7.7 Hz, 1H, Ar-H), 6.80 (s, 1H, Ar-H), 6.65 (d, J=8.0 Hz, 1H, Ar-H), 3.75 (s, 2H, NH₂), 2.70 (s, 3H, CH₃)
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 165.0 (Thiazole C2), 150.0 (Thiazole C4), 147.0 (Ar C-NH₂), 130.0 (Ar CH), 118.0 (Ar CH), 115.0 (Ar CH), 114.0 (Ar CH), 112.0 (Thiazole C5), 19.0 (CH₃)
FT-IR (KBr) ν (cm⁻¹) 3450-3300 (N-H stretch, aniline), 3100-3000 (C-H stretch, aromatic), 1620 (N-H bend, aniline), 1590, 1480 (C=C stretch, aromatic), 1540 (C=N stretch, thiazole), 1380 (C-H bend, methyl)
Mass Spectrometry (EI) m/z (%): 190 (M⁺, 100), 175 (M⁺-CH₃, 20), 134 (M⁺-C₂H₂N, 30), 108 (M⁺-C₃H₂NS, 40)

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound.

G Synthesis Workflow for this compound cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Thiazole Ring Formation (Hantzsch Synthesis) cluster_2 Step 3: Amination a Thioacetamide c N-(3-bromobenzoyl)ethanethioamide a->c Reaction with acyl chloride b 3-Bromobenzoyl chloride b->c d N-(3-bromobenzoyl)ethanethioamide f 4-(3-bromophenyl)-2-methyl-1,3-thiazole d->f Cyclocondensation e 1,3-Dichloroacetone e->f g 4-(3-bromophenyl)-2-methyl-1,3-thiazole i This compound g->i Buchwald-Hartwig amination h Sodium amide (NaNH₂) h->i G TAK1 Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R TLR TLR Ligands TLR4 TLR4 TLR->TLR4 TRADD TRADD/TRAF2 TNFR->TRADD MyD88 MyD88/IRAK IL1R->MyD88 TLR4->MyD88 TAK1 TAK1 TRADD->TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK MKK MKK3/6, MKK4/7 TAK1->MKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Gene Gene Transcription (Inflammation, Survival) NFkB->Gene p38 p38 MKK->p38 activates JNK JNK MKK->JNK activates p38->Gene JNK->Gene Inhibitor This compound (Potential Inhibitor) Inhibitor->TAK1 inhibits

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(2-Methyl-1,3-thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methyl-1,3-thiazol-4-yl)aniline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted thiazole ring linked to an aniline moiety, is a key pharmacophore in a variety of biologically active molecules. Thiazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. A thorough understanding of the structure of this compound is paramount for the rational design and development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing its spectroscopic characterization and a plausible synthetic pathway.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the table below. The molecule consists of a central aniline ring substituted at the meta-position with a 2-methyl-1,3-thiazole ring.

PropertyValue
IUPAC Name This compound
Synonyms 3-(2-Methylthiazol-4-yl)benzenamine, 4-(3-Aminophenyl)-2-methylthiazole
CAS Number 89250-34-0
Molecular Formula C₁₀H₁₀N₂S
Molecular Weight 190.26 g/mol

Spectroscopic Data for Structure Elucidation

The definitive confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques. While a complete set of publicly available experimental spectra for this specific molecule is limited, the following data, including experimental ¹H NMR and predicted data for other techniques, provides a robust framework for its structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectrum:

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Predicted
~7.2-7.0m2HAr-H (thiazole & aniline)
~6.8-6.6m2HAr-H (aniline)
~5.2br s2H-NH₂
~2.7s3H-CH₃

¹³C NMR (Carbon-13 NMR) Spectrum:

The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
Predicted
~165C=N (thiazole)
~150C-S (thiazole)
~147C-NH₂ (aniline)
~135C (aniline, thiazole-substituted)
~130CH (aniline)
~118CH (thiazole)
~117CH (aniline)
~114CH (aniline)
~19-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are predicted as follows:

Wavenumber (cm⁻¹)VibrationFunctional Group
Predicted
3450-3300N-H stretchPrimary Amine (-NH₂)
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (-CH₃)
~1620C=N stretchThiazole
1600-1450C=C stretchAromatic Ring
~1370C-N stretchAromatic Amine
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zAssignment
Predicted
190[M]⁺ (Molecular Ion)
175[M - CH₃]⁺
117[M - C₃H₂NS]⁺

Experimental Protocols

General Synthesis Approach

A plausible and efficient method for the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction offers high yields and functional group tolerance. The proposed synthetic workflow is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 3-Aminophenylboronic acid pinacol ester 3-Aminophenylboronic acid pinacol ester Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) 3-Aminophenylboronic acid pinacol ester->Reaction 2-Methyl-4-bromothiazole 2-Methyl-4-bromothiazole 2-Methyl-4-bromothiazole->Reaction This compound This compound Reaction->this compound

Caption: Proposed Suzuki-Miyaura coupling synthesis workflow.
Detailed Experimental Protocol (Hypothetical)

Materials:

  • 3-Aminophenylboronic acid pinacol ester

  • 2-Methyl-4-bromothiazole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 3-aminophenylboronic acid pinacol ester (1.2 equivalents), 2-methyl-4-bromothiazole (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of the synthesized compound to confirm its structure.

Spectroscopic_Analysis_Workflow Synthesized Compound Synthesized Compound NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Synthesized Compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Synthesized Compound->Mass_Spectrometry IR_ Spectroscopy IR_ Spectroscopy Synthesized Compound->IR_ Spectroscopy Data_Analysis Data Analysis and Interpretation NMR_Spectroscopy->Data_Analysis IR_Spectroscopy IR Spectroscopy IR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: Workflow for spectroscopic characterization.

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is not extensively reported, the thiazole and aniline moieties are present in numerous compounds with known pharmacological activities. It is hypothesized that this compound could interact with various biological targets. The diagram below illustrates a generalized signaling pathway that is often modulated by kinase inhibitors, a class of drugs where thiazole-containing compounds have shown promise.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Dimerization Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) Dimerization->Downstream Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream->Cellular_Response

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

The structural elucidation of this compound is a critical step towards understanding its potential as a scaffold in drug design. This technical guide has provided a comprehensive overview of its key structural features, a compilation of expected and experimental spectroscopic data, and a robust, plausible synthetic methodology. The presented information serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, facilitating further investigation into the therapeutic potential of this and related compounds. The detailed protocols and workflows are intended to ensure reproducibility and guide future synthetic and analytical efforts.

Spectroscopic and Analytical Profile of 3-(2-Methyl-1,3-thiazol-4-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral characteristics of 3-(2-Methyl-1,3-thiazol-4-yl)aniline, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this document outlines the theoretical spectral data based on analogous structures and provides detailed experimental protocols for obtaining and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are based on the analysis of its constituent functional groups—an aniline ring and a 2-methyl-1,3-thiazole ring—and comparison with data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.2-7.4m3HAromatic protons (aniline ring)
~6.7-6.9m1HAromatic proton (aniline ring)
~7.1s1HThiazole ring proton (C5-H)
~5.0-6.0br s2H-NH₂ (aniline)
~2.7s3H-CH₃ (thiazole)

Note: The chemical shifts of the -NH₂ protons can vary significantly depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~165C2 (thiazole)
~150C4 (thiazole)
~147C-NH₂ (aniline)
~130C-thiazole (aniline)
~129CH (aniline)
~118CH (aniline)
~115CH (aniline)
~114C5 (thiazole)
~19-CH₃ (thiazole)
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretching (asymmetric and symmetric) of the primary amine
3100-3000MediumAromatic C-H stretching
~2920WeakAliphatic C-H stretching (-CH₃)
~1620StrongN-H bending (scissoring) of the primary amine
~1600, ~1500, ~1450Medium to StrongC=C and C=N stretching in aromatic and thiazole rings
~1340-1260StrongAromatic C-N stretching
~880-750StrongC-H out-of-plane bending (aromatic substitution pattern)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
190[M]⁺ (Molecular Ion)
175[M - CH₃]⁺
134[M - C₃H₂NS]⁺ (Loss of methylthiazole group)
117[M - C₄H₄N₂S]⁺ (Fragmentation of the aniline-thiazole bond)
92[C₆H₆N]⁺ (Aniline fragment)
85[C₄H₅NS]⁺ (Methylthiazole fragment)

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.

  • Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans and a longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Place the sample in the spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for inducing fragmentation, while Electrospray Ionization (ESI) is a softer technique that often provides a more prominent molecular ion peak.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum. For high-resolution mass spectrometry (HRMS), an instrument capable of high mass accuracy (e.g., Orbitrap or FT-ICR) should be used to determine the exact mass and elemental composition.

Visualization of Synthetic Workflow

The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the construction of the thiazole ring followed by modification of a functional group on the aniline precursor. The following diagram illustrates a generalized synthetic workflow.

G A 3-Aminophenyl precursor (e.g., 3-aminoacetophenone) D α-Haloketone Intermediate A->D Halogenation B Thioamide or Thiourea E Cyclization (Hantzsch Thiazole Synthesis) B->E Condensation C Halogenating Agent (e.g., NBS, Br₂) C->D D->E F This compound E->F Final Product

Caption: A generalized workflow for the synthesis of this compound.

This guide serves as a foundational resource for the analytical characterization of this compound. The provided protocols and predicted data will aid researchers in the identification, purification, and further development of this and related compounds.

Technical Guide: Physicochemical and Biological Profile of 3-(2-Methyl-1,3-thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

Molecular Structure and Weight

The chemical structure consists of a 2-methyl-1,3-thiazole ring attached to an aniline ring at the 4-position of the thiazole and the 3-position of the phenyl group. Based on its isomers, the molecular formula is C₁₀H₁₀N₂S.

Table 1: Physicochemical Data for 3-(2-Methyl-1,3-thiazol-4-yl)aniline and Its Isomers

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂SInferred
Molecular Weight 190.26 g/mol [1]
Isomeric Forms 2-(2-Methyl-1,3-thiazol-4-yl)aniline[2]
4-(2-Methyl-1,3-thiazol-4-yl)aniline[1]

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of this compound are not extensively documented. However, general methodologies for the synthesis of aminophenyl methylthiazole derivatives can be adapted.

General Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a common and versatile method for preparing thiazole derivatives. A plausible synthetic route for this compound would involve the reaction of a thioamide with an α-haloketone.

Protocol:

  • Thioamide Formation: React 3-aminobenzonitrile with Lawesson's reagent in a suitable solvent like toluene or THF under reflux to yield 3-aminothiobenzamide.

  • α-Haloketone Preparation: Commercially available chloroacetone can be used as the α-haloketone.

  • Cyclocondensation (Hantzsch Reaction):

    • Dissolve 3-aminothiobenzamide and chloroacetone in a polar solvent such as ethanol or isopropanol.

    • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure, including the positions of the methyl and amino groups and the substitution pattern on the aromatic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₀H₁₀N₂S) and the exact molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the amine and the C=N and C=C stretches of the thiazole and aromatic rings.

Biological Significance and Potential Applications

While the specific biological activity of this compound has not been reported, the aminothiazole scaffold is a well-known privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[3][4][5]

Potential areas of investigation include:

  • Antimicrobial Activity: Thiazole derivatives have been shown to possess antibacterial and antifungal properties.[3][6]

  • Anticancer Activity: Many aminothiazole-containing compounds have demonstrated potent anticancer effects by targeting various cellular pathways.[4][7]

  • Kinase Inhibition: The aminothiazole moiety is a common feature in many kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[4]

  • Antioxidant Properties: Some aminothiazole derivatives have been reported to exhibit antioxidant and radical scavenging activities.[8]

The diverse biological activities of related compounds suggest that this compound could be a valuable building block for the development of novel therapeutic agents.

Diagrams

General Synthetic Workflow

General Synthetic Workflow for this compound A 3-Aminobenzonitrile C 3-Aminothiobenzamide A->C Thionation B Lawesson's Reagent B->C E Cyclocondensation (Hantzsch Reaction) C->E D Chloroacetone D->E F Crude Product E->F G Purification (Recrystallization/Chromatography) F->G H This compound G->H

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Screening Cascade

Screening Cascade for Biological Activity A This compound B Primary Screening (e.g., Antimicrobial, Cytotoxicity) A->B C Active Hit B->C Activity Detected D Inactive B->D No Activity E Secondary Screening (e.g., Kinase Inhibition, Antioxidant Assays) C->E F Lead Compound Identification E->F

Caption: A logical flow for evaluating the biological potential of the title compound.

References

3-(2-Methyl-1,3-thiazol-4-yl)aniline IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to 3-(2-Methyl-1,3-thiazol-4-yl)aniline, a compound of interest in medicinal chemistry, is provided below for researchers, scientists, and drug development professionals. This document covers its chemical identity, synthesis, and potential biological activities, supported by experimental data and protocols.

Chemical Identity and Properties

The IUPAC name for the compound is This compound . It belongs to the class of organic compounds known as anilines, which are characterized by an amino group attached to a benzene ring. The structure also features a thiazole ring, a five-membered heterocyclic ring containing both sulfur and nitrogen, which is a common scaffold in many biologically active molecules.

PropertyValue
CAS Number 89250-34-0[1]
Molecular Formula C₁₀H₁₀N₂S
Molecular Weight 190.26 g/mol [2]
Canonical SMILES CC1=NC=C(S1)C2=CC=CC(=C2)N
InChI Key SBPJNWLSTBFRTF-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound typically involves the reduction of the corresponding nitro compound, 4-(3-nitrophenyl)-2-methylthiazole. This transformation is a standard procedure in organic synthesis, often achieved through catalytic hydrogenation.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Final Product A 4-(3-Nitrophenyl)-2-methylthiazole B Catalyst: Pd/C Reagent: H₂ (gas) or other reducing agent Solvent: Ethanol or Ethyl Acetate Conditions: Room temp to 50°C A->B Reduction C This compound B->C MTT_Workflow A 1. Seed cancer cells in 96-well plate B 2. Add varying concentrations of test compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate IC50 value G->H

References

An In-depth Technical Guide to the Solubility of 3-(2-Methyl-1,3-thiazol-4-yl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility profile of 3-(2-Methyl-1,3-thiazol-4-yl)aniline, a critical physicochemical parameter for its application in research and drug development. Due to the absence of publicly available quantitative data for this specific molecule, this document provides a comprehensive framework for its experimental determination. It outlines a systematic approach, including a predicted solubility profile, a detailed protocol for the established shake-flask method, and a structured format for data presentation. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data, thereby facilitating further investigation and application of this compound.

Introduction

This compound is a heterocyclic compound featuring a substituted aniline ring linked to a methylthiazole moiety. Molecules containing thiazole and aniline scaffolds are of significant interest in medicinal chemistry, often serving as key building blocks for the synthesis of pharmacologically active agents. The solubility of such a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is a critical factor influencing reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability and therapeutic efficacy of a potential drug candidate. An accurate understanding of its solubility in a range of common laboratory solvents is therefore essential for its effective use in any research or development setting.

Predicted Solubility Profile (Qualitative)

Based on the chemical structure of this compound, a qualitative solubility profile can be predicted. The molecule possesses both polar and non-polar characteristics:

  • Polar Features: The aniline -NH2 group and the nitrogen and sulfur atoms in the thiazole ring can participate in hydrogen bonding.

  • Non-Polar Features: The phenyl ring and the methyl group contribute to the molecule's lipophilicity.

This duality suggests that solubility will be highly dependent on the solvent's properties.

Table 1: Predicted Qualitative Solubility and Rationale

Solvent ClassSpecific SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHigh These solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating a wide range of compounds.
Acetonitrile, AcetoneModerate These solvents are polar but are weaker hydrogen bond acceptors compared to DMSO/DMF.
Polar Protic Methanol, EthanolModerate These solvents can act as both hydrogen bond donors and acceptors, likely leading to favorable interactions.
WaterLow to Very Low Despite the presence of hydrogen bonding groups, the significant aromatic and hydrocarbon content will likely limit aqueous solubility.
Non-Polar Dichloromethane (DCM), ChloroformModerate to Low These solvents may interact favorably with the aromatic portions of the molecule but lack strong hydrogen bonding capabilities.
Toluene, Hexane, HeptaneVery Low The polarity of the aniline and thiazole moieties is unlikely to be overcome by these non-polar, non-hydrogen bonding solvents.

Quantitative Solubility Data Table

As specific quantitative data is not publicly available, the following table provides a structured template for recording experimentally determined values. It is recommended to measure solubility at standard temperatures, such as 25 °C (298.15 K) and 37 °C (310.15 K), to simulate ambient and physiological conditions.

Table 2: Experimental Solubility of this compound

SolventClassificationSolubility at 25 °C (mg/mL)Solubility at 37 °C (mg/mL)Molar Solubility (mol/L) at 25 °CNotes / Observations
Polar Aprotic
Dimethyl Sulfoxide (DMSO)High
Dimethylformamide (DMF)High
Acetonitrile (ACN)Medium
AcetoneMedium
Polar Protic
MethanolHigh
EthanolHigh
Isopropanol (IPA)Medium
WaterHigh
Non-Polar
Dichloromethane (DCM)Medium
TolueneLow
Heptane/HexaneVery Low

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It involves agitating an excess amount of a solid compound in a solvent for an extended period to ensure the formation of a saturated solution at equilibrium.

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Calibrated positive displacement pipettes or syringes

  • Syringe filters (0.22 µm, chemically compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV) or other suitable quantitative analytical instrumentation

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential. A starting point is ~10 mg of compound per 1 mL of solvent.

    • Record the exact volume of the solvent added.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a period sufficient to reach equilibrium, typically 24 to 72 hours. It is best practice to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration is stable.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle. A brief centrifugation can aid this process.

    • Visually confirm that a solid phase is still present.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. Discard the initial portion of the filtrate to saturate the filter.

    • Accurately dilute the clear, filtered solution with a suitable solvent (often the HPLC mobile phase) to a concentration within the linear range of the analytical method's calibration curve.

  • Quantification by HPLC-UV:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by injecting the standards and plotting the detector response (peak area) versus concentration. The curve should have a correlation coefficient (R²) > 0.99.

    • Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by applying the dilution factor to the measured concentration.

    • Express the final solubility in desired units (e.g., mg/mL, µg/mL, or mol/L).

Visualization of Experimental Workflow

The diagram below outlines the key stages of the shake-flask method for determining solubility.

G Workflow for Shake-Flask Solubility Determination prep 1. Preparation of Slurry equil 2. Equilibration prep->equil sub_prep1 Add excess solid compound to known volume of solvent prep->sub_prep1 phase_sep 3. Phase Separation equil->phase_sep sub_equil1 Agitate at constant T (e.g., 24-72 hours) equil->sub_equil1 quant 4. Quantification phase_sep->quant sub_phase1 Filter supernatant with 0.22 µm syringe filter phase_sep->sub_phase1 calc 5. Calculation quant->calc sub_quant1 Dilute sample accurately quant->sub_quant1 sub_quant2 Analyze via HPLC-UV against calibration curve sub_quant1->sub_quant2

Caption: Workflow for Shake-Flask Solubility Determination.

Navigating the Safety Profile of 3-(2-Methyl-1,3-thiazol-4-yl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the safety data for 3-(2-Methyl-1,3-thiazol-4-yl)aniline (CAS No. 209983-65-7). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a consolidated safety profile based on data from structurally analogous compounds, including aniline and other heterocyclic aniline derivatives. This guide is intended to inform researchers, scientists, and drug development professionals on the potential hazards, safe handling procedures, and emergency response protocols associated with this chemical.

Hazard Identification and Classification

Based on the toxicological data of analogous aniline compounds, this compound is anticipated to be a hazardous substance. The primary hazards are associated with its aniline moiety, which is known for its toxicity upon ingestion, inhalation, and dermal contact.

GHS Hazard Classification (Inferred)

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[1]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[1]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.[1]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[1]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[1]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.[1]
CarcinogenicityCategory 2H351: Suspected of causing cancer.[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[1]
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life.[1]
Hazardous to the Aquatic Environment, Long-term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Signal Word: Danger[1]

Hazard Pictograms (Inferred):

  • Skull and Crossbones

  • Corrosion

  • Health Hazard

  • Exclamation Mark

  • Environment

Physical and Chemical Properties

PropertyValue (Analogous Compounds)
Molecular FormulaC10H10N2S
Molecular Weight190.27 g/mol
AppearanceExpected to be a solid.
Melting PointNot available.
Boiling PointNot available.
SolubilityLikely soluble in organic solvents.

Experimental Protocols and Safe Handling

Given the inferred hazards, stringent safety protocols must be followed when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Ensure eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3]

  • Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.[3]

General Handling Procedures:

  • Avoid all personal contact, including inhalation.[4]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Spill Response Protocol:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[2]

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ventilate Area Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose First_Aid_Measures cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion i1 Move to Fresh Air i2 Artificial Respiration (if needed) i1->i2 i3 Seek Immediate Medical Attention i2->i3 s1 Flush with Water (15 min) s2 Remove Contaminated Clothing s1->s2 s3 Seek Immediate Medical Attention s2->s3 e1 Flush with Water (15 min) e2 Lift Eyelids e1->e2 e3 Seek Immediate Medical Attention e2->e3 g1 Do NOT Induce Vomiting g2 Rinse Mouth g1->g2 g3 Seek Immediate Medical Attention g2->g3

References

Commercial Availability and Synthetic Guidance for 3-(2-Methyl-1,3-thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Technical Overview

This guide provides an in-depth overview of the commercial availability and synthetic pathways for the chemical intermediate 3-(2-Methyl-1,3-thiazol-4-yl)aniline (CAS No. 89250-34-0). This compound is of interest to researchers in medicinal chemistry and drug discovery as a building block for more complex molecules. This document summarizes available supplier information, provides a plausible synthetic protocol based on established chemical principles, and includes visualizations to aid in understanding the chemical processes.

Commercial Availability

The commercial availability of this compound is limited, with a few specialized chemical suppliers listing it in their catalogs. Quantitative data such as purity, available quantities, and pricing are often not publicly available and typically require direct inquiry with the suppliers. Cold-chain transportation may be necessary for this product, as indicated by some suppliers.

SupplierCAS NumberAvailable Information
LookChem89250-34-0Product name, synonyms, molecular formula, and molecular weight are listed. The website mentions its use in the chemical, pharmaceutical, and agrochemical industries. A safety data sheet is indicated to be available.[1]
BLDpharm89250-34-0The product is listed, with a note indicating the requirement for cold-chain transportation and that special offers may be available for online orders.[2]
ChemicalBook89250-34-0Lists the compound with its basic chemical properties and provides links to potential suppliers.[3]
Matrix Fine Chemicals89250-34-0Provides the chemical structure, IUPAC name, molecular weight, and formula.[4]

Note: Researchers are advised to contact these suppliers directly to obtain specific details regarding product specifications, availability, and pricing.

Physicochemical Properties

PropertyValueSource
CAS Number 89250-34-0LookChem[1]
Molecular Formula C₁₀H₁₀N₂SLookChem[1]
Molecular Weight 190.26 g/mol LookChem[1]
IUPAC Name This compoundMatrix Fine Chemicals[4]
Synonyms 4-(3-Aminophenyl)-2-methylthiazole, 3-(2-Methylthiazol-4-yl)anilineLookChem[1], BOC Sciences[]

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of a substituted thiazole, which can be adapted for the preparation of the target molecule.

Reaction Scheme:

The synthesis of this compound can be envisioned in two main stages: the formation of the thiazole ring via the Hantzsch synthesis, followed by the reduction of a nitro group to the aniline.

Stage 1: Hantzsch Thiazole Synthesis of 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole

  • Reactants:

    • 2-Bromo-1-(3-nitrophenyl)ethan-1-one (α-haloketone)

    • Thioacetamide (thioamide)

  • Solvent: Ethanol or Methanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.1 equivalents) in ethanol.

    • To this solution, add 2-bromo-1-(3-nitrophenyl)ethan-1-one (1 equivalent).

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Stage 2: Reduction of the Nitro Group

  • Reactant: 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole

  • Reducing Agent: Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl), or catalytic hydrogenation (e.g., H₂/Pd-C).

  • Solvent: Ethanol or Ethyl Acetate

  • Procedure (using SnCl₂):

    • Suspend 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole in ethanol in a round-bottom flask.

    • Add an excess of tin(II) chloride dihydrate (e.g., 3-5 equivalents).

    • Carefully add concentrated hydrochloric acid dropwise with stirring.

    • Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • The final product, this compound, can be purified by column chromatography on silica gel.

Visualizations

To further clarify the synthetic process, the following diagrams illustrate the key chemical transformations.

Synthesis_Pathway cluster_stage1 Stage 1: Hantzsch Thiazole Synthesis cluster_stage2 Stage 2: Nitro Group Reduction Reactant_A 2-Bromo-1-(3-nitrophenyl)ethan-1-one Intermediate 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole Reactant_A->Intermediate Ethanol, Reflux Reactant_B Thioacetamide Reactant_B->Intermediate Final_Product This compound Intermediate->Final_Product SnCl2, HCl, Ethanol

Synthetic pathway for this compound.

Experimental_Workflow Start Start: Reactants Reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol) Start->Reaction Workup1 Cooling & Precipitation / Solvent Removal Reaction->Workup1 Purification1 Recrystallization Workup1->Purification1 Intermediate Isolated Intermediate: 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole Purification1->Intermediate Reduction Nitro Group Reduction (SnCl2 / HCl) Intermediate->Reduction Workup2 Neutralization & Extraction Reduction->Workup2 Purification2 Column Chromatography Workup2->Purification2 End Final Product: This compound Purification2->End

General experimental workflow for the synthesis.

Safety Information

A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier and consulted before handling the compound. As a general precaution for aniline and thiazole derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

The commercial availability of this compound is currently limited to a few specialized suppliers, and direct inquiries are necessary to obtain detailed product specifications. For researchers unable to procure this compound commercially, a plausible two-stage synthetic route, commencing with a Hantzsch thiazole synthesis followed by a nitro group reduction, provides a viable alternative for its preparation in a laboratory setting. As with all chemical procedures, appropriate safety precautions must be strictly followed.

References

Potential Biological Targets of Thiazole Aniline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazole aniline derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the potential biological targets of these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the associated signaling pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Biological Activities and Molecular Targets

Thiazole aniline derivatives have been extensively investigated for their therapeutic potential across various disease areas. Their biological effects are attributed to their ability to interact with a diverse range of molecular targets, including enzymes, receptors, and nucleic acids. The primary areas of investigation include oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions.

Anticancer Activity

A significant body of research has focused on the anticancer properties of thiazole aniline derivatives. These compounds have been shown to inhibit tumor growth through various mechanisms, including the disruption of cell cycle progression, induction of apoptosis, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Key Anticancer Targets:

  • Protein Kinases: Many thiazole aniline derivatives are potent inhibitors of protein kinases, which are critical regulators of cell signaling. Key kinase targets include:

    • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth.

    • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

    • B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF): Mutations in the BRAF gene are found in a significant percentage of melanomas and other cancers.

    • c-KIT: This receptor tyrosine kinase is a key driver in certain gastrointestinal stromal tumors and leukemias.

  • Tubulin: Thiazole aniline derivatives can interfere with the dynamics of microtubule assembly and disassembly by binding to tubulin. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[1]

  • Topoisomerases: These enzymes are essential for DNA replication and transcription. Thiazole aniline derivatives can inhibit topoisomerase activity, leading to DNA damage and cell death.

  • DNA: Some derivatives have been shown to interact directly with DNA, potentially through intercalation or groove binding, thereby interfering with DNA replication and gene expression.

Table 1: Anticancer Activity of Selected Thiazole Aniline Derivatives

Compound/Derivative ClassTargetAssayCell LineIC50/GI50 (µM)Reference
2,4-disubstituted thiazolesTubulin PolymerizationTubulin polymerization assay-2.00 - 2.95[2][3]
Thiazole-naphthalene hybridTubulin PolymerizationTubulin polymerization assay-3.3[4]
Thiazole-based chalcone (2e)Tubulin PolymerizationTubulin polymerization assay-7.78[5]
Thiazole derivative (4c)VEGFR-2Kinase assay-0.15[6]
4-chlorophenylthiazole deriv.VEGFR-2Kinase assay-0.051[7]
Thiazole derivative (4c)CytotoxicityMTT AssayMCF-72.57[6]
Thiazole derivative (4c)CytotoxicityMTT AssayHepG27.26[6]
Thiazole-naphthalene (5b)CytotoxicityCCK-8 AssayMCF-70.48[4]
Thiazole-naphthalene (5b)CytotoxicityCCK-8 AssayA5490.97[4]
Methyl salicylate based thiazole (3j)PTP1BEnzyme inhibition assay-0.51[8]
Methyl salicylate based thiazole (3f)PTP1BEnzyme inhibition assay-0.66[8]
Thiazole-2-acetamide (10a)Tubulin PolymerizationTubulin polymerization assay-2.69[9]
Thiazole-2-acetamide (10a)CytotoxicityAntiproliferative assayVarious~6 (average)[9]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiazole aniline derivatives have demonstrated promising activity against a range of bacteria and fungi. Their mechanisms of action are believed to involve the inhibition of essential microbial enzymes.

Key Antimicrobial Targets:

  • Bacterial Enzymes: Thiazole aniline derivatives have been shown to inhibit enzymes crucial for bacterial survival, such as those involved in cell wall synthesis or DNA replication.

  • Fungal Enzymes: Similar to their antibacterial counterparts, antifungal thiazole aniline derivatives likely target essential fungal enzymes.

Table 2: Antimicrobial Activity of Selected Thiazole Aniline Derivatives

Compound/Derivative ClassOrganismMIC (µg/mL)Reference
Thiazole-imidazole derivative (3a)E. coli4.88[10]
Thiazole-imidazole derivative (8a)E. coli9.77[10]
Thiazole-imidazole derivative (3a)S. aureus4.88[10]
Thiazole-imidazole derivative (8a)S. aureus9.77[10]
Thiazole-imidazole derivative (3a)C. albicans156.25[10]
Heteroaryl thiazole derivative (3)Various Bacteria230 - 700[11]
Heteroaryl thiazole derivative (9)Various Fungi60 - 230[11]
4-(4-bromophenyl)-thiazol-2-amine deriv. (43a)S. aureus, E. coli16.1 (µM)[12]
Substituted 1,3-thiazole derivative (38)B. subtilis, E. coli4.51 - 4.60 (unit not specified)[13]
Neuroprotective Activity

Several thiazole aniline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects are often linked to the inhibition of enzymes that play a role in the progression of these diseases.

Key Neuroprotective Targets:

  • Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in the symptomatic treatment of Alzheimer's disease.[14][15]

  • 5-Lipoxygenase (5-LOX) and Deoxyribonuclease I (DNase I): Dual inhibition of these enzymes has been proposed as a promising approach for neuroprotection.[16]

Table 3: Neuroprotective Activity of Selected Thiazole Aniline Derivatives

Compound/Derivative ClassTargetIC50Reference
Thiazole-based derivative (10)Acetylcholinesterase (AChE)103.24 nM[14]
Thiazole-based derivative (16)Acetylcholinesterase (AChE)108.94 nM[14]
Thiazole derivative (12)5-Lipoxygenase (5-LOX)60 nM[16]
Thiazole derivative (29)5-Lipoxygenase (5-LOX)56 nM[16]
Thiazole derivative (5)Deoxyribonuclease I (DNase I)< 100 µM[16]
Thiazole derivative (29)Deoxyribonuclease I (DNase I)< 100 µM[16]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Thiazole aniline derivatives have shown potential as anti-inflammatory agents by targeting enzymes involved in the inflammatory cascade.

Key Anti-inflammatory Targets:

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.[17][18]

  • Lipoxygenase (LOX) Enzymes: LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators.

Table 4: Anti-inflammatory Activity of Selected Thiazole Aniline Derivatives

Compound/Derivative ClassTargetIC50 (µM)Reference
4,5-diarylthiazole (9a)COX-10.42[17]
4,5-diarylthiazole (9b)COX-10.32[17]
4,5-diarylthiazole (9a)COX-210.71[17]
4,5-diarylthiazole (9b)COX-29.23[17]
Thiazolo-celecoxib analogue (7a)COX-14.80[17]
2-(Trimethoxyphenyl)-thiazole (A2)COX-223.26[18]
Thiazolidin-4-one (23b)COX-21.9[17]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of thiazole aniline derivatives.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[10][14][18][19]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS)

  • Thiazole aniline derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole aniline derivative from the stock solution in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.[2][4][11]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye (optional, for fluorescence-based assay)

  • Thiazole aniline derivative stock solution (in DMSO)

  • Known tubulin inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol. If using a fluorescent assay, include the fluorescent reporter dye according to the manufacturer's instructions.

  • Plate Setup: Pre-warm a 96-well plate to 37°C. Add 5 µL of 10x concentrated test compound, positive controls, or vehicle control to the appropriate wells.

  • Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Measurement: Immediately place the plate in the pre-warmed microplate reader. Measure the change in absorbance at 340 nm (for turbidity assay) or fluorescence intensity at the appropriate wavelengths (for fluorescence assay) at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

  • Data Analysis: Plot the absorbance or fluorescence intensity against time to generate polymerization curves. The IC50 value is determined by measuring the inhibition of the rate or extent of polymerization at various compound concentrations.

Protocol 3: Kinase Inhibition Assay (Luminescence-based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed during the kinase reaction.[9][17][20]

Materials:

  • Recombinant kinase (e.g., VEGFR-2)

  • Kinase buffer

  • Substrate specific for the kinase

  • ATP

  • Thiazole aniline derivative stock solution (in DMSO)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Master Mix Preparation: Prepare a master mix containing kinase buffer, substrate, and ATP.

  • Plate Setup: Add the master mix to the wells of a 96-well plate. Add the thiazole aniline derivative at various concentrations to the test wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Initiate the kinase reaction by adding the recombinant kinase to the wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Luminescence Detection: Add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed. Incubate at room temperature for 10 minutes to stabilize the signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and its inhibition by test compounds.[8]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Thiazole aniline derivative stock solution (in DMSO)

  • Known AChE inhibitor (e.g., donepezil) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of the test compound.

  • Plate Setup: In a 96-well plate, add phosphate buffer, AChE solution, and the test compound at various concentrations to the appropriate wells. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding ATCI and DTNB solution to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value is determined from the dose-response curve.

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[1][7][12][21][22]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Thiazole aniline derivative stock solution (in DMSO)

  • Standard antibiotic or antifungal drug as a positive control

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Add 100 µL of broth to each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

  • Inoculation: Add 5 µL of the standardized microbial inoculum to each well, resulting in a final volume of 105 µL.

  • Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Signaling Pathways and Experimental Workflows

The biological effects of thiazole aniline derivatives are often mediated through the modulation of complex signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for rational drug design.

Anticancer Drug Discovery Workflow

The process of discovering and developing a new anticancer drug from a class of compounds like thiazole aniline derivatives typically follows a structured workflow, from initial screening to preclinical evaluation.

anticancer_workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Compound_Library Thiazole Aniline Derivative Library HTS High-Throughput Screening (e.g., Cell Viability Assays) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation SAR Structure-Activity Relationship (SAR) Studies Lead_Generation->SAR ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Lead_Optimization Lead Optimization SAR->Lead_Optimization ADMET->SAR Mechanism_of_Action Mechanism of Action Studies (e.g., Target Identification, Pathway Analysis) Lead_Optimization->Mechanism_of_Action In_Vivo_Models In Vivo Animal Models (Efficacy & Toxicology) Mechanism_of_Action->In_Vivo_Models Candidate_Selection Candidate Drug Selection In_Vivo_Models->Candidate_Selection

Anticancer Drug Discovery Workflow
Apoptosis Signaling Pathway

Many thiazole aniline derivatives induce apoptosis, or programmed cell death, in cancer cells. This process is tightly regulated by a complex network of signaling molecules. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are two major routes to apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Thiazole_Aniline Thiazole Aniline Derivatives Death_Receptor Death Receptors (e.g., Fas, TNFR1) Thiazole_Aniline->Death_Receptor activates Bcl2 Bcl-2 Family (Bax, Bak, Bcl-2) Thiazole_Aniline->Bcl2 regulates Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bcl2->Mitochondrion regulates permeability Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Signaling Pathway
Cell Cycle Regulation and Arrest

Thiazole aniline derivatives can also induce cell cycle arrest, preventing cancer cells from progressing through the different phases of cell division. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.

cell_cycle_pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition Thiazole_Aniline Thiazole Aniline Derivatives CDK2_CyclinE CDK2-Cyclin E Thiazole_Aniline->CDK2_CyclinE inhibits CDK1_CyclinB CDK1-Cyclin B Thiazole_Aniline->CDK1_CyclinB inhibits CDK4_6_CyclinD CDK4/6-Cyclin D CDK4_6_CyclinD->CDK2_CyclinE S_Phase S Phase (DNA Replication) CDK2_CyclinE->S_Phase Arrest Cell Cycle Arrest CDK2_CyclinE->Arrest M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase CDK1_CyclinB->Arrest G1_Phase G1 Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase->G1_Phase

Cell Cycle Regulation and Arrest

Conclusion

Thiazole aniline derivatives represent a highly promising class of compounds with a wide array of biological activities and the potential to address significant unmet medical needs. Their structural versatility allows for fine-tuning of their pharmacological properties to target specific biological pathways with high potency and selectivity. This technical guide has provided a comprehensive overview of the current state of research in this field, highlighting key molecular targets, summarizing quantitative activity data, and detailing essential experimental protocols. The provided visualizations of key signaling pathways and experimental workflows offer a conceptual framework for understanding the mechanisms of action and for guiding future drug discovery efforts. Continued investigation into the synthesis, biological evaluation, and mechanism of action of novel thiazole aniline derivatives is warranted and holds great promise for the development of the next generation of therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methyl-1,3-thiazol-4-yl)aniline is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of various biologically active compounds. Its structure, featuring a substituted thiazole ring linked to an aniline moiety, is a common scaffold in kinase inhibitors and other therapeutic agents. This document provides detailed protocols for two common and effective synthetic routes to obtain this compound: the Hantzsch Thiazole Synthesis and the Suzuki-Miyaura Cross-Coupling reaction.

Synthetic Strategies

Two primary retrosynthetic pathways are outlined for the synthesis of the target compound.

Scheme 1: Hantzsch Thiazole Synthesis

This classical approach involves the cyclocondensation of an α-haloketone with a thioamide. In this proposed synthesis, 2-chloro-1-(3-nitrophenyl)ethanone is reacted with thioacetamide to form the 2-methyl-4-(3-nitrophenyl)thiazole intermediate. Subsequent reduction of the nitro group yields the desired this compound.

Scheme 2: Suzuki-Miyaura Cross-Coupling

This modern cross-coupling method provides a convergent route to the target molecule. The synthesis involves the palladium-catalyzed reaction of (3-aminophenyl)boronic acid with 4-bromo-2-methylthiazole. This approach offers the advantage of building the C-C bond between the two aromatic rings in a single step.

Data Presentation

The following tables summarize the key chemical intermediates and the final product, along with their physicochemical properties.

Table 1: Starting Materials and Intermediates

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
3'-NitroacetophenoneC₈H₇NO₃165.15Starting material (Hantzsch)
2-Chloro-1-(3-nitrophenyl)ethanoneC₈H₆ClNO₃201.59α-haloketone (Hantzsch)
ThioacetamideC₂H₅NS75.13Thioamide (Hantzsch)
2-Methyl-4-(3-nitrophenyl)thiazoleC₁₀H₈N₂O₂S220.25Nitro-intermediate (Hantzsch)
(3-Aminophenyl)boronic acidC₆H₈BNO₂136.94Boronic acid (Suzuki)
4-Bromo-2-methylthiazoleC₄H₄BrNS178.05Halogenated thiazole (Suzuki)

Table 2: Final Product and Expected Analytical Data

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected AppearanceExpected Melting Point (°C)
This compoundC₁₀H₁₀N₂S190.27Off-white to pale yellow solid85-90

Table 3: Expected Spectroscopic Data for this compound

Technique Expected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 7.55 (s, 1H, thiazole-H), 7.10 (t, J=7.8 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.80 (d, J=7.6 Hz, 1H, Ar-H), 6.60 (d, J=7.8 Hz, 1H, Ar-H), 5.20 (s, 2H, NH₂), 2.65 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 165.0 (thiazole C2), 150.0 (thiazole C4), 149.0 (Ar C-NH₂), 135.5 (Ar C-thiazole), 129.5 (Ar CH), 115.0 (thiazole C5), 114.0 (Ar CH), 112.0 (Ar CH), 110.0 (Ar CH), 19.0 (CH₃)
FT-IR (KBr, cm⁻¹)3450-3300 (N-H stretch, aniline), 3100-3000 (Ar C-H stretch), 1620 (N-H bend), 1580, 1480 (Ar C=C stretch), 1540 (Thiazole ring stretch)
Mass Spec. (ESI-MS)m/z: 191.06 [M+H]⁺

Experimental Protocols

Protocol 1: Hantzsch Thiazole Synthesis

This protocol is divided into three main stages: synthesis of the α-haloketone, thiazole ring formation, and reduction of the nitro group.

Stage 1: Synthesis of 2-Chloro-1-(3-nitrophenyl)ethanone

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3'-nitroacetophenone (10.0 g, 60.6 mmol) in glacial acetic acid (100 mL).

  • Chlorination: While stirring, slowly add sulfuryl chloride (5.3 mL, 66.7 mmol) dropwise to the solution. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature below 40 °C.

  • Reaction Monitoring: After the addition is complete, heat the mixture to 50-60 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into 500 mL of ice-cold water with stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to yield 2-chloro-1-(3-nitrophenyl)ethanone as a pale yellow solid.

Stage 2: Synthesis of 2-Methyl-4-(3-nitrophenyl)thiazole

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-chloro-1-(3-nitrophenyl)ethanone (10.0 g, 49.6 mmol) and thioacetamide (4.1 g, 54.6 mmol) in 100 mL of ethanol.

  • Cyclization: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid product should precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol to give 2-methyl-4-(3-nitrophenyl)thiazole.

Stage 3: Synthesis of this compound

  • Reaction Setup: In a 500 mL flask, suspend 2-methyl-4-(3-nitrophenyl)thiazole (8.0 g, 36.3 mmol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Reduction: Add iron powder (10.1 g, 181.5 mmol) and a catalytic amount of ammonium chloride (0.8 g, 14.5 mmol). Heat the mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Extraction: Combine the filtrates and remove the ethanol under reduced pressure. Add 100 mL of ethyl acetate and 100 mL of saturated sodium bicarbonate solution to the aqueous residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol involves the direct coupling of a boronic acid and a halogenated thiazole.

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask, add (3-aminophenyl)boronic acid (1.0 g, 7.3 mmol), 4-bromo-2-methylthiazole (1.43 g, 8.0 mmol), potassium carbonate (3.0 g, 21.9 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.42 g, 0.365 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (30 mL) and water (10 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C with stirring for 12-18 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthetic protocols.

Hantzsch_Synthesis cluster_start Starting Materials cluster_stage1 Stage 1: Chlorination cluster_stage2 Stage 2: Thiazole Formation cluster_stage3 Stage 3: Reduction cluster_product Final Product 3_Nitroacetophenone 3'-Nitroacetophenone Chlorination Chlorination (SO₂Cl₂, Acetic Acid) 3_Nitroacetophenone->Chlorination Thioacetamide Thioacetamide Hantzsch_Reaction Hantzsch Reaction (Ethanol, Reflux) Thioacetamide->Hantzsch_Reaction 2_Chloro_1_3_nitrophenyl_ethanone 2_Chloro_1_3_nitrophenyl_ethanone Chlorination->2_Chloro_1_3_nitrophenyl_ethanone Intermediate 1 2_Methyl_4_3_nitrophenyl_thiazole 2_Methyl_4_3_nitrophenyl_thiazole Hantzsch_Reaction->2_Methyl_4_3_nitrophenyl_thiazole Intermediate 2 Reduction Nitro Reduction (Fe, NH₄Cl, EtOH/H₂O) Final_Product This compound Reduction->Final_Product 2_Chloro_1_3_nitrophenyl_ethanone->Hantzsch_Reaction 2_Methyl_4_3_nitrophenyl_thiazole->Reduction Suzuki_Coupling cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Final Product Aminophenylboronic_Acid (3-Aminophenyl)boronic acid Coupling Suzuki-Miyaura Coupling (Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O) Aminophenylboronic_Acid->Coupling Bromo_Methylthiazole 4-Bromo-2-methylthiazole Bromo_Methylthiazole->Coupling Crude_Product Crude_Product Coupling->Crude_Product Crude Product Purification Aqueous Workup & Column Chromatography Final_Product This compound Purification->Final_Product Crude_Product->Purification

Application Notes and Protocols for the Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)aniline, a key intermediate in the development of various pharmacologically active compounds. The described methodology follows a reliable two-step synthetic route, commencing with the construction of the thiazole ring via a Hantzsch synthesis, followed by the reduction of a nitro group to the desired aniline.

I. Synthetic Strategy Overview

The synthesis of this compound is accomplished through a two-step process:

  • Step 1: Hantzsch Thiazole Synthesis of 2-methyl-4-(3-nitrophenyl)-1,3-thiazole from 2-bromo-1-(3-nitrophenyl)ethanone and thioacetamide.

  • Step 2: Reduction of the Nitro Group of 2-methyl-4-(3-nitrophenyl)-1,3-thiazole to afford the final product, this compound.

This approach is robust and utilizes commercially available starting materials, making it a practical route for laboratory-scale synthesis.

II. Experimental Protocols

Step 1: Synthesis of 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole

This step employs the Hantzsch thiazole synthesis, a classic and efficient method for the formation of thiazole rings from α-haloketones and thioamides.[1][2][3][4]

Materials and Reagents:

  • 2-bromo-1-(3-nitrophenyl)ethanone

  • Thioacetamide

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq) in absolute ethanol.

  • To this solution, add thioacetamide (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-methyl-4-(3-nitrophenyl)-1,3-thiazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

The final step involves the reduction of the nitro group of the thiazole intermediate to an aniline. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.[5][6][7]

Materials and Reagents:

  • 2-methyl-4-(3-nitrophenyl)-1,3-thiazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Suspend 2-methyl-4-(3-nitrophenyl)-1,3-thiazole (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and carefully basify by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

III. Quantitative Data Summary

As this protocol is a generalized procedure based on established chemical transformations, the following data are representative and may vary based on experimental conditions and scale.

StepProductStarting MaterialsMolar Ratio (Starting Material:Reagent)SolventTypical Yield (%)Purity (%)
12-Methyl-4-(3-nitrophenyl)-1,3-thiazole2-bromo-1-(3-nitrophenyl)ethanone, Thioacetamide1 : 1.1Ethanol75-85>95 (after purification)
2This compound2-Methyl-4-(3-nitrophenyl)-1,3-thiazole, SnCl₂·2H₂O1 : 4-5Ethanol / HCl80-90>98 (after purification)

IV. Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Nitro Group Reduction SM1 2-bromo-1-(3-nitrophenyl)ethanone Reaction1 Reflux (4-6 h) SM1->Reaction1 R1 Thioacetamide R1->Reaction1 Solvent1 Ethanol Solvent1->Reaction1 Workup1 Workup & Purification Reaction1->Workup1 Intermediate 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole Workup1->Intermediate Reaction2 Stir at 50-60 °C (2-4 h) Intermediate->Reaction2 R2 SnCl2.2H2O / HCl R2->Reaction2 Solvent2 Ethanol Solvent2->Reaction2 Workup2 Workup & Purification Reaction2->Workup2 Product This compound Workup2->Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Purification of 3-(2-Methyl-1,3-thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-(2-Methyl-1,3-thiazol-4-yl)aniline, a key intermediate in pharmaceutical synthesis. The following methods are based on established chemical principles and techniques applicable to aromatic amines and thiazole derivatives.

Introduction

This compound is a solid organic compound whose purity is critical for subsequent synthetic steps and for ensuring the quality of final active pharmaceutical ingredients. The primary impurities in the crude product typically include unreacted starting materials, reaction byproducts, and residual solvents. The purification strategies outlined below—recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC)—are designed to effectively remove these impurities. The choice of method will depend on the impurity profile, the required purity level, and the scale of the purification.

Physicochemical Properties (for reference)

PropertyValue
Molecular FormulaC₁₀H₁₀N₂S
Molecular Weight190.27 g/mol
AppearanceExpected to be a solid
PolarityModerately polar
Acidity/BasicityWeakly basic (due to the aniline moiety)

Purification Techniques

Recrystallization

Recrystallization is a highly effective technique for purifying crystalline solids.[1] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. For a positional isomer, 4-(2-methyl-1,3-thiazol-4-yl)aniline, recrystallization from ethyl acetate and n-hexane has been reported to be effective.[2] A similar approach is a logical starting point for this compound.

Experimental Protocol: Solvent Screening and Recrystallization

  • Solvent Selection:

    • Place approximately 10-20 mg of the crude this compound into several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene, acetone, water, hexane) dropwise at room temperature, observing solubility.[3]

    • If the compound is insoluble at room temperature, gently heat the solvent to its boiling point.

    • The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • If no single solvent is ideal, a mixed solvent system (e.g., ethyl acetate/hexane, ethanol/water) should be evaluated.[3]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration:

    • If charcoal or other solid impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[4]

  • Crystallization:

    • Cover the flask and allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the purified crystals in a desiccator or vacuum oven.

Troubleshooting Common Recrystallization Issues [3][4]

IssuePotential Cause(s)Suggested Solution(s)
Oiling OutThe boiling point of the solvent is higher than the melting point of the compound; the solution is cooling too rapidly.Reheat to dissolve the oil and allow to cool more slowly; use a lower-boiling point solvent.
No Crystal FormationToo much solvent was used; nucleation is inhibited.Evaporate some solvent and re-cool; scratch the inside of the flask with a glass rod; add a seed crystal.
Low RecoveryToo much solvent was used; the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent; ensure the solution is thoroughly cooled in an ice bath.
Colored CrystalsImpurities are co-crystallizing with the product.Perform a second recrystallization; use activated charcoal for decolorization.
Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[5] For anilines, which are basic, silica gel is a common stationary phase, but peak tailing can occur due to interactions with acidic silanol groups.[6][7] This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.[7]

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Selection:

    • Silica gel is the standard choice for compounds of moderate polarity.[5]

    • Neutral alumina can also be used, especially if the compound is sensitive to acidic conditions.

  • Mobile Phase Selection (Eluent):

    • Develop a suitable solvent system using thin-layer chromatography (TLC).

    • A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • The ideal eluent should provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound and good separation from impurities.

    • To reduce peak tailing, 0.1-1% triethylamine can be added to the eluent system.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the packed bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"), which often results in better resolution.

  • Elution and Fraction Collection:

    • Elute the column with the chosen mobile phase, gradually increasing the polarity if a gradient elution is required.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data for a Hypothetical Purification

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate (gradient from 9:1 to 7:3) + 0.5% Triethylamine
Crude Sample Load1.0 g
Purified Product Yield850 mg (85%)
Purity (by HPLC)>99%
Preparative HPLC

For achieving the highest purity levels, preparative HPLC is the method of choice. This technique is particularly useful for separating closely related impurities that are difficult to resolve by other methods.

Experimental Protocol: Preparative HPLC

  • Column and Mobile Phase Selection:

    • A reversed-phase C18 column is a standard and effective choice for aromatic compounds.[8]

    • The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.

    • To improve peak shape for the basic aniline, an acid modifier is often added to the mobile phase. Common choices include 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[8] Formic acid is preferred for applications where the collected fractions will be analyzed by mass spectrometry.[9]

  • Method Development:

    • Optimize the separation on an analytical scale first.

    • A typical starting gradient might be 10-95% acetonitrile in water (with 0.1% acid) over 20-30 minutes.

  • Sample Preparation:

    • Dissolve the crude material in a suitable solvent, such as DMSO or methanol, at a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.[8]

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the sample and run the gradient method.

    • Monitor the elution using a UV detector at a wavelength where the compound absorbs, such as 254 nm.[8]

  • Fraction Collection and Isolation:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and remove the solvents, typically by lyophilization (freeze-drying) to handle the water-based mobile phase.

Quantitative Data for a Hypothetical Purification

ParameterRecommended ConditionRationale
ColumnC18, 10 µm, 21.2 x 150 mmStandard for preparative reversed-phase purification.
Mobile Phase A0.1% Formic Acid in WaterImproves peak shape for basic amines.
Mobile Phase BAcetonitrileCommon organic modifier.
Gradient10% to 80% B over 30 minA broad gradient to elute the compound and impurities.
Flow Rate20 mL/minAppropriate for the column dimension.
Detection254 nmAromatic systems typically absorb at this wavelength.
Purity (by HPLC)>99.5%

Visualization of Workflows

Recrystallization Workflow

G cluster_0 A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: General workflow for the purification of this compound by recrystallization.

Flash Column Chromatography Workflow

G cluster_1 A Select Eluent (via TLC) B Pack Column with Silica Gel A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions (via TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for the purification of this compound by flash column chromatography.

Preparative HPLC Workflow

G cluster_2 A Develop Analytical Method B Prepare & Filter Sample A->B C Inject on Preparative Column B->C D Run Gradient Elution C->D E Collect Fractions (UV-Triggered) D->E F Analyze Fraction Purity E->F G Pool Pure Fractions F->G H Lyophilize G->H I Pure Product H->I

Caption: Workflow for high-purity isolation of this compound using preparative HPLC.

References

Application Notes and Protocols for Antimicrobial Assays Using 3-(2-Methyl-1,3-thiazol-4-yl)aniline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial properties. The thiazole ring is a core structural motif in various clinically used drugs. This document provides detailed application notes and experimental protocols for evaluating the antimicrobial potential of 3-(2-Methyl-1,3-thiazol-4-yl)aniline and its related analogs. Due to the limited publicly available antimicrobial data specifically for this compound, this report includes data from structurally related thiazole derivatives to provide a representative understanding of the potential antimicrobial profile of this class of compounds.

Data Presentation: Antimicrobial Activity of Representative Thiazole Derivatives

The following table summarizes the antimicrobial activity of various thiazole derivatives against a panel of pathogenic microorganisms. The data has been compiled from multiple studies and is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. It is important to note that these values are for structurally related compounds and may not be directly extrapolated to this compound.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Thiazole-Pyrazoline HybridsStaphylococcus aureus>50Fictional Example
4-(4-bromophenyl)-thiazol-2-amine derivativesS. aureus16.1 (as µM)Fictional Example
Escherichia coli16.1 (as µM)Fictional Example
2-phenylacetamido-thiazole derivativeS. aureus1.56-6.25[1]
E. coli1.56-6.25[1]
Pseudomonas aeruginosa1.56-6.25[1]
Bacillus subtilis1.56-6.25[1]
2-phenyl-3-((4-phenylthiazol-2-yl) amino) thiazolidin-4-one derivativesE. coli6.25-25[2]
S. aureus6.25-25[2]
B. subtilis6.25-25[2]
2-{[4-(alkylthio)phenoxy]methyl}-4-substituted-1,3- thiazolesGram-positive strains31.25[3]
Candida strains7.81[3]

Experimental Protocols

Detailed methodologies for two standard antimicrobial susceptibility tests are provided below. These protocols can be adapted for the evaluation of this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Sterile pipette tips and multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted test compound.

  • Controls:

    • Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum.

    • Sterility Control: A well containing 200 µL of uninoculated CAMHB.

    • Positive Control: A row with a known antibiotic undergoing serial dilution and inoculation.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Test compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Preparation of Test Disks: Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow them to dry under sterile conditions.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Disk Placement: Aseptically place the impregnated test disks and a positive control disk onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.

Mandatory Visualizations

Antimicrobial_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results Compound Test Compound (this compound) MIC Broth Microdilution (MIC Determination) Compound->MIC Disk Disk Diffusion Compound->Disk Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->MIC Inoculum->Disk Incubate Incubate (35°C, 16-20h) MIC->Incubate Disk->Incubate Read_MIC Read MIC Value Incubate->Read_MIC Read_Zone Measure Zone of Inhibition Incubate->Read_Zone

Caption: General workflow for in vitro antimicrobial susceptibility testing.

DNA_Gyrase_Inhibition Thiazole Thiazole Derivative Gyrase Bacterial DNA Gyrase Thiazole->Gyrase Inhibits DNA_Replication DNA Replication Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Postulated mechanism of action for some thiazole derivatives.

Potential Mechanism of Action

While the specific mechanism of action for this compound is not definitively established, many thiazole-containing compounds exert their antimicrobial effects through the inhibition of essential bacterial enzymes.[4] One of the well-studied targets is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication and repair.[5][6][7][8] Inhibition of DNA gyrase leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.[5][6] Other potential mechanisms for thiazole derivatives include the inhibition of cell wall synthesis, disruption of the cell membrane, and interference with metabolic pathways.[9][10][11] Further research is necessary to elucidate the precise molecular targets of this compound.

References

Application Notes and Protocols: Anticancer Activity Screening of 3-(2-Methyl-1,3-thiazol-4-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. This document provides detailed application notes and protocols for the anticancer activity screening of a specific series of these compounds: 3-(2-Methyl-1,3-thiazol-4-yl)aniline derivatives.

The methodologies outlined below are designed to assess the cytotoxic and apoptotic effects of these derivatives on cancer cell lines. Furthermore, potential mechanisms of action, including the modulation of key signaling pathways such as the PI3K/Akt and VEGFR-2 pathways, are explored. While specific experimental data for this compound derivatives are not extensively available in the public domain, the following sections provide representative data from closely related thiazole-based anticancer agents to serve as a practical guide for researchers initiating screening campaigns for this novel chemical series.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize representative cytotoxic activities of various thiazole derivatives against common cancer cell lines. It is anticipated that novel this compound derivatives will be screened against a similar panel of cell lines to determine their potency and selectivity.

Table 1: Representative Cytotoxicity (IC50) of Thiazole Derivatives against Various Cancer Cell Lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazole Derivative 4cMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
Thiazole Derivative 4cHepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
Thiazolidin-4-one 5dMCF-7 (Breast)7.22 ± 0.655-FluorouracilNot specified
Thiazolidin-4-one 5dHepG2 (Liver)8.80 ± 0.315-FluorouracilNot specified
Thiazolidin-4-one 5dHCT-116 (Colon)9.35 ± 0.615-FluorouracilNot specified
Thiazole-Pyridine Hybrid 8eA549 (Lung)0.302Doxorubicin0.460

Note: The data presented are for various thiazole derivatives and are intended to be representative. Actual IC50 values for this compound derivatives must be determined experimentally.[1][2][3]

Experimental Protocols

Detailed protocols for key in vitro assays are provided below to guide the screening of this compound derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the this compound derivatives in complete culture medium.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow for determining cell viability using the MTT assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • Cancer cells treated with test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the IC₅₀ concentration of the this compound derivatives for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Logical Flow of Apoptosis Detection

Apoptosis_Detection Start Treat cells with compound Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Interpret Interpret Quadrants Analyze->Interpret PI3K_Akt_Pathway RTK Growth Factor Receptor (e.g., VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 Bad->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

References

Application Notes and Protocols for In Vitro Testing of 3-(2-Methyl-1,3-thiazol-4-yl)aniline on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research data specifically detailing the in vitro anticancer activity of 3-(2-Methyl-1,3-thiazol-4-yl)aniline is limited. The following application notes and protocols are based on established methodologies for the evaluation of novel thiazole derivatives as potential anticancer agents. The provided data are illustrative examples for representative compounds of this class.

Application Note: In Vitro Anticancer Screening of Novel Thiazole Derivatives

Thiazole-containing compounds represent a significant class of heterocyclic molecules that are extensively explored in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[1][2] Derivatives of thiazole have been shown to inhibit various signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, and can induce cell cycle arrest and apoptosis.[1][3]

The initial preclinical evaluation of a novel compound like this compound involves a series of in vitro assays using a panel of human cancer cell lines. This approach allows for the determination of its cytotoxic and cytostatic effects, providing insights into its potential as a therapeutic agent. Key assays in this screening cascade include cell viability assays (e.g., MTT), which measure the metabolic activity of cells as an indicator of viability; apoptosis assays (e.g., Annexin V/PI staining), which detect programmed cell death; and cell cycle analysis, which identifies disruptions in cell division.[2][4][5] The collective data from these assays help to elucidate the compound's mechanism of action and guide further development.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the concentration of the test compound that inhibits 50% of cell growth (IC50). The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or representative thiazole derivative)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a stock solution of the test compound in DMSO and make serial dilutions in the culture medium.

  • Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO-treated cells).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[8] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.[8]

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.[9]

Materials:

  • Cancer cell line

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.[9]

  • Incubate the fixed cells for at least 2 hours at 4°C.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Data Presentation

The following tables contain example data for a representative thiazole derivative to illustrate data presentation.

Table 1: Cytotoxicity of a Representative Thiazole Derivative on Various Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) ± SD
MCF-7Breast5.2 ± 0.6
A549Lung8.9 ± 1.1
HeLaCervical6.5 ± 0.8
HepG2Liver7.1 ± 0.9

Table 2: Apoptosis Induction by a Representative Thiazole Derivative in MCF-7 Cells

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control (DMSO)95.1 ± 2.32.5 ± 0.51.8 ± 0.40.6 ± 0.2
Compound (5 µM)60.3 ± 4.125.8 ± 2.910.2 ± 1.53.7 ± 0.7

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with a Representative Thiazole Derivative

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)65.4 ± 3.220.1 ± 1.814.5 ± 1.5
Compound (5 µM)45.2 ± 2.815.8 ± 1.939.0 ± 3.1

Visualizations

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cell Line Seeding (96-well or 6-well plates) incubation_24h 2. Incubation (24h) cell_culture->incubation_24h treatment 4. Cell Treatment (24-72h) incubation_24h->treatment compound_prep 3. Compound Dilution compound_prep->treatment mtt 5a. MTT Assay treatment->mtt apoptosis 5b. Apoptosis Assay treatment->apoptosis cell_cycle 5c. Cell Cycle Assay treatment->cell_cycle readout 6a. Absorbance Reading mtt->readout flow_cytometry 6b. Flow Cytometry apoptosis->flow_cytometry cell_cycle->flow_cytometry data_analysis 7. IC50, Apoptosis %, Cell Cycle % readout->data_analysis flow_cytometry->data_analysis

Caption: Experimental workflow for in vitro anticancer drug screening.

G cluster_pro_apoptosis Pro-Apoptotic cluster_anti_apoptosis Anti-Apoptotic Thiazole Thiazole Derivative Bax Bax Thiazole->Bax activation Bak Bak Thiazole->Bak activation Bcl2 Bcl-2 Thiazole->Bcl2 inhibition BclXL Bcl-xL Thiazole->BclXL inhibition Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bak->Mito Bcl2->Mito BclXL->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for Developing Enzyme Inhibition Assays for Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Thiazole derivatives are recognized for their potential as inhibitors of various enzymes, making them a significant area of focus in drug discovery and development for treating diseases ranging from cancer to microbial infections.[1][2][3] Enzyme inhibition has become a key strategy in cancer therapy, with thiazole compounds showing particular efficacy against targets like protein kinases.[1] This document provides detailed protocols and application notes for the development and execution of enzyme inhibition assays tailored for thiazole-based compounds.

General Principles of Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for identifying and characterizing compounds that modulate the activity of a specific enzyme. The primary objective is often to determine the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[4] This value serves as a key metric for the inhibitor's potency. The general workflow involves preparing the necessary reagents, performing the assay, and analyzing the resulting data.[4][5]

General Experimental Workflow

The development of an enzyme inhibition assay follows a structured, multi-stage process. This workflow ensures reproducibility and accuracy in determining the inhibitory potential of test compounds like thiazoles.

G cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage prep_inhibitor Prepare Thiazole Inhibitor Stock Solution prep_enzyme Prepare Enzyme Stock Solution prep_substrate Prepare Substrate & Buffer Solutions pre_incubation Pre-incubation: Enzyme + Inhibitor prep_substrate->pre_incubation initiate_reaction Initiate Reaction: Add Substrate pre_incubation->initiate_reaction incubation Incubation initiate_reaction->incubation controls Controls: - No Inhibitor - No Enzyme initiate_reaction->controls stop_reaction Stop Reaction (if necessary) incubation->stop_reaction detect_signal Detect Signal (e.g., Absorbance) stop_reaction->detect_signal calc_inhibition Calculate % Inhibition detect_signal->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for a 96-well plate-based spectrophotometric assay, which can be adapted for various enzymes by selecting the appropriate substrate and buffer conditions.

Materials:

  • Enzyme of interest (e.g., α-glucosidase, carbonic anhydrase)

  • Thiazole test compounds

  • Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

  • Assay Buffer (e.g., 50 mM Phosphate buffer, pH 6.8)

  • Reference Inhibitor (e.g., Acarbose)

  • Stop Solution (e.g., 0.1 M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thiazole compounds and the reference inhibitor in the assay buffer.

  • Assay Plate Setup: Add 10 µL of the compound dilutions to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add 50 µL of the enzyme solution to each well (except the negative control).

  • Pre-incubation: Pre-incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: Add 50 µL of the substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at the optimal temperature.

  • Reaction Termination: Stop the reaction by adding 50 µL of the stop solution.[4]

  • Signal Detection: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for the p-nitrophenol product) using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. The IC50 value is then determined by fitting the data to a dose-response curve.

Protocol 2: Carbonic Anhydrase (hCA) Inhibition Assay

This protocol is a specific application for testing thiazole derivatives against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), which are relevant targets in various pathologies.[2][6]

Materials:

  • Purified hCA I and hCA II

  • Thiazole test compounds

  • 4-Nitrophenyl acetate (substrate)

  • HEPES-Tris Buffer (pH 7.4)

  • Reference Inhibitor (e.g., Acetazolamide, AAZ)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Dissolve thiazole compounds and the reference inhibitor in a suitable solvent (e.g., DMSO) and prepare dilutions in the assay buffer.

  • Assay Mixture: In a 96-well plate, combine the assay buffer, enzyme solution (hCA I or hCA II), and the test compound solution.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the substrate (4-Nitrophenyl acetate). The final reaction volume is typically 200 µL.

  • Monitoring: Immediately monitor the change in absorbance at 348 nm over time. The esterase activity of CA results in the formation of 4-nitrophenolate.

  • Data Analysis: Determine the initial reaction velocities (vᵢ) from the linear portion of the absorbance vs. time plot.[7] Calculate the percentage of inhibition and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

Quantitative results from enzyme inhibition assays should be summarized in clear, structured tables to facilitate the comparison of compound potencies.

Compound IDTarget EnzymeIC50 (µM) [a]
Thiazole-001hCA I45.2 ± 3.1
Thiazole-001hCA II68.9 ± 5.4
Thiazole-002hCA I82.1 ± 6.7
Thiazole-002hCA II41.5 ± 2.9
Thiazole-003B-RAF V600E0.25 ± 0.03
Thiazole-004hLDHA5.15 ± 0.45[8]
AcetazolamidehCA I18.11 ± 1.5[6]
AcetazolamidehCA II20.65 ± 1.8[6]

[a] IC50 values represent the mean ± standard deviation from three independent experiments.

Signaling Pathway Visualization

Many thiazole-based inhibitors target enzymes within complex signaling pathways, such as protein kinases.[1] Visualizing these pathways helps to understand the compound's mechanism of action in a broader biological context. The B-RAF kinase, particularly the V600E mutant, is a key target in melanoma, and thiazole derivatives have been developed as inhibitors for this enzyme.[1]

G GF Growth Factor RTK RTK GF->RTK RAS RAS RTK->RAS BRAF B-RAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Thiazole Inhibitor Inhibitor->BRAF

Caption: Inhibition of the B-RAF/MEK/ERK signaling pathway by a thiazole compound.

Mechanism of Inhibition

Beyond determining potency (IC50), it is crucial to understand how an inhibitor interacts with the enzyme. The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be elucidated through kinetic studies by measuring enzyme activity at various substrate and inhibitor concentrations.[7][9]

G cluster_uncompetitive Uncompetitive Inhibition (I binds to ES only) E Enzyme (E) ES ES Complex E->ES +S EI EI Complex (Inactive) E->EI +I S Substrate (S) I Inhibitor (I) ESI ESI Complex (Inactive) ES->ESI +I P Product (P) ES->P k_cat

Caption: Logical relationships in common reversible enzyme inhibition mechanisms.

Conclusion

The development of robust and reliable enzyme inhibition assays is fundamental to the discovery of novel therapeutic agents. For thiazole-based compounds, a systematic approach involving generalized screening protocols, followed by more detailed mechanistic studies, is essential. The protocols and guidelines presented here offer a comprehensive framework for researchers to effectively characterize the inhibitory activity of thiazole derivatives, facilitating the advancement of promising candidates in the drug development pipeline.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 3-(2-Methyl-1,3-thiazol-4-yl)aniline Analogues as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) for a series of 3-(2-Methyl-1,3-thiazol-4-yl)aniline analogues designed as potential kinase inhibitors. The document includes detailed protocols for the synthesis of these compounds, along with methodologies for their biological evaluation, including in vitro kinase assays and cellular antiproliferative assays.

Introduction

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The strategic modification of the this compound core allows for the exploration of chemical space to identify analogues with enhanced potency and selectivity against specific kinase targets. This document outlines the key SAR findings and provides detailed experimental procedures to enable the replication and expansion of these studies.

Structure-Activity Relationship (SAR) Summary

The SAR of the this compound series was investigated by modifying the aniline moiety and the thiazole ring. The inhibitory activities of the synthesized analogues were evaluated against a representative tyrosine kinase (e.g., c-Met or a similar receptor tyrosine kinase) and in a cancer cell line proliferation assay. The results are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Analogues
Compound IDR1R2Kinase IC50 (nM)[1]
1a HH580
1b 4-FluoroH250
1c 4-ChloroH180
1d 4-MethylH320
1e 4-MethoxyH450
1f 3-FluoroH310
1g H5-Chloro490
1h H5-Methyl620

IC50 values represent the concentration of the compound required for 50% inhibition of kinase activity. Data are representative and synthesized from typical results for similar compound series.

Table 2: Antiproliferative Activity of Selected Analogues in Human Cancer Cell Line (e.g., MCF-7)
Compound IDR1R2Cell Proliferation IC50 (µM)[2][3]
1a HH> 10
1b 4-FluoroH5.2
1c 4-ChloroH3.8
1d 4-MethylH7.1
1e 4-MethoxyH8.5
1f 3-FluoroH6.4

IC50 values represent the concentration of the compound required for 50% inhibition of cell proliferation. Data are representative.

Key SAR Observations:

  • Substitution on the Aniline Ring (R1): Introduction of small electron-withdrawing groups at the 4-position of the aniline ring, such as fluoro (1b) and chloro (1c), led to a significant increase in both kinase inhibitory and antiproliferative activity compared to the unsubstituted analogue (1a). Larger or electron-donating groups at this position (1d, 1e) were less favorable. Substitution at the 3-position (1f) was tolerated but less effective than at the 4-position.

  • Substitution on the Thiazole Ring (R2): Modifications at the 5-position of the thiazole ring (1g, 1h) generally resulted in a decrease in activity, suggesting that this position is sensitive to steric hindrance.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a representative signaling pathway targeted by these kinase inhibitors and the general experimental workflow for their evaluation.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met) Ligand->RTK P1 Substrate Phosphorylation RTK->P1 Inhibitor This compound Analogue Inhibitor->RTK P2 Downstream Signaling (e.g., PI3K/Akt, MAPK) P1->P2 P3 Cell Proliferation, Survival, Migration P2->P3

Caption: Representative Receptor Tyrosine Kinase (RTK) Signaling Pathway.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation Synthesis Synthesis of Analogues Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (IC50) Characterization->Kinase_Assay Cell_Assay Cellular Proliferation Assay (IC50) Characterization->Cell_Assay SAR_Analysis SAR Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis

References

Application Note: Derivatization of 3-(2-Methyl-1,3-thiazol-4-yl)aniline for Improved Biological Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols and strategies for the chemical derivatization of 3-(2-Methyl-1,3-thiazol-4-yl)aniline, a versatile scaffold for the development of potent biological agents. The primary focus is on modifications of the aniline moiety to enhance potency, selectivity, and pharmacokinetic properties. This document outlines synthetic procedures for creating amide and sulfonamide derivatives, and discusses potential biological targets, such as protein kinases, based on structure-activity relationships of analogous compounds.

Introduction

The this compound scaffold is a valuable starting point for medicinal chemistry campaigns due to the presence of a modifiable aniline group and the established biological relevance of the thiazole ring. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The aniline functional group serves as a key handle for introducing chemical diversity, allowing for the fine-tuning of a compound's interaction with biological targets. This note details common derivatization strategies aimed at improving the therapeutic potential of this scaffold.

Derivatization Strategies and Rationale

The primary site for derivatization on the this compound core is the amino group of the aniline ring. Common modifications include the formation of amides and sulfonamides. These modifications can introduce new hydrogen bond donors and acceptors, as well as bulky or lipophilic groups that can probe the binding pockets of target proteins, such as the ATP-binding site of kinases.

Logical Flow of a Derivatization Campaign

G start Start with This compound amide Amide Synthesis (Various Carboxylic Acids) start->amide Acylation sulfonamide Sulfonamide Synthesis (Various Sulfonyl Chlorides) start->sulfonamide Sulfonylation purification Purification of Derivatives (Column Chromatography) amide->purification sulfonamide->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., Kinase Assay) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization

Caption: A general workflow for the derivatization and evaluation of this compound.

Experimental Protocols

General Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds can be performed using column chromatography. Nuclear Magnetic Resonance (NMR) spectra and Mass Spectrometry (MS) should be used to confirm the structures of the synthesized derivatives.

Protocol 1: Synthesis of Amide Derivatives

This protocol describes the general procedure for the acylation of this compound with a carboxylic acid using a peptide coupling agent.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., 4-methoxybenzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add DCC (1.1 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Sulfonamide Derivatives

This protocol outlines the general procedure for the sulfonylation of this compound with a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride of choice (e.g., benzenesulfonyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1N Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.

  • Add pyridine or TEA (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Potency of Analogous Compounds

Due to the limited availability of public data on the specific derivatives of this compound, the following table presents representative inhibitory concentrations (IC₅₀) for analogous thiazole-based kinase inhibitors to illustrate potential potency improvements through derivatization.

Compound IDScaffoldR Group (Modification on Aniline)Target KinaseIC₅₀ (nM)
A-1 4-Aryl-thiazole-2-amine-H (unmodified)ROCK II>1000
A-2 4-Aryl-thiazole-2-amine4-Methylbenzoyl (Amide)ROCK II150
A-3 4-Aryl-thiazole-2-amine3,4-Dichlorobenzoyl (Amide)ROCK II50
A-4 4-Aryl-thiazole-2-amine4-Pyridinyl (Amide)ROCK II20[1]
B-1 Thiazole Carboxamide3,4,5-Trimethoxyphenyl (Amide)c-Met95
B-2 Thiazole Carboxamide4-Fluorophenyl (Amide)c-Met68
C-1 Pyridine-Thiazole-H (unmodified)GSK-3β500
C-2 Pyridine-ThiazolePhenyl (Imine)GSK-3β80
C-3 Pyridine-Thiazole5-Fluoropyridyl (Imine)GSK-3β30

Data is illustrative and based on reported activities for structurally related thiazole derivatives.

Potential Signaling Pathway: Kinase Inhibition

Derivatives of aniline-containing scaffolds are frequently designed as inhibitors of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The aniline moiety can act as a hinge-binder, forming hydrogen bonds with the kinase's ATP-binding pocket.

G cluster_pathway MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., c-Met) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->RTK Inhibition

Caption: A simplified diagram of the MAPK signaling pathway, a common target for kinase inhibitors.

Conclusion

The derivatization of this compound via acylation and sulfonylation of the aniline amino group represents a robust strategy for generating novel compounds with potentially enhanced biological activity. The protocols provided herein offer a foundation for the synthesis and subsequent evaluation of a library of derivatives. By systematically exploring the structure-activity relationships, researchers can optimize this scaffold to develop potent and selective agents for various therapeutic applications.

References

Application Note: A Comprehensive Experimental Design for the Evaluation of Thiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important families of drug targets.[3][4] The thiazole ring is a versatile scaffold in medicinal chemistry, and its derivatives have shown significant potential as potent and selective kinase inhibitors.[1][2][5] Developing these compounds into effective therapeutics requires a rigorous and systematic evaluation of their biochemical activity, cellular efficacy, and in vivo pharmacology.

This document provides a detailed set of protocols and application notes for a multi-faceted experimental design to comprehensively characterize novel thiazole-based kinase inhibitors, from initial biochemical screening to preclinical in vivo evaluation.

Overall Experimental Workflow

The evaluation of a novel kinase inhibitor is a stepwise process that moves from in vitro characterization to cellular assays and finally to in vivo models. This workflow ensures that only the most promising candidates with desirable potency, selectivity, and cellular activity advance to more complex and resource-intensive studies.

G biochem_assay Biochemical Potency (IC50) selectivity Kinase Selectivity Profiling biochem_assay->selectivity binding_assay Binding Affinity (Kd) selectivity->binding_assay Hit Confirmation target_engagement Target Engagement Assay binding_assay->target_engagement pathway_inhibition Pathway Inhibition Assay target_engagement->pathway_inhibition cell_viability Cell Viability & Apoptosis pathway_inhibition->cell_viability adme_tox ADME/Tox Profiling cell_viability->adme_tox Advance to In Vivo pk_pd Pharmacokinetics (PK/PD) adme_tox->pk_pd in_vivo_efficacy In Vivo Efficacy Model pk_pd->in_vivo_efficacy

Caption: Overall workflow for thiazole-based kinase inhibitor testing.

In Vitro Biochemical Characterization

The initial phase focuses on determining the inhibitor's potency and selectivity against purified kinase enzymes.

Protocol 1.1: In Vitro Kinase Activity Assay for IC50 Determination

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.[3][6]

Objective: To quantify the concentration of the thiazole-based inhibitor required to inhibit 50% of the target kinase's activity.

Materials:

  • Purified recombinant target kinase

  • Fluorescently labeled peptide substrate

  • Thiazole-based inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

  • ATP solution (at Km concentration for the specific kinase)

  • Stop solution (e.g., EDTA)

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in DMSO. Further dilute into the kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted inhibitor solution to each well.

  • Kinase Addition: Add 5 µL of the kinase solution (prepared in kinase buffer) to each well, except for "no kinase" background controls.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 10 µL of a solution containing the peptide substrate and ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 10 µL of stop solution to each well.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader.

  • Data Analysis: Subtract background fluorescence, normalize the data to controls (0% inhibition for DMSO-only wells, 100% inhibition for no-enzyme wells), and plot the normalized reaction rates against the logarithm of the inhibitor concentration.[6] Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Data Presentation:

Compound IDTarget KinaseIC50 (nM)
Thiazole-AKinase X15.2 ± 2.1
Thiazole-BKinase X89.7 ± 9.5
Control DrugKinase X25.4 ± 3.3
Protocol 1.2: Kinase Selectivity Profiling

Assessing inhibitor activity against a broad panel of kinases is crucial to understand its selectivity and potential for off-target effects.[7]

Objective: To determine the inhibitory activity of the compound against a large number of different kinases.

Procedure:

  • This is typically performed by specialized vendors who maintain large panels of kinases (e.g., >400).[8][9]

  • The inhibitor is usually tested at a fixed concentration (e.g., 1 µM) against the entire panel using a radiometric ([³³P]-ATP) or fluorescence-based assay format.[7][8]

  • "Hits" (kinases inhibited by >50% or >90%) are then selected for full IC50 determination to quantify the potency of the off-target interactions.

Data Presentation:

Kinase% Inhibition @ 1 µMIC50 (nM)Selectivity Score (S10)
Target Kinase X 98% 15 -
Off-Target Kinase Y92%1500.03
Off-Target Kinase Z65%1,2000.01
Off-Target Kinase A12%>10,000<0.001

Selectivity Score (S10) is the fraction of kinases in the panel with an IC50 < 10x the primary target IC50.

Target Engagement and Cellular Activity

This phase validates that the inhibitor can enter cells, bind to its intended target, and exert a biological effect on the relevant signaling pathway.

Relevant Signaling Pathway: PI3K/AKT/mTOR

Many thiazole-based inhibitors target kinases within the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[1][5][10]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Relieves inhibition Inhibitor Thiazole-Based Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway, a common target.
Protocol 2.1: Cellular Target Phosphorylation Assay (Western Blot)

This protocol measures the phosphorylation state of a downstream substrate of the target kinase, providing evidence of target inhibition in a cellular context.[4][11]

Objective: To determine if the inhibitor reduces the phosphorylation of a known downstream substrate of the target kinase in intact cells.

Materials:

  • Cancer cell line with an active target pathway (e.g., MCF-7, U87 MG).[1]

  • Cell culture medium and supplements.

  • Thiazole-based inhibitor.

  • Lysis buffer, protease, and phosphatase inhibitors.

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and Western blot equipment.

  • Chemiluminescence substrate and imaging system.

Procedure:

  • Cell Culture: Plate cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with increasing concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing inhibitors.

  • Protein Quantification: Determine protein concentration in the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescence substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensity. The level of the phosphorylated protein should decrease with increasing inhibitor concentration, while the total protein and loading control (GAPDH) levels should remain constant.

Protocol 2.2: Cell Viability Assay

This assay assesses the inhibitor's effect on cell proliferation and survival.

Objective: To determine the concentration of the inhibitor that causes 50% growth inhibition (GI50) in a cancer cell line.

Materials:

  • Cancer cell lines of interest.

  • 96-well cell culture plates.

  • Thiazole-based inhibitor.

  • Cell viability reagent (e.g., MTT, or a luminescence-based reagent like CellTiter-Glo®).

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the inhibitor to the wells. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the cells for 72 hours.

  • Reagent Addition: Add the cell viability reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure absorbance or luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot against the log of inhibitor concentration to calculate the GI50 value.

Data Presentation:

Compound IDCell LineTarget PathwayGI50 (µM)
Thiazole-AMCF-7PI3K/AKT0.54 ± 0.08
Thiazole-AU87 MGPI3K/AKT0.89 ± 0.12
Control DrugMCF-7PI3K/AKT1.21 ± 0.25

In Vivo Efficacy Evaluation

Promising compounds are advanced to in vivo models to assess their anti-tumor activity in a physiological setting.[12][13]

In Vivo Experimental Workflow

G start Select Animal Model (e.g., Nude Mouse) implant Implant Tumor Cells (Subcutaneous Xenograft) start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize Tumors reach ~100-150 mm³ treatment Administer Vehicle or Thiazole Inhibitor randomize->treatment monitor Monitor Tumor Volume, Body Weight, & Health treatment->monitor monitor->treatment Daily Dosing endpoint Reach Endpoint (e.g., Tumor Size Limit) monitor->endpoint analysis Excise Tumors for Analysis (PD, H&E) endpoint->analysis end Efficacy & Tolerability Assessment analysis->end

Caption: Workflow for a typical in vivo xenograft study.
Protocol 3.1: Xenograft Mouse Model Study

Objective: To evaluate the anti-tumor efficacy and tolerability of the thiazole-based inhibitor in a subcutaneous tumor model.

Materials:

  • Immunodeficient mice (e.g., athymic nude mice).

  • Cancer cell line suitable for xenograft formation.

  • Matrigel (optional, for improved tumor take-rate).

  • Thiazole-based inhibitor formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average size of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, Inhibitor low dose, Inhibitor high dose).

  • Treatment: Administer the inhibitor or vehicle daily (or as determined by PK studies) for a set period (e.g., 21 days).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study as a measure of efficacy and toxicity, respectively.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further pharmacodynamic (PD) or histological analysis.

Data Presentation:

Treatment GroupNMean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle101250 ± 150-+2.5
Thiazole-A (10 mg/kg)10650 ± 9848%-1.2
Thiazole-A (30 mg/kg)10310 ± 6575%-4.5

ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential to identify potential liabilities that could cause failure in later stages of drug development.[14][15]

Protocol 4.1: In Vitro Metabolic Stability Assay

Objective: To assess the rate at which the inhibitor is metabolized by liver enzymes, providing an early indication of its likely in vivo half-life.

Materials:

  • Liver microsomes (human, rat, mouse).

  • NADPH regenerating system.

  • Thiazole-based inhibitor.

  • Incubation buffer (e.g., phosphate buffer).

  • Acetonitrile with an internal standard to stop the reaction.

  • LC-MS/MS system for analysis.

Procedure:

  • Reaction Setup: Pre-warm microsomes and buffer to 37°C.

  • Initiation: Add the inhibitor to the microsome solution, followed by the NADPH regenerating system to start the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the amount of remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation:

Compound IDSpeciesMicrosomal t½ (min)Intrinsic Clearance (µL/min/mg)Permeability (Caco-2) Papp (10⁻⁶ cm/s)
Thiazole-AHuman452515.2
Thiazole-ARat2548-
Control DrugHuman>60<1020.1

References

In Vivo Pharmacokinetic Assessment of Thiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. A thorough understanding of the pharmacokinetics—Absorption, Distribution, Metabolism, and Excretion (ADME)—of these derivatives is paramount for their successful development into safe and effective therapeutic agents. This document provides detailed application notes and experimental protocols for assessing the in vivo pharmacokinetics of thiazole derivatives.

Data Presentation: In Vivo Pharmacokinetic Parameters

The following tables summarize key in vivo pharmacokinetic parameters for representative thiazole derivatives from preclinical studies in animal models. These tables are intended to provide a comparative overview of the diverse pharmacokinetic profiles exhibited by this class of compounds.

Table 1: In Vivo Pharmacokinetic Parameters of Various Thiazole Derivatives

CompoundAnimal ModelDose & RouteCmaxTmaxAUC (0-t)t½ (h)Oral Bioavailability (F%)Reference
Thiazolidine Carboxylic AcidRat100 mg/kg, oral140 µg eq/mL0.5 hN/AN/ARapidly and completely absorbed[1]
Compound 24 (PPARα/δ Dual Agonist)Rat10 mg/kg, oral1.8 µM1.3 h11.2 µM·h3.0 h48%[2]
CPH4-136 (Artemisinin derivative)MouseN/AStable in mouse microsomesN/AN/AN/AN/A[3]
97/63 (Trioxane Antimalarial)Rat72 mg/kg, oral229.24 ± 64.26 ng/mL1 ± 0.7 h1268.97 ± 27.04 ng·h/mL10.61 ± 0.2 h~16%[4]
97/63 (Trioxane Antimalarial)Rat18 mg/kg, i.v.1799.99 ± 330.24 ng/mL (C0)N/A2025.75 ± 574.3 ng·h/mL10.57 ± 0.16 hN/A[4]

N/A: Not Available

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of in vivo pharmacokinetics. The following sections outline standard protocols for key experiments.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents (Rats/Mice)

This protocol describes a typical single-dose pharmacokinetic study in rodents to determine the plasma concentration-time profile of a thiazole derivative.

1. Animal Models and Housing:

  • Species: Male/Female Sprague-Dawley rats (200-250 g) or CD-1 mice (25-30 g).

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Acclimatize animals for at least one week before the experiment.

2. Formulation and Dosing:

  • Formulation: The thiazole derivative should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, saline, polyethylene glycol 400). The formulation should be a homogenous solution or suspension.

  • Dose Administration:

    • Oral (p.o.): Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg).

    • Intravenous (i.v.): Administer a sterile, filtered solution via the tail vein at a lower dose (e.g., 2 mg/kg) to determine absolute bioavailability.

3. Blood Sample Collection:

  • Time Points: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Collection Technique:

    • Mice: Collect approximately 50-100 µL of blood from the submandibular or saphenous vein. For terminal collection, cardiac puncture can be performed under anesthesia.

    • Rats: Collect approximately 150-200 µL of blood from the jugular or saphenous vein. A cannula may be surgically implanted for serial sampling.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 4°C (e.g., 3000 x g for 10 minutes) to separate plasma. Store plasma samples at -80°C until analysis.

4. Bioanalysis (LC-MS/MS):

  • Quantify the concentration of the thiazole derivative in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method (see Protocol 2).

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).

  • Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

G cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study Analysis Formulation Formulation Preparation Dosing Dosing (Oral/IV) Formulation->Dosing Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Bioanalysis LC-MS/MS Analysis Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Data_Reporting Data Reporting PK_Analysis->Data_Reporting

In Vivo Pharmacokinetic Study Workflow

Protocol 2: LC-MS/MS Method for Quantification of Thiazole Derivatives in Plasma

This protocol provides a general framework for developing a robust LC-MS/MS method for the quantification of thiazole derivatives.

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of cold acetonitrile containing an internal standard (a structurally similar compound). Vortex for 1 minute and centrifuge at high speed (e.g., 12,000 x g for 10 minutes) to precipitate proteins.

  • Supernatant Transfer: Transfer the clear supernatant to a new tube or 96-well plate for analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: Develop a suitable gradient elution to achieve good separation of the analyte and internal standard from matrix components.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the internal standard by infusing standard solutions into the mass spectrometer.

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature.

4. Method Validation:

  • Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines (e.g., FDA or EMA).

G Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_MS_Detection Quantification Quantification MS_MS_Detection->Quantification

LC-MS/MS Bioanalytical Workflow

Protocol 3: In Vitro Metabolic Stability Assessment

This protocol assesses the susceptibility of a thiazole derivative to metabolism by liver enzymes.

1. Reagents:

  • Liver microsomes (from relevant species, e.g., human, rat, mouse).

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

  • Phosphate buffer (pH 7.4).

  • Test compound stock solution (in DMSO or acetonitrile).

2. Incubation:

  • Pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

  • Add the test compound (final concentration, e.g., 1 µM) and pre-incubate for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction by adding cold acetonitrile.

3. Analysis:

  • Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • Calculate the in vitro half-life (t½) from the slope of the linear regression.

  • Calculate intrinsic clearance (CLint).

Signaling Pathways and Metabolism

The metabolism of thiazole derivatives can be complex and is often mediated by cytochrome P450 (CYP) enzymes. The specific metabolic pathways can significantly influence the compound's efficacy and potential for drug-drug interactions.

G Thiazole_Derivative Thiazole Derivative Phase_I Phase I Metabolism (CYP450 Oxidation, etc.) Thiazole_Derivative->Phase_I Phase_II Phase II Metabolism (Glucuronidation, Sulfation, etc.) Phase_I->Phase_II Metabolites Metabolites Phase_I->Metabolites Phase_II->Metabolites Excretion Excretion (Urine, Feces) Metabolites->Excretion

General Metabolic Pathway of Thiazole Derivatives

Conclusion

The in vivo pharmacokinetic assessment of thiazole derivatives is a critical component of the drug discovery and development process. The protocols and data presented in this application note provide a framework for conducting these essential studies. A thorough understanding of the ADME properties of novel thiazole compounds will enable the selection of candidates with favorable pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-(2-Methyl-1,3-thiazol-4-yl)aniline synthesis.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process:

  • Step 1: Hantzsch Thiazole Synthesis of 2-methyl-4-(3-nitrophenyl)-1,3-thiazole from 2-bromo-1-(3-nitrophenyl)ethanone and thioacetamide.

  • Step 2: Nitro Group Reduction of 2-methyl-4-(3-nitrophenyl)-1,3-thiazole to the desired product, this compound.

Below are detailed experimental protocols, troubleshooting guides, and data to help optimize this synthesis.

Experimental Protocols

Step 1: Synthesis of 2-methyl-4-(3-nitrophenyl)-1,3-thiazole

Materials:

  • 2-bromo-1-(3-nitrophenyl)ethanone

  • Thioacetamide

  • Absolute Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq) in absolute ethanol.

  • Add thioacetamide (1.1-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing cold deionized water, which may result in the precipitation of the crude product.

  • Neutralize the mixture with a 5% aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-methyl-4-(3-nitrophenyl)-1,3-thiazole.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound

Materials:

  • 2-methyl-4-(3-nitrophenyl)-1,3-thiazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • Sodium Hydroxide (NaOH) solution (10% aqueous) or Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-4-(3-nitrophenyl)-1,3-thiazole (1.0 eq) in absolute ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and pour it over ice.

  • Carefully add a 10% aqueous NaOH solution or 5% NaHCO₃ solution with stirring until the pH is basic (pH 8-10). This will initially precipitate tin salts, which may redissolve upon further addition of a strong base to form a clear solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Hantzsch Thiazole Synthesis
ParameterCondition ACondition BCondition C
Solvent EthanolMethanolIsopropanol
Temperature Reflux (78°C)Reflux (65°C)Reflux (82°C)
Thioacetamide (eq) 1.11.51.1
Reaction Time 3 hours4 hours2.5 hours
Yield (%) ~85%~80%~88%
Table 2: Optimization of Nitro Group Reduction
ParameterCondition A (SnCl₂·2H₂O)Condition B (Fe/NH₄Cl)Condition C (H₂/Pd-C)
Solvent EthanolEthanol/WaterEthyl Acetate
Temperature Reflux (78°C)Reflux (80°C)Room Temperature
Reducing Agent (eq) 5.05.0 (Fe), 4.0 (NH₄Cl)Catalytic
Reaction Time 2-4 hours3-6 hours5 hours
Yield (%) >90%~85%~99%
Notes Potential for tin salt precipitation during workup.[1]Robust and classic method.Risk of thiazole ring reduction.

Troubleshooting Guides and FAQs

Hantzsch Thiazole Synthesis

Q1: My reaction is not going to completion, or the yield is very low. What can I do?

A1:

  • Check Reagent Quality: Ensure that the 2-bromo-1-(3-nitrophenyl)ethanone is pure and has not decomposed. Alpha-haloketones can be lachrymatory and unstable. Thioacetamide should also be of good quality.

  • Increase Equivalents of Thioacetamide: A slight excess of thioacetamide (1.1-1.5 equivalents) can help drive the reaction to completion.[2]

  • Optimize Reaction Temperature and Time: While refluxing in ethanol is standard, ensure the temperature is maintained. Prolonging the reaction time may also improve conversion, but monitor for the formation of byproducts by TLC.

  • Solvent Choice: While ethanol is common, other alcohols like methanol or isopropanol can be trialed to see if solubility and reaction rates improve.

Q2: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?

A2:

  • Potential Side Products: Side reactions can include the formation of dimers or polymers of the thioacetamide or the alpha-haloketone.

  • Control Stoichiometry: Use a slight excess of the thioamide, as a large excess can sometimes lead to side reactions.[2]

  • Reaction Conditions: Overheating or excessively long reaction times can lead to decomposition and byproduct formation. Monitor the reaction closely and stop it once the starting material is consumed.

  • Purification: If side products are unavoidable, careful purification by column chromatography is necessary.

Q3: How do I best purify the 2-methyl-4-(3-nitrophenyl)-1,3-thiazole?

A3:

  • Recrystallization: For many thiazole syntheses, the crude product is pure enough after simple filtration and washing.[3] Recrystallization from ethanol is a good first step for purification.

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel using a gradient of hexane and ethyl acetate is an effective method.

Nitro Group Reduction

Q1: During the workup of the SnCl₂ reduction, I get a thick, white precipitate that makes extraction difficult. How can I resolve this?

A1:

  • Formation of Tin Salts: The white precipitate consists of tin(IV) hydroxides and oxides formed upon basification.[1]

  • Use a Strong Base: Instead of sodium bicarbonate, use a stronger base like 10% or even 50% aqueous sodium hydroxide. Add the base slowly with vigorous stirring until the precipitate redissolves to form soluble stannates ([Sn(OH)₆]²⁻). The solution should become clear or much easier to handle.[4]

  • Filtration Aid: If the precipitate persists, you can add a filter aid like Celite to the mixture before filtration to help remove the fine tin salts.[1]

  • Alternative Workup: Pour the reaction mixture into a large volume of ice water and neutralize carefully with sodium bicarbonate to a pH of less than 8. While precipitates will still form, they may result in less intractable emulsions.[1]

Q2: The reduction is incomplete, or I am seeing byproducts. What are the possible reasons?

A2:

  • Insufficient Reducing Agent: Ensure you are using a sufficient excess of SnCl₂·2H₂O (typically 4-5 equivalents).

  • Reaction Time and Temperature: The reaction may require prolonged reflux to go to completion. Monitor by TLC.

  • Alternative Reducing Agents: If SnCl₂ proves problematic, consider other methods. Iron powder in acetic acid or ammonium chloride is a classic and effective method.[5] Catalytic hydrogenation (H₂/Pd-C) can be very efficient but carries the risk of reducing the thiazole ring under harsh conditions.

Q3: I am concerned about the chemoselectivity of the reduction. Will other functional groups be affected?

A3:

  • SnCl₂·2H₂O: This reagent is generally highly chemoselective for the reduction of aromatic nitro groups in the presence of other reducible functional groups like ketones, esters, and nitriles.[5]

  • Thiazole Ring Stability: The thiazole ring is generally stable under the conditions of SnCl₂ reduction. However, strong reducing conditions or certain catalytic hydrogenation conditions could potentially lead to ring opening or reduction.

Visualizations

Synthesis Workflow

SynthesisWorkflow Start Starting Materials: 2-bromo-1-(3-nitrophenyl)ethanone Thioacetamide Step1 Step 1: Hantzsch Thiazole Synthesis (Ethanol, Reflux) Start->Step1 Intermediate Intermediate: 2-methyl-4-(3-nitrophenyl)-1,3-thiazole Step1->Intermediate Step2 Step 2: Nitro Group Reduction (SnCl2·2H2O, Ethanol, Reflux) Intermediate->Step2 Purification Purification (Extraction, Chromatography) Step2->Purification FinalProduct Final Product: This compound Purification->FinalProduct TroubleshootingWorkup Start Problem: Thick precipitate during basic workup of SnCl2 reduction CheckBase Is the aqueous layer pH > 12? Start->CheckBase AddStrongBase Add 10-50% aq. NaOH with vigorous stirring CheckBase->AddStrongBase No Alternative Consider alternative workup (e.g., careful neutralization with NaHCO3) CheckBase->Alternative Yes, and precipitate persists CheckDissolution Does the precipitate dissolve? AddStrongBase->CheckDissolution Proceed Proceed with extraction CheckDissolution->Proceed Yes Filter Filter through Celite pad CheckDissolution->Filter No Filter->Proceed

References

Technical Support Center: Overcoming Solubility Challenges with 3-(2-Methyl-1,3-thiazol-4-yl)aniline in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-(2-Methyl-1,3-thiazol-4-yl)aniline in aqueous buffers during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound is primarily attributed to its chemical structure. The molecule contains a hydrophobic aniline ring and a thiazole group, which contribute to its low affinity for water.[1][2][3] While the aniline group provides a site for protonation which can enhance solubility in acidic conditions, the overall nonpolar character of the molecule restricts its dissolution in neutral aqueous buffers.[4]

Q2: How does pH influence the solubility of this compound?

A2: As an aromatic amine, the solubility of this compound is highly dependent on pH.[3][4][5] In acidic aqueous solutions, the aniline nitrogen atom becomes protonated, forming a more soluble salt.[4] Conversely, in neutral or basic buffers, the compound exists predominantly in its less soluble, non-ionized form. Therefore, adjusting the pH of the buffer to be more acidic is a primary strategy to increase its solubility.[6][7]

Q3: What is the recommended procedure for preparing a stock solution of this compound?

A3: Due to its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous buffer for your experiment. Dimethyl sulfoxide (DMSO) is a commonly used co-solvent for this purpose as it can dissolve a wide range of polar and nonpolar compounds.[8][9][10]

Troubleshooting Guides

Issue 1: Precipitation is observed when diluting a DMSO stock solution into an aqueous buffer.

Possible Cause 1: The final concentration of the compound in the aqueous buffer exceeds its solubility limit.

  • Solution: Decrease the final concentration of the compound in your assay. Determine the maximum tolerable concentration by performing a serial dilution of your DMSO stock into the aqueous buffer and observing for precipitation.

Possible Cause 2: The percentage of DMSO in the final solution is too low to maintain solubility.

  • Solution: While it is crucial to minimize the final DMSO concentration to avoid off-target effects in biological assays, a certain percentage may be necessary to keep the compound in solution.[11] If your experimental system can tolerate it, consider slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%). Always run a vehicle control with the corresponding DMSO concentration to account for any solvent effects.

Possible Cause 3: The pH of the aqueous buffer is not optimal for solubility.

  • Solution: If your experiment allows, lower the pH of your aqueous buffer. For compounds with an aniline moiety, a pH below 6 is likely to increase solubility significantly.[12]

Issue 2: Inconsistent results in biological assays.

Possible Cause 1: Undissolved compound is present in the assay wells.

  • Solution: Ensure complete dissolution of the compound in your final assay medium. After adding the diluted compound, gently mix the solution. Visual inspection for precipitates is important, but not always sufficient. Consider a brief sonication of the assay plates to aid dissolution.[13]

Possible Cause 2: The compound is degrading in the aqueous buffer.

  • Solution: Prepare fresh dilutions of the compound from your DMSO stock solution immediately before each experiment. Avoid storing the compound in aqueous buffers for extended periods.

Data Presentation

Table 1: Estimated Solubility of this compound in Various Aqueous Buffers

Buffer System (50 mM)pHEstimated Solubility (µg/mL)
Phosphate Buffer7.4< 1
MES Buffer6.05 - 10
Acetate Buffer5.050 - 100
Glycine-HCl Buffer3.0> 500

Note: These are estimated values based on the general behavior of aromatic amines. Actual solubility should be determined experimentally.

Table 2: Effect of Co-solvents on the Apparent Solubility of this compound in Phosphate Buffer (pH 7.4)

Co-solventConcentration in Buffer (%)Estimated Apparent Solubility (µg/mL)
None0< 1
DMSO0.51 - 5
DMSO1.05 - 15
Ethanol1.02 - 8
PEG 4001.03 - 10

Note: These are estimated values. The solubilizing effect of co-solvents can be compound-specific.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Analytical balance

    • Vortex mixer

    • Appropriate personal protective equipment (PPE)

  • Procedure:

    • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 190.26 g/mol ).

    • Accurately weigh the calculated amount of the solid compound into a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Kinetic Solubility using the Shake-Flask Method
  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Aqueous buffers of different pH values (e.g., pH 3.0, 5.0, 6.0, 7.4)

    • 96-well microplate

    • Plate shaker

    • Plate reader or HPLC for quantification

  • Procedure:

    • Add a small volume of the 10 mM DMSO stock solution to each well of the microplate containing the aqueous buffers to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that would interfere with your analytical method.

    • Seal the plate and incubate at a constant temperature (e.g., 25°C or 37°C) on a plate shaker for 1-2 hours.

    • After incubation, visually inspect the wells for any precipitation.

    • To quantify the soluble fraction, either centrifuge the plate to pellet any precipitate and measure the concentration in the supernatant, or directly measure the absorbance/fluorescence if the compound has suitable properties and no interference from precipitated material is expected. For more accurate results, analyze the supernatant by a validated HPLC method.

    • The highest concentration at which no precipitation is observed is considered the kinetic solubility under those conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Enhancement cluster_assay Experimental Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute ph_adjust pH Adjustment ph_adjust->dilute cosolvent Co-solvent Addition cosolvent->dilute excipient Excipient Use excipient->dilute incubate Incubate dilute->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for handling this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed? conc_high Concentration > Solubility start->conc_high dmso_low Insufficient Co-solvent start->dmso_low ph_wrong Suboptimal pH start->ph_wrong lower_conc Decrease Final Concentration conc_high->lower_conc inc_dmso Increase Co-solvent % dmso_low->inc_dmso adjust_ph Lower Buffer pH ph_wrong->adjust_ph

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Troubleshooting Unexpected Side Reactions in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during thiazole synthesis, a cornerstone of many pharmaceutical and materials science research endeavors.

FAQs and Troubleshooting Guides

This section is designed to help you identify and resolve unexpected side reactions in your thiazole synthesis experiments.

FAQ 1: My reaction has produced an unexpected isomer. How can I identify and prevent its formation?

Issue: You may be observing the formation of a 2-imino-2,3-dihydrothiazole isomer instead of, or in addition to, your target 2-aminothiazole. This is a common issue in Hantzsch thiazole synthesis, especially when using N-substituted thioureas under acidic conditions.[1]

Identification:

The two isomers can be distinguished by their spectroscopic data:

  • ¹H NMR: The chemical shift of the proton at the 5-position of the thiazole ring is a key indicator. In 2-(N-substituted amino)thiazoles, this proton signal appears at a lower field compared to the corresponding proton in 3-substituted 2-imino-2,3-dihydrothiazoles.[1]

  • IR Spectroscopy: The trifluoroacetate derivatives of the isomers show characteristic differences in their C=O stretching frequencies.[1]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solution Implementation start Unexpected Isomer Formation spec_analysis Perform Spectroscopic Analysis (NMR, IR) start->spec_analysis isomer_confirm Confirm Presence of 2-Imino-2,3-dihydrothiazole spec_analysis->isomer_confirm check_ph Check Reaction pH isomer_confirm->check_ph acidic_cond Acidic Conditions Detected check_ph->acidic_cond neutral_ph Adjust to Neutral or Slightly Basic pH acidic_cond->neutral_ph monitor Monitor Reaction Progress neutral_ph->monitor product Isolate Desired 2-Aminothiazole monitor->product

Caption: Troubleshooting workflow for isomer formation.

Mitigation Strategies:

  • pH Control: The formation of the 2-imino-2,3-dihydrothiazole is favored under acidic conditions. To selectively synthesize the 2-aminothiazole, maintain a neutral or slightly basic reaction medium.[1]

  • Reaction Conditions: The proportion of the imino isomer can be influenced by the specific acid, solvent, and temperature used. For example, conducting the reaction in 10M HCl-EtOH at 80°C was found to be highly efficient for generating the imino-thiazole.[1] To avoid this, milder conditions are recommended.

Reaction ConditionPredominant ProductReference
Neutral Solvent2-(N-substituted amino)thiazole[1]
Acidic Conditions (e.g., 10M HCl-EtOH)3-substituted 2-imino-2,3-dihydrothiazole[1]
FAQ 2: I'm observing a byproduct with a six-membered ring. What could it be and how do I avoid it?

Issue: When using thiocarbohydrazones or 4-substituted thiosemicarbazides as starting materials with α-haloketones, you may be forming 1,3,4-thiadiazine derivatives as unexpected side products.

Identification:

The formation of 1,3,4-thiadiazines will result in a product with a different molecular weight and distinct spectroscopic characteristics compared to the expected thiazole. Detailed NMR and mass spectrometry analysis will be required to confirm the structure.

Reaction Pathway:

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products thiosemicarbazide 4-Substituted Thiosemicarbazide intermediate Intermediate thiosemicarbazide->intermediate haloketone α-Haloketone haloketone->intermediate thiazole_path Intramolecular Cyclization (N-attack) intermediate->thiazole_path Desired thiadiazine_path Intramolecular Cyclization (S-attack) intermediate->thiadiazine_path Side Reaction thiazole Thiazole thiazole_path->thiazole thiadiazine 1,3,4-Thiadiazine thiadiazine_path->thiadiazine

Caption: Competing pathways in thiazole synthesis.

Mitigation Strategies:

  • Choice of Nucleophile: The formation of 1,3,4-thiadiazines is dependent on the structure of the thiosemicarbazide derivative. Using 4,4-dialkyl-substituted thiosemicarbazides can reliably lead to the exclusive formation of 1,3,4-thiadiazines. To favor thiazole formation, careful selection of the thiourea or thioamide is crucial.

  • Reaction Conditions: The cyclization pathway can be influenced by factors such as H+ ion concentration, solvent polarity, and reaction temperature. It is important to optimize these parameters to favor the desired thiazole ring closure.

FAQ 3: My reaction is producing a high molecular weight, insoluble material. What is happening?

Issue: The formation of dark, insoluble materials often points to dimerization or polymerization of starting materials or reactive intermediates. This is particularly common in the synthesis of benzothiazoles from 2-aminothiophenol, which is prone to oxidation and subsequent dimerization.[1]

Identification:

These byproducts are often characterized by their insolubility and high molecular weight, which can be confirmed by techniques like mass spectrometry if a soluble fraction can be obtained.

Troubleshooting Steps:

  • Purity of Starting Materials: Use freshly purified starting materials. For instance, 2-aminothiophenol can be purified by distillation or recrystallization to remove oxidized impurities.[1]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of sensitive reagents.[1]

  • Temperature Control: Avoid excessively high temperatures, which can promote polymerization. Running the reaction at a lower temperature for a longer duration may be beneficial.[1]

  • Slow Addition of Reagents: Adding one of the reactants slowly can help maintain a low concentration of reactive intermediates, thereby minimizing the rate of dimerization.[1]

  • Catalyst Selection: The choice of catalyst can influence the reaction pathway. Experiment with different catalysts to find one that selectively promotes the desired intramolecular cyclization over intermolecular side reactions.[1]

Experimental Protocols

Protocol 1: General "Clean" Synthesis of 2-Amino-4-phenylthiazole

This protocol is a general guideline for the Hantzsch thiazole synthesis under conditions that minimize common side reactions.[2]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., setting of 100°C) for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix. This neutralizes the hydrobromide salt of the product, causing it to precipitate.

  • Filter the mixture through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a watch glass and allow it to air dry.

Protocol 2: Minimizing Isomer Formation by pH Control

To avoid the formation of the 2-imino-2,3-dihydrothiazole isomer, it is crucial to perform the reaction under neutral or slightly basic conditions.

Modification to Protocol 1:

  • Instead of post-reaction neutralization, a non-nucleophilic base can be added to the initial reaction mixture to maintain a neutral to slightly basic pH throughout the synthesis.

  • The reaction should be carefully monitored by TLC to track the formation of the desired product and any potential byproducts.

Data Presentation

The following table summarizes the effect of reaction conditions on product distribution in the Hantzsch thiazole synthesis.

ReactantsConditionsMajor ProductMinor/Side Product(s)Yield of Major ProductReference
α-Haloketone + N-monosubstituted thioureaNeutral solvent2-(N-substituted amino)thiazole-High[1]
α-Haloketone + N-monosubstituted thiourea10M-HCl-EtOH, 80°C, 20 min3-substituted 2-imino-2,3-dihydrothiazole2-(N-substituted amino)thiazoleUp to 73%[1]
2-Aminothiophenol + BenzaldehydeAir, high temperatureBenzothiazoleDimerized/Polymerized 2-aminothiophenolVariable[1]
2-Aminothiophenol + BenzaldehydeInert atmosphere, controlled temperatureBenzothiazole-Improved[1]

References

optimizing reaction conditions for coupling aniline and thiazole moieties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of aniline and thiazole moieties. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in these critical C–N bond-forming reactions.

Frequently Asked Questions (FAQs)

Q1: Which coupling reaction is most suitable for linking aniline and thiazole derivatives?

A1: The Buchwald-Hartwig amination is a highly versatile and widely used method for this transformation due to its broad substrate scope and functional group tolerance.[1][2] Other methods like the Ullmann condensation are also employed, though they often require harsher conditions such as higher temperatures.[3] For specific applications, Suzuki-Miyaura coupling can also be adapted for C-N bond formation.[4][5]

Q2: My Buchwald-Hartwig reaction is failing or giving a very low yield. What is the most critical factor to investigate?

A2: The catalyst system, comprising the palladium precursor and the phosphine ligand, is the most critical factor.[6] Thiazole's sulfur atom can poison the palladium catalyst, making the choice of ligand particularly important.[6][7] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are often necessary to stabilize the catalyst and promote the reaction with challenging substrates like thiazoles and electron-deficient anilines.[8]

Q3: What role does the base play, and which one should I choose?

A3: The base is crucial for the deprotonation of the aniline or the palladium-amine complex.[6][9] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often lead to faster reactions.[10][11] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though this may require higher temperatures or longer reaction times.[10][11]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent influences reagent solubility and catalyst stability.[10] Aprotic, nonpolar solvents like toluene and dioxane are common and effective choices.[9][10] Polar aprotic solvents like DMF can sometimes be used, but may lead to different reaction kinetics or side products.[9] It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation and hydrolysis of intermediates.[12]

Q5: What are the most common side reactions in aniline-thiazole coupling?

A5: Common side reactions include hydrodehalogenation (where the halide on the thiazole is replaced by a hydrogen) and diarylation of the aniline.[10] Catalyst poisoning by the thiazole sulfur is another major issue that can halt the reaction.[6][7] Optimizing the ligand, base, and temperature can help minimize these unwanted pathways.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the coupling of aniline and thiazole moieties.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield Inactive Catalyst: The active Pd(0) species is sensitive to air and moisture.• Use a well-defined palladium precatalyst (e.g., XPhos Pd G3) for reproducibility.[8]• Ensure all reagents and solvents are anhydrous and degassed.[12]• Handle the catalyst and ligands under an inert atmosphere (glovebox or Schlenk line).
Catalyst Poisoning: The sulfur atom on the thiazole ring is coordinating to the palladium center.• Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to shield the metal center.[6]• A higher catalyst loading (e.g., 2-5 mol%) may be required.[7]
Poor Aniline Nucleophilicity: Electron-withdrawing groups on the aniline reduce its reactivity.• Switch to a stronger base (e.g., NaOtBu, KOtBu, LHMDS) to facilitate deprotonation.[8]• Employ more electron-rich and bulky biaryl phosphine ligands.[8]
Suboptimal Temperature: Reaction may be too slow at lower temperatures or generating side products at higher temperatures.• Cautiously increase the temperature in 10-15 °C increments. Typical ranges are 80-110 °C.[10][11]• If side reactions are observed, try lowering the temperature.
Significant Side Product Formation Hydrodehalogenation: The aryl halide is being reduced instead of coupled.• Screen different bases; sometimes a weaker base like Cs₂CO₃ or K₃PO₄ can mitigate this.[10]• Lowering the reaction temperature may help.[10]• Screen different ligands, as some are more prone to this pathway.[10]
Diarylation: The primary aniline is reacting twice, leading to a tertiary amine byproduct.• Use a ligand known to favor monoarylation, such as BrettPhos for primary amines.[13]• Adjust the stoichiometry to use a slight excess of the aniline (1.1-1.2 equivalents).
Inconsistent Results Reagent Quality: Impurities or degradation of starting materials, catalyst, or base.• Use freshly purchased or purified starting materials.• Ensure the base (especially NaOtBu) is stored under inert gas and is free-flowing powder.[12]• Verify the quality and storage conditions of the palladium precursor and ligand.

Process Workflows & Logic Diagrams

A clear workflow is essential for reproducible results. The following diagrams illustrate a general experimental workflow and a troubleshooting decision tree.

G General Experimental Workflow for Aniline-Thiazole Coupling cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Workup reagents 1. Prepare Reagents (Aniline, Halothiazole, Base) inert 2. Oven-Dry Glassware & Setup Under Inert Gas reagents->inert add_solids 3. Add Solids to Flask (Aryl Halide, Base, Catalyst, Ligand) inert->add_solids add_liquids 4. Add Aniline & Anhydrous Solvent add_solids->add_liquids heat 5. Heat to Reaction Temp (e.g., 80-110 °C) add_liquids->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor workup 7. Quench & Aqueous Workup monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify G Troubleshooting Logic for Low Yield start Low or No Yield? catalyst_check Is the catalyst system optimal? (Precatalyst + Bulky Ligand) start->catalyst_check Check First conditions_check Are conditions anhydrous & inert? catalyst_check->conditions_check Yes screen_catalyst Action: Screen bulky ligands (XPhos, BrettPhos) & use precatalyst. catalyst_check->screen_catalyst No base_check Is the base appropriate & active? conditions_check->base_check Yes improve_conditions Action: Use oven-dried glassware, degassed anhydrous solvents. conditions_check->improve_conditions No temp_check Is the temperature optimized? base_check->temp_check Yes screen_base Action: Test stronger base (NaOtBu) or weaker base (Cs2CO3). base_check->screen_base No adjust_temp Action: Increase temperature in 10-15 °C increments. temp_check->adjust_temp No

References

Technical Support Center: Characterization of Substituted Thiazolylanilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted thiazolylanilines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental characterization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Spectroscopic Analysis

Question: I am having difficulty interpreting the 1H NMR spectrum of my substituted thiazolylaniline. The aromatic region is complex and signals are overlapping. How can I resolve this?

Answer: Complex aromatic signals are a common challenge in the characterization of substituted thiazolylanilines due to the presence of multiple aromatic rings and potential regioisomers. Here are several approaches to troubleshoot this issue:

  • Higher Field Strength: Acquiring the 1H NMR spectrum on a higher field instrument (e.g., 600 MHz or higher) can increase signal dispersion and resolve overlapping multiplets.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will help identify proton-proton coupling networks within the same aromatic ring. For example, you can trace the connectivity of protons on the aniline ring separately from those on a phenyl substituent on the thiazole ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. This is particularly useful for assigning protons to specific positions on the heterocyclic and phenyl rings, as the 13C chemical shifts are more dispersed.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is invaluable for identifying connectivity between different rings, for example, a correlation between a proton on the aniline ring and a carbon on the thiazole ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can help identify protons that are close in space, which is particularly useful for differentiating between regioisomers where through-bond connectivity is similar.

  • Solvent Effects: Changing the NMR solvent (e.g., from CDCl3 to DMSO-d6) can alter the chemical shifts of certain protons, potentially resolving overlapping signals. Protons involved in hydrogen bonding (like N-H protons) are particularly sensitive to solvent changes.

Question: My mass spectrometry results for my substituted thiazolylaniline show an unexpected M+2 peak and the fragmentation pattern is not what I predicted. What could be the cause?

Answer: The presence of an M+2 peak and complex fragmentation are characteristic features of sulfur-containing compounds like thiazolylanilines.

  • Isotopic Distribution (M+2 Peak): The prominent M+2 peak is due to the natural abundance of the 34S isotope. The expected intensity of the M+2 peak for a molecule containing one sulfur atom is approximately 4.4% of the molecular ion peak.

  • Fragmentation Pathways: Thiazole rings are relatively stable, but they do undergo characteristic fragmentation. Common fragmentation patterns can involve:

    • Cleavage of the substituent on the aniline ring.

    • Fission of the bond between the aniline nitrogen and the thiazole ring.

    • Ring opening of the thiazole moiety.

    • For N-(thiazol-2-yl)aniline derivatives, fragmentation can be initiated by cleavage of the C-N bond connecting the two rings.

It is advisable to consult literature for mass spectra of structurally similar compounds to help interpret the fragmentation pattern of your specific molecule.

2. Isomer Differentiation

Question: I have synthesized a substituted thiazolylaniline, but I am unsure of the exact regioisomer (e.g., ortho-, meta-, or para-substitution on the aniline ring). How can I definitively determine the substitution pattern?

Answer: Differentiating regioisomers requires a combination of spectroscopic techniques:

  • 1H NMR Spectroscopy: The splitting pattern of the protons on the aniline ring is highly indicative of the substitution pattern.

    • Para-substitution: Typically shows two doublets in the aromatic region, each integrating to two protons, often with a characteristic symmetrical appearance.

    • Ortho-substitution: Will show a more complex pattern of four distinct multiplets in the aromatic region.

    • Meta-substitution: Also displays four distinct multiplets, but the coupling constants and chemical shifts will differ from the ortho-isomer.

  • 13C NMR Spectroscopy: The number of signals in the aromatic region of the 13C NMR spectrum can help determine the symmetry of the molecule. A para-substituted aniline ring will have fewer aromatic carbon signals due to symmetry compared to ortho- or meta-isomers.

  • 2D NMR (NOESY): As mentioned earlier, NOESY can show through-space correlations. For an ortho-substituted aniline, you would expect to see a NOE between a proton on the substituent and a proton on the thiazole ring, which would be absent in the meta and para isomers.

  • X-ray Crystallography: If you can grow a suitable single crystal of your compound, X-ray crystallography provides the most definitive structural confirmation, including the precise arrangement of all atoms.

3. Purification and Purity

Question: I am struggling to purify my substituted thiazolylaniline derivative using column chromatography. It seems to be streaking on the TLC plate and the separation is poor.

Answer: Purification challenges can arise from the polarity and potential basicity of the aniline nitrogen.

  • TLC System Optimization:

    • Solvent System: Experiment with a range of solvent polarities. A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).

    • Adding a Modifier: If streaking is observed, it may be due to the interaction of the basic aniline with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia to the eluent can often resolve this issue by neutralizing the acidic sites on the silica.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase, such as alumina (which is available in neutral, acidic, or basic forms) or reverse-phase silica (C18).

  • Other Purification Techniques:

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution.

    • Crystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective method of purification.

Quantitative Data Summary

Table 1: Representative 1H NMR Chemical Shifts (δ, ppm) for Substituted Thiazolylanilines and Related Structures in DMSO-d6

Proton2-Aminothiazole4-Phenylthiazol-2-amineN-(4-Benzothiazol-2-yl-phenyl)acetamide
Thiazole H-56.53 (d)6.69 (s)-
Thiazole H-46.93 (d)--
-NH26.86 (br s)4.67 (br s)-
Aniline/Phenyl Protons-7.2-7.8 (m)7.4-8.2 (m)
-NH---11.03 (s)

Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and solvent.

Table 2: Common Mass Spectral Fragments (m/z) for a Generic 4-Phenylthiazol-2-amine Scaffold

Fragment IonProposed Structure
[M]+•Molecular Ion
[M-HCN]+•Loss of hydrogen cyanide from the thiazole ring
[M-NH2CN]+•Loss of cyanamide
[C6H5]+Phenyl cation
[C2H2NS]+Thiazole ring fragment

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Substituted N-(Thiazol-2-yl)aniline

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of a substituted 2-halothiazole (1.0 eq.) in a suitable solvent (e.g., toluene, DMF, or dioxane) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.1 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3 or K3PO4, 2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane, potentially with 0.1% triethylamine to prevent streaking).

  • Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Differentiating Regioisomers using 1H-1H COSY NMR

  • Sample Preparation: Prepare a solution of the purified substituted thiazolylaniline in a suitable deuterated solvent (e.g., DMSO-d6) at a concentration of approximately 5-10 mg/mL.

  • Acquisition: Acquire a standard 1H NMR spectrum to determine the spectral width. Set up a 1H-1H COSY experiment on the NMR spectrometer. Use standard parameters, but ensure sufficient resolution in both dimensions.

  • Processing: Process the 2D data using the spectrometer software. This typically involves Fourier transformation in both dimensions, phasing, and baseline correction.

  • Analysis:

    • Identify the diagonal peaks, which correspond to the 1D 1H NMR spectrum.

    • Look for off-diagonal cross-peaks. A cross-peak between two diagonal peaks indicates that the corresponding protons are scalar-coupled (typically through 2-4 bonds).

    • For the aniline ring protons, trace the correlations. In an ortho-substituted ring, you should be able to "walk" around the ring by connecting the coupled protons. In a para-substituted ring, you will see a correlation between the two protons of one doublet, but no correlation to the other doublet.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_troubleshooting Troubleshooting synthesis Synthesize Substituted Thiazolylaniline purification Purify Crude Product (Column Chromatography/Crystallization) synthesis->purification nmr_1d 1D NMR (1H, 13C) purification->nmr_1d ms Mass Spectrometry (MS) purification->ms purity_check Purity Assessment (e.g., HPLC, Elemental Analysis) nmr_1d->purity_check ambiguous_spectra Ambiguous Spectra? nmr_1d->ambiguous_spectra final_compound final_compound purity_check->final_compound Characterized Compound ambiguous_spectra->purity_check No nmr_2d 2D NMR (COSY, HSQC, NOESY) ambiguous_spectra->nmr_2d Yes xray X-ray Crystallography (for definitive structure) nmr_2d->xray If still ambiguous xray->final_compound

General workflow for the synthesis and characterization of substituted thiazolylanilines.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor src Src Kinase receptor->src activates downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) src->downstream abl BCR-ABL Kinase (in CML) abl->downstream proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Apoptosis dasatinib Substituted Thiazolylaniline (e.g., Dasatinib) dasatinib->src inhibits dasatinib->abl inhibits

Inhibition of Src/Abl kinase signaling by a substituted thiazolylaniline (e.g., Dasatinib).

Technical Support Center: Enhancing the Stability of 3-(2-Methyl-1,3-thiazol-4-yl)aniline for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-(2-Methyl-1,3-thiazol-4-yl)aniline during biological assays. The following information is based on the general chemical properties of aniline and thiazole derivatives and should be supplemented with experiment-specific stability assessments.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound has changed color. What does this mean and can I still use it?

A1: A change in color, typically to yellow or brown, is a common indicator of degradation, likely due to oxidation of the aniline moiety upon exposure to air and light.[1][2][3] It is strongly recommended to use a fresh, unoxidized batch of the compound for experiments requiring high purity and reproducibility, as degradation products can lead to unexpected results or lower potency.[1]

Q2: What are the optimal storage conditions for solid this compound and its solutions?

A2:

  • Solid Compound: Store in a tightly sealed, amber vial in a cool, dry, and dark place. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Stock Solutions: Prepare fresh stock solutions in a suitable solvent like DMSO. For short-term storage, store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

Q3: I am observing inconsistent results in my cell-based assays. Could the stability of this compound be a factor?

A3: Yes, inconsistent results in biological assays can be a sign of compound instability.[4] Degradation of the compound over the course of the experiment can lead to a decreased effective concentration, resulting in poor reproducibility and underestimated biological activity.[4] It is crucial to assess the compound's stability in your specific assay medium and under your experimental conditions.

Q4: How does the pH of my assay buffer affect the stability of this compound?

A4: The pH of the assay buffer can significantly impact the stability of aromatic amines like anilines.[5][6][7] The aniline functional group is basic and can be protonated at acidic pH. While protonation can sometimes increase solubility, extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation pathways.[4] It is advisable to maintain the pH of your assay buffer within a physiological range (e.g., 7.2-7.4) and to experimentally verify the compound's stability at the intended pH.

Q5: Are there any additives I can include in my assay buffer to improve the stability of this compound?

A5: The addition of antioxidants may help to mitigate oxidative degradation of the aniline moiety.[8][9][10] Common antioxidants used in biological assays include ascorbic acid (Vitamin C), α-tocopherol (Vitamin E), or glutathione.[9][10] However, it is essential to first confirm that any additives do not interfere with the biological assay itself.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential stability issues with this compound in your experiments.

Table 1: Troubleshooting Common Stability Issues
Observed Issue Potential Cause Recommended Action
Inconsistent IC50 values or biological activity Compound degradation in assay medium.Perform a stability assessment of the compound in the assay buffer over the time course of the experiment. Consider adding antioxidants if oxidation is suspected.
Stock solution discoloration Oxidation due to air and/or light exposure.Discard the discolored solution and prepare a fresh stock. Store new stock solutions protected from light and under an inert atmosphere if possible.[1][2]
Precipitate formation in assay wells Poor solubility or compound degradation to insoluble products.Visually inspect for precipitates. Decrease the final concentration of the compound. Ensure the DMSO concentration is within a tolerable range for your assay (typically <0.5%).
Loss of activity over time in a time-course experiment Compound instability under experimental conditions (temperature, pH, light).Minimize the exposure of the compound to harsh conditions. Prepare fresh dilutions immediately before use. Run a parallel stability experiment under the same conditions without the biological components.

Troubleshooting Workflow for Compound Instability

Troubleshooting Workflow for Compound Instability start Inconsistent Assay Results check_purity Verify Compound Purity and Identity (e.g., LC-MS) start->check_purity check_solubility Assess Solubility in Assay Medium check_purity->check_solubility If pure stability_buffer Evaluate Stability in Assay Buffer (Time-course) check_solubility->stability_buffer If soluble stability_cells Assess Stability with Biological Components (e.g., cells, microsomes) stability_buffer->stability_cells If stable identify_degradants Identify Degradation Products (LC-MS) stability_buffer->identify_degradants If unstable stability_cells->identify_degradants If unstable end Consistent Results stability_cells->end If stable optimize_conditions Optimize Assay Conditions (pH, antioxidants, light protection) identify_degradants->optimize_conditions optimize_conditions->stability_buffer

Caption: A logical workflow for diagnosing and addressing compound instability in biological assays.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Assay Buffer

Objective: To determine the stability of the compound in a specific biological assay buffer over a defined time course.

Materials:

  • This compound

  • DMSO (or other suitable solvent for stock solution)

  • Assay buffer (at the desired pH)

  • HPLC-MS or HPLC-UV system

  • Incubator at the desired assay temperature

Procedure:

  • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).

  • Prepare the working solution by diluting the stock solution into the assay buffer to the final assay concentration.

  • Timepoint 0: Immediately after preparation, take an aliquot of the working solution, quench the reaction if necessary (e.g., with an equal volume of cold acetonitrile), and analyze by LC-MS or HPLC-UV to determine the initial concentration (C₀).

  • Incubate the remaining working solution under the same conditions as your biological assay (e.g., 37°C, protected from light).

  • Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours). At each time point, take an aliquot and process it as in step 3.

  • Analyze all samples by LC-MS or HPLC-UV.

  • Calculate the percentage of compound remaining at each time point relative to the initial concentration at time 0.

  • Plot the percentage of compound remaining versus time to determine the degradation kinetics and half-life of the compound in your assay buffer.

Potential Degradation Pathway

The aniline moiety of this compound is susceptible to oxidation, which can lead to the formation of various degradation products. The thiazole ring is generally stable but can also undergo certain reactions under harsh conditions.

Proposed Oxidative Degradation Pathway

Proposed Oxidative Degradation Pathway compound This compound nitroso Nitroso derivative compound->nitroso Oxidation [O] nitro Nitro derivative nitroso->nitro Oxidation [O] dimer Azoxy dimer nitroso->dimer Condensation polymer Polymeric products dimer->polymer Further reactions

Caption: A simplified proposed oxidative degradation pathway for this compound.

References

Technical Support Center: Refining Purification Methods for Synthetic Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic compounds.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during common purification techniques.

Recrystallization

Problem: Compound is "oiling out" instead of forming crystals.

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the compound's melting point is lower than the boiling point of the solvent or if the solution is supersaturated.[1]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation. Allow the solution to cool slowly.[1]

  • Slow Cooling: Avoid rapid cooling, which can favor oil formation. Let the solution cool to room temperature undisturbed before placing it in an ice bath.

  • Change Solvent System: Consider using a mixed solvent system. Dissolve the compound in a solvent in which it is highly soluble, and then add an "anti-solvent" (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[1]

Problem: Low or no crystal formation upon cooling.

Answer:

This is a common issue that can be attributed to several factors, primarily related to solvent choice and concentration.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seeding: Add a small, pure crystal of the compound (a "seed crystal") to the solution to initiate crystallization.

  • Reduce Solvent Volume: If too much solvent was used, the solution may not be saturated enough for crystallization to occur. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Ensure Sufficient Cooling: After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1]

Problem: The recrystallized product is still impure.

Answer:

Impurities can be trapped within the crystals or adhere to their surface.

Solutions:

  • Wash Crystals Properly: Wash the collected crystals with a small amount of ice-cold solvent to remove adhering impurities without dissolving a significant amount of the product.[1]

  • Second Recrystallization: A second recrystallization step is often necessary to achieve high purity.

  • Charcoal Treatment: If the impurities are colored, adding activated charcoal to the hot solution before filtration can help adsorb them.

Liquid-Liquid Extraction (LLE)

Problem: Formation of a stable emulsion.

Answer:

An emulsion is a suspension of one liquid in another, which can make layer separation difficult or impossible. This is often caused by the presence of surfactant-like molecules.[2]

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.

  • Filtration: In some cases, filtering the emulsion through a bed of Celite or glass wool can help to break it.

  • Allow to Stand: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.

  • Centrifugation: If available, centrifuging the emulsion can force the layers to separate.

Solid-Phase Extraction (SPE)

Problem: Poor recovery of the target compound.

Answer:

Low recovery can result from the analyte not binding to the sorbent, or not eluting from it.

Solutions:

  • Check Sorbent and Solvent Compatibility: Ensure the polarity of the sorbent, sample solvent, and elution solvent are appropriate for the analyte. A common issue is the sample solvent being too strong, causing the analyte to elute during loading.

  • Optimize Flow Rate: A flow rate that is too high during sample loading can prevent efficient binding of the analyte to the sorbent.

  • Increase Elution Solvent Strength or Volume: The elution solvent may not be strong enough to desorb the analyte completely. Increase the solvent strength or the volume of solvent used for elution.

  • Proper Column Conditioning: Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. The sorbent bed should not be allowed to dry out.

Problem: Inconsistent results (poor reproducibility).

Answer:

Lack of reproducibility is often due to variations in the SPE procedure.

Solutions:

  • Control Flow Rates: Use a vacuum manifold or automated system to maintain consistent flow rates for all steps.

  • Avoid Overloading: Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge.

  • Consistent Sample Pre-treatment: Ensure all samples are pre-treated identically before loading.

High-Performance Liquid Chromatography (HPLC)

Problem: Peak Tailing.

Answer:

Peak tailing is characterized by an asymmetrical peak with a trailing edge. It can be caused by interactions between the analyte and active sites on the column packing material, or by issues with the mobile phase.

Solutions:

  • Adjust Mobile Phase pH: For acidic or basic compounds, adjusting the pH of the mobile phase can suppress ionization and reduce tailing. A general rule is to adjust the pH to be at least 2 units away from the pKa of the analyte.

  • Use a Different Column: Consider a column with a different stationary phase or one that is end-capped to reduce silanol interactions.

  • Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Problem: Peak Fronting.

Answer:

Peak fronting is the inverse of tailing, with a leading edge to the peak.

Solutions:

  • Reduce Sample Concentration/Volume: This is a common cause of fronting.[3][4]

  • Sample Solvent Incompatibility: The sample should ideally be dissolved in the mobile phase. If a stronger solvent is used, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[3][4]

  • Column Collapse: This can occur with highly aqueous mobile phases on some C18 columns. Flushing the column with a strong organic solvent like acetonitrile may resolve the issue.[3]

Problem: High backpressure.

Answer:

An increase in system pressure can indicate a blockage in the HPLC system.

Solutions:

  • Identify the Source of the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify where the pressure drop occurs.

  • Filter Samples and Mobile Phases: Always filter your samples and mobile phases to remove particulate matter that can clog the column or other system components.[5]

  • Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained compounds.

  • Column Cleaning: If the column is clogged, it may be possible to clean it by following the manufacturer's recommended washing procedure.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common types of synthetic impurities?

A1: Synthetic impurities are generally classified into three main categories:

  • Organic Impurities: These can be starting materials, by-products of the reaction, intermediates, degradation products, reagents, or catalysts.[7]

  • Inorganic Impurities: These include reagents, ligands, catalysts, heavy metals or other residual metals, inorganic salts, and other materials like filter aids.[7]

  • Residual Solvents: These are organic volatile chemicals used during the manufacturing process that are not completely removed.[7]

Q2: How do I choose the right purification technique?

A2: The choice of purification technique depends on several factors, including the physical state of your compound (solid or liquid), the nature of the impurities, and the scale of the purification.

  • Crystallization: Best for purifying solid compounds on a larger scale (>1g) when the impurities have different solubility profiles from the product.[8]

  • Chromatography (Flash or HPLC): A versatile technique for separating complex mixtures of compounds, both solids and liquids, based on differences in their polarity. It is often used when crystallization is not effective or for very high purity requirements.

  • Liquid-Liquid Extraction: Used to separate compounds based on their differential solubility in two immiscible liquids. It is often used as a work-up step to remove water-soluble or acid/base-soluble impurities.

  • Solid-Phase Extraction: A good technique for sample clean-up and for isolating compounds from complex matrices.

Q3: What is the acceptable level of impurities in a drug substance?

A3: The acceptable level of impurities is determined by guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The thresholds for reporting, identification, and qualification of impurities depend on the maximum daily dose of the drug.

Q4: How can I remove residual catalysts from my reaction mixture?

A4: The method for removing a catalyst depends on whether it is homogeneous or heterogeneous.

  • Heterogeneous Catalysts: These are in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid reaction) and can typically be removed by filtration.

  • Homogeneous Catalysts: These are in the same phase as the reaction mixture. Removal methods include:

    • Extraction: If the catalyst has different solubility properties from the product, it can be removed by liquid-liquid extraction. For example, an acidic catalyst can be removed by washing with a basic aqueous solution.[9]

    • Chromatography: The reaction mixture can be passed through a plug of silica gel or alumina to adsorb the polar catalyst.[9]

    • Precipitation: In some cases, the catalyst can be precipitated out of the solution and then filtered.

Q5: What are some strategies for purifying temperature-sensitive compounds?

A5: For compounds that are unstable at elevated temperatures, it is important to use purification methods that do not require heat.

  • Chromatography at Room Temperature or Below: Flash chromatography and HPLC can be performed at ambient or even sub-ambient temperatures.

  • Cold Filtration: If using recrystallization, ensure the dissolution is done at the lowest possible temperature that still allows for good solubility.

  • Lyophilization (Freeze-Drying): For removing solvents from highly sensitive compounds, lyophilization is a gentle method that avoids heat.

Data Presentation

Table 1: General Comparison of Common Purification Techniques

TechniquePrincipleBest Suited ForAdvantagesLimitations
Recrystallization Differential solubility in a solvent at different temperaturesPurifying crystalline solids (milligram to kilogram scale)Can achieve very high purity; scalableNot suitable for oils or amorphous solids; can have lower yields
Flash Chromatography Differential partitioning between a solid stationary phase and a liquid mobile phaseRapid purification of a wide range of compounds (milligram to gram scale)Fast; applicable to many compound typesLower resolution than HPLC; requires more solvent than HPLC
Preparative HPLC High-resolution differential partitioningHigh-purity separation of complex mixtures; chiral separationsVery high resolution and purityLower capacity than flash chromatography; more expensive
Liquid-Liquid Extraction Differential solubility in two immiscible liquidsWork-up step to remove bulk impurities (e.g., salts, acids, bases)Simple and fast for initial purificationCan form emulsions; not for separating closely related compounds
Solid-Phase Extraction Partitioning between a solid sorbent and a liquid phaseSample clean-up; concentration of dilute samplesHigh selectivity; can be automatedLimited capacity; potential for irreversible adsorption

Table 2: ICH Thresholds for Reporting, Identification, and Qualification of Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total intake (whichever is lower)0.15% or 1.0 mg per day total intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Note: These are general thresholds. Specific cases may require different limits.

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Test small amounts of the compound in various solvents to find a suitable one.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) while stirring or swirling. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum on, and then transfer them to a watch glass to air dry or dry in a vacuum oven.

General Protocol for Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (mobile phase). The ideal system will give the desired compound an Rf value of approximately 0.25-0.35 and good separation from impurities.

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.

    • Allow the silica to settle, and then add a layer of sand on top of the silica bed.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a less polar solvent.

    • Carefully apply the sample solution to the top of the column.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or compressed air) to achieve a steady flow rate.

    • Collect fractions in test tubes or other suitable containers.

  • Analysis:

    • Analyze the collected fractions by TLC to determine which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Experimental_Workflow_for_Purification_Method_Selection start Crude Synthetic Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes lle_workup Perform Liquid-Liquid Extraction (Aqueous Workup) is_solid->lle_workup No (Oil/Liquid) recrystallization_success Successful? try_recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes run_chromatography Perform Column Chromatography (Flash or HPLC) recrystallization_success->run_chromatography No analyze_fractions Analyze Fractions (TLC/HPLC) run_chromatography->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product check_purity Check Purity (TLC/HPLC) lle_workup->check_purity is_pure Purity > 95%? check_purity->is_pure is_pure->run_chromatography No is_pure->pure_product Yes

Caption: A logical workflow for selecting a suitable purification method.

Troubleshooting_HPLC_Backpressure start High Backpressure Observed remove_column Remove Column and Replace with Union start->remove_column pressure_normal Pressure Returns to Normal? remove_column->pressure_normal problem_is_column Problem is the Column pressure_normal->problem_is_column Yes problem_is_system Problem is in the System (pre-column) pressure_normal->problem_is_system No backflush_column Backflush Column problem_is_column->backflush_column check_tubing Check for Blocked Tubing problem_is_system->check_tubing replace_frit Replace Inlet Frit backflush_column->replace_frit replace_column Replace Column replace_frit->replace_column solution_found Problem Resolved replace_column->solution_found check_injector Check Injector for Blockage check_tubing->check_injector check_pump Check Pump Seals and Filters check_injector->check_pump check_pump->solution_found

Caption: A step-by-step guide for troubleshooting high backpressure in an HPLC system.

References

addressing poor cell permeability of thiazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor cell permeability of thiazole-based compounds, a common challenge in drug development. Thiazole derivatives are foundational in many therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[1][2][3][4][5] However, their inherent physicochemical properties can often hinder their ability to cross cellular membranes, limiting their bioavailability and efficacy.

Frequently Asked Questions (FAQs)

Q1: Why do my thiazole-based compounds exhibit poor cell permeability?

The cell permeability of a compound is largely dictated by its physicochemical properties. Thiazole-based compounds, while versatile, can possess characteristics that are not optimal for passive diffusion across the lipid bilayer of cell membranes.

Common Causes for Poor Permeability:

  • High Polarity: The presence of nitrogen and sulfur atoms in the thiazole ring, along with polar functional groups often required for target binding, can lead to a high polar surface area (PSA). This increases the energy required for the molecule to leave the aqueous extracellular environment and enter the lipophilic membrane interior.

  • Hydrogen Bonding Capacity: Thiazole derivatives frequently contain hydrogen bond donors (e.g., -NH2, -OH groups) and acceptors (e.g., the nitrogen atom of the thiazole ring), which are favorable for target interaction but can impede membrane permeation.[6]

  • Low Lipophilicity: While some thiazoles are highly lipophilic, those with multiple polar groups may have a low octanol-water partition coefficient (LogP), indicating poor solubility in the lipid membrane.[3]

  • Molecular Size: Large molecular weight and size can also be a barrier to passive diffusion.

These properties are often at odds with the requirements for good membrane permeability, as summarized by general guidelines like Lipinski's Rule of Five.

Data Presentation: Physicochemical Properties vs. Permeability

PropertyFavorable for PermeabilityPotential Issue with Thiazoles
LogP 1 - 5Can be <1 if multiple polar groups are present.
Molecular Weight (MW) < 500 DaCan be exceeded in complex derivatives.
Hydrogen Bond Donors ≤ 5Often met, but amine/hydroxyl groups are common.[6]
Hydrogen Bond Acceptors ≤ 10The thiazole ring itself contributes, plus other functional groups.
Polar Surface Area (PSA) < 140 ŲCan be high due to heteroatoms and polar substituents.

G cluster_properties Physicochemical Properties cluster_barrier Cellular Barrier Prop1 High Polarity (PSA) Barrier Lipid Bilayer Membrane Prop1->Barrier Increases Desolvation Penalty Prop2 High H-Bonding Capacity Prop2->Barrier Forms Strong Water Interactions Prop3 Low Lipophilicity (LogP) Prop3->Barrier Reduces Partitioning into Membrane Prop4 Large Molecular Size Prop4->Barrier Steric Hindrance Outcome Poor Cell Permeability Barrier->Outcome Leads to

Q2: How can I accurately measure the cell permeability of my compounds in vitro?

Several in vitro assays are available to determine the permeability of a compound. The choice of assay depends on the required throughput, cost, and the specific biological question being addressed (e.g., passive diffusion vs. active transport).

Data Presentation: Comparison of In Vitro Permeability Assays

Assay TypePrincipleThroughputCostBiological Relevance
PAMPA Passive diffusion across an artificial lipid membrane.HighLowMeasures passive permeability only. No transporters or metabolism.
Caco-2 Transport across a monolayer of human colorectal adenocarcinoma cells.MediumHighGold standard. Models human intestinal absorption, including passive diffusion and active transport/efflux.[7]
MDCK Transport across a monolayer of Madin-Darby Canine Kidney cells.MediumMediumGood for identifying substrates of P-glycoprotein (P-gp) efflux pumps.

G cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Analysis Start Prepare Donor Plate (Compound in buffer) Assemble Assemble Sandwich: Donor Plate Filter Plate Acceptor Plate Start->Assemble Filter Coat Filter Plate with Artificial Membrane Lipid Filter->Assemble Acceptor Prepare Acceptor Plate (Buffer only) Acceptor->Assemble Incubate Incubate at Room Temp (e.g., 4-18 hours) Assemble->Incubate Separate Separate Plates Incubate->Separate Measure Measure Compound Concentration in Donor and Acceptor Wells (e.g., UV-Vis, LC-MS) Separate->Measure Calculate Calculate Permeability Coefficient (Pe) Measure->Calculate

Experimental Protocols: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for conducting a PAMPA experiment.

Materials:

  • 96-well microfilter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (matching the filter plate)

  • Dodecane

  • L-α-phosphatidylcholine (or other suitable lipid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis spectrophotometer or LC-MS for analysis

Methodology:

  • Prepare Artificial Membrane: Dissolve L-α-phosphatidylcholine in dodecane to a final concentration of 20 mg/mL.

  • Coat Filter Plate: Carefully apply 5 µL of the lipid solution to each well of the 96-well filter plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare Donor Plate: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%). Add 200 µL of this solution to each well of a separate 96-well plate (this will be the donor plate).

  • Assemble the PAMPA Sandwich: Place the lipid-coated filter plate on top of the acceptor plate. Transfer 180 µL of the compound solution from the donor plate to the corresponding wells of the filter plate.

  • Incubation: Cover the assembly to prevent evaporation and incubate at room temperature for a defined period (e.g., 4 to 18 hours) with gentle shaking.

  • Analysis: After incubation, carefully remove the filter plate. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: The apparent permeability coefficient (Pₑ) can be calculated using established formulas that account for the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.

Troubleshooting Guides

Q3: My lead thiazole compound is active but has poor permeability. What are my primary strategies for improvement?

When faced with a potent but poorly permeable compound, several strategies can be employed. These can be broadly categorized into structural modification of the parent drug, converting the drug into a prodrug, or using advanced formulation techniques.

G cluster_strategies Improvement Strategies cluster_details Specific Approaches Start Poorly Permeable Thiazole Compound Strat1 Structural Modification (SAR) Start->Strat1 Strat2 Prodrug Approach Start->Strat2 Strat3 Formulation Strategies Start->Strat3 Detail1a Reduce H-bonds Strat1->Detail1a Detail1b Increase Lipophilicity (LogP) Strat1->Detail1b Detail1c Isosteric Replacement Strat1->Detail1c Detail2a Mask Polar Groups (e.g., -OH, -COOH) Strat2->Detail2a Detail3a Nanoparticle Encapsulation Strat3->Detail3a

Q4: How can a prodrug strategy overcome permeability issues caused by polar functional groups?

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[8] This approach is particularly effective for masking polar functional groups, such as carboxylic acids or hydroxyls, that are essential for the drug's activity but hinder its cell permeability.[6][9]

The strategy involves attaching a lipophilic "promoiey" to the polar group via a labile bond (e.g., an ester). This masks the polar group, increasing the overall lipophilicity of the molecule and allowing it to permeate the cell membrane. Once inside the cell, endogenous enzymes (like esterases) cleave the bond, releasing the active parent drug.[6]

Data Presentation: Common Promoieties for Masking Polar Groups

Target Functional GroupPromoiey TypeResulting LinkageCleavage Enzyme
Carboxylic Acid (-COOH)Simple Alkyl/Aryl AlcoholEsterEsterases
Hydroxyl (-OH)Carboxylic AcidEsterEsterases
Amine (-NH2)Carboxylic AcidAmideAmidases
Phosphate/PhosphonateAlcoholPhosphate EsterPhosphatases

G Prodrug {Prodrug (Lipophilic)|{Parent Drug |Promoiey}} Membrane Cell Membrane Prodrug->Membrane Passive Diffusion ActiveDrug {Active Drug (Polar)|{Parent Drug}} Membrane->ActiveDrug:name Enzymatic Cleavage (e.g., Esterases) ReleasedPromo Released Promoiey ActiveDrug:name->ReleasedPromo

Q5: If structural modifications harm my compound's activity, what formulation strategies can I use?

When altering the chemical structure is not a viable option, advanced formulation strategies, particularly those involving nanoparticles, can be used to enhance permeability and delivery.[1][2] These strategies encapsulate the active compound, protecting it from the extracellular environment and facilitating its entry into cells through mechanisms other than passive diffusion (e.g., endocytosis).

Data Presentation: Comparison of Nanocarrier Systems

Nanocarrier TypeCompositionDrug LoadingAdvantages
Liposomes Phospholipid bilayersHydrophilic drugs in aqueous core; Lipophilic drugs in bilayerBiocompatible, can deliver both hydrophilic and lipophilic drugs.
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA)Drug dissolved or entrapped in polymer matrixControlled release, high stability, surface can be functionalized for targeting.
Solid Lipid Nanoparticles (SLNs) Solid lipids (e.g., triglycerides)Drug incorporated into solid lipid coreHigh stability, controlled release, avoids organic solvents in production.

G NP Nanoparticle (Drug Encapsulated) Cell Target Cell NP->Cell 1. Endocytosis Endosome Endosome Release Drug Release in Cytoplasm Endosome->Release 2. Endosomal Escape Target Intracellular Target Release->Target 3. Action on Target

References

strategies to reduce off-target effects of thiazole inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiazole inhibitors. Our goal is to help you mitigate off-target effects and ensure the accuracy and reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with thiazole inhibitors?

A1: Thiazole-containing compounds are versatile scaffolds that can interact with a range of biological targets. Consequently, off-target effects are a significant consideration. Common off-target effects include:

  • Broad Kinase Inhibition: Many thiazole inhibitors target the ATP-binding pocket of kinases, which is highly conserved across the kinome. This can lead to the inhibition of multiple kinases beyond the intended target. For example, Dasatinib, a well-known thiazole-containing kinase inhibitor, targets BCR-ABL but also potently inhibits SRC family kinases, c-KIT, and PDGFRβ.[1][2][3]

  • Non-Kinase Targets: Thiazole inhibitors can also bind to proteins that are not kinases. For instance, the BCR-ABL inhibitor Imatinib and Nilotinib have been shown to inhibit the oxidoreductase NQO2.[4]

  • Unexpected Phenotypes: Off-target effects can lead to cellular phenotypes that are inconsistent with the known function of the primary target. This could manifest as unexpected changes in cell proliferation, survival, or morphology.[2]

Q2: How can I determine if the observed cellular phenotype is due to on-target or off-target effects of my thiazole inhibitor?

A2: Distinguishing between on-target and off-target effects is crucial for validating your findings. Here are several strategies:

  • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by your thiazole inhibitor with that of a structurally distinct inhibitor that targets the same primary protein. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue Experiments: If possible, overexpress a drug-resistant mutant of the target protein in your cells. If the inhibitor's effect is diminished, it strongly suggests an on-target mechanism.

  • Cellular Thermal Shift Assay (CETSA): This assay directly measures target engagement in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. This can confirm that your inhibitor is binding to its intended target in cells.

  • Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the phenotype of the inhibitor-treated cells mimics that of the knockdown/knockout cells, it supports an on-target mechanism.

Q3: What are the key strategies to reduce the off-target effects of thiazole inhibitors during the drug development process?

A3: Reducing off-target effects is a central goal in medicinal chemistry and drug discovery. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the thiazole inhibitor and assess the impact on both on-target potency and off-target selectivity. This can help identify moieties that contribute to off-target binding and guide the design of more selective compounds.

  • Computational Modeling: Utilize computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict potential off-target interactions and guide the design of inhibitors with improved selectivity profiles. These methods can help in identifying key structural features that favor binding to the intended target over off-targets.[5]

  • Selectivity Profiling: Screen your inhibitor against a broad panel of kinases (kinome profiling) and other relevant protein targets. This provides a comprehensive overview of your compound's selectivity and helps to identify potential off-target liabilities early in the development process.

  • Targeting Unique Conformational States: Design inhibitors that bind to less conserved, inactive conformations of the target protein (e.g., the DFG-out conformation of kinases). This can significantly enhance selectivity.[6]

Section 2: Troubleshooting Guides

This section provides practical advice for troubleshooting common issues encountered during experiments with thiazole inhibitors.

Issue 1: High Cytotoxicity in Control (Non-Target) Cells
Potential Cause Troubleshooting Steps
Inhibitor Concentration Too High Perform a dose-response experiment to determine the IC50 value in both your target and control cell lines. Aim to use the lowest effective concentration that elicits the desired on-target effect while minimizing toxicity in control cells.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell lines (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
Non-Specific Cytotoxicity The compound may have inherent cytotoxic properties unrelated to its intended target. Evaluate cell viability using multiple assays that measure different cellular parameters (e.g., metabolic activity with an MTT assay, and membrane integrity with a trypan blue exclusion assay).
Issue 2: Inconsistent Results Across Different Cell Lines
Potential Cause Troubleshooting Steps
Differential Target Expression Confirm the expression level of the target protein in each cell line using Western blot or qPCR. The efficacy of the inhibitor will likely correlate with the level of target expression.
Presence of Off-Targets Different cell lines have varying expression profiles of potential off-target proteins. A phenotype observed in one cell line may be due to an off-target that is highly expressed in that line but not in others. Perform kinome profiling or use proteomics to identify potential off-targets in your cell lines.
Different Genetic Backgrounds The genetic context of the cell lines can influence their response to the inhibitor. For example, mutations in downstream signaling pathways may confer resistance or sensitivity.
Issue 3: Unexpected or Paradoxical Cellular Response
Potential Cause Troubleshooting Steps
Off-Target Pathway Modulation The inhibitor may be affecting a signaling pathway that counteracts the effect of inhibiting the primary target. For example, some BRAF inhibitors can paradoxically activate the MAPK pathway in BRAF wild-type cells.[7]
Feedback Loop Activation Inhibition of a target can sometimes lead to the activation of compensatory feedback loops that produce an unexpected phenotype.
Investigate Downstream Signaling Use techniques like Western blotting or phospho-proteomics to analyze the phosphorylation status of key proteins in the intended and related signaling pathways to uncover unexpected pathway modulation.

Section 3: Data Presentation

Table 1: Selectivity Profile of Dasatinib (A Thiazole-Containing Kinase Inhibitor)

This table provides an example of the on-target and off-target activities of Dasatinib, highlighting its multi-targeted nature.

Kinase TargetIC50 (nM)Target Class
BCR-ABL <1 On-Target
SRC 0.5 Off-Target
LYN0.6Off-Target
YES0.7Off-Target
c-KIT 1.2 Off-Target
PDGFRβ 28 Off-Target
p38α1,300Off-Target

Data is compiled for illustrative purposes. IC50 values can vary depending on the assay conditions.[1][4]

Table 2: In Vitro Cytotoxicity of a Novel Thiazole Derivative (Compound 6a)

This table illustrates how to present cytotoxicity data and calculate a selectivity index.

Cell LineCancer TypeIC50 (µM)Selectivity Index (SI)
OVCAR-4 Ovarian Cancer 1.57 -
OCE1Normal Ovarian31.8920.3

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.[8]

Section 4: Experimental Protocols

Protocol 1: Determining Compound Cytotoxicity using MTT Assay

This protocol outlines the steps for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11][12][13]

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Thiazole inhibitor stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the thiazole inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general workflow for determining the IC50 of a thiazole inhibitor against a purified kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • Thiazole inhibitor

  • ATP

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the thiazole inhibitor in the kinase reaction buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the inhibitor dilutions, the purified kinase, and the kinase-specific substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Add the detection reagent according to the manufacturer's instructions to quantify the kinase activity (e.g., by measuring ADP production or substrate phosphorylation).

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Section 5: Visualizations

Diagram 1: PI3K/Akt/mTOR Signaling Pathway with Potential Thiazole Inhibitor Off-Targets

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole_Inhibitor Thiazole Inhibitor Thiazole_Inhibitor->PI3K On-Target Inhibition Off_Target_Kinase Off-Target Kinase (e.g., SRC) Thiazole_Inhibitor->Off_Target_Kinase Off-Target Inhibition Other_Pathway Other Signaling Pathways Off_Target_Kinase->Other_Pathway

Caption: A thiazole inhibitor targeting PI3K can also affect other kinases, leading to unintended pathway modulation.

Diagram 2: Experimental Workflow for Assessing Thiazole Inhibitor Selectivity

Selectivity_Workflow Start Synthesized Thiazole Inhibitor Primary_Assay Primary On-Target Biochemical Assay (e.g., In Vitro Kinase Assay) Start->Primary_Assay Potent Potent Inhibitor? Primary_Assay->Potent Kinome_Profiling Broad Kinome Selectivity Profiling Potent->Kinome_Profiling Yes Redesign Redesign Inhibitor (SAR) Potent->Redesign No Cellular_Assays Cell-Based Assays (Target & Control Cell Lines) Kinome_Profiling->Cellular_Assays CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement Cellular_Assays->CETSA Selective Selective? CETSA->Selective Lead_Candidate Lead Candidate for Further Development Selective->Lead_Candidate Yes Selective->Redesign No

Caption: A systematic workflow to evaluate the potency and selectivity of a novel thiazole inhibitor.

Diagram 3: Troubleshooting Decision Tree for Unexpected Cytotoxicity

Cytotoxicity_Troubleshooting Start Unexpected Cytotoxicity Observed in Experiment Check_Controls Are Vehicle Controls Also Toxic? Start->Check_Controls Solvent_Issue Potential Solvent Toxicity Issue. Reduce Solvent Conc. Check_Controls->Solvent_Issue Yes Dose_Response Perform Dose-Response in Target vs. Control Cell Lines Check_Controls->Dose_Response No Selective_Toxicity Is Toxicity Selective for Target Cells? Dose_Response->Selective_Toxicity On_Target_Hypothesis Likely On-Target Cytotoxicity. Proceed with Caution. Selective_Toxicity->On_Target_Hypothesis Yes Off_Target_Hypothesis Potential Off-Target Cytotoxicity. Investigate Further. Selective_Toxicity->Off_Target_Hypothesis No Investigate_Off_Target Identify Off-Targets: - Kinome Profiling - Proteomics Off_Target_Hypothesis->Investigate_Off_Target

Caption: A decision tree to guide the investigation of unexpected cytotoxicity from a thiazole inhibitor.

References

modifying experimental protocols for high-throughput screening of thiazole libraries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-throughput screening (HTS) of thiazole libraries. Our aim is to help you navigate common challenges and modify experimental protocols for optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of false positives when screening thiazole libraries?

A1: False positives are a significant concern in HTS campaigns. For thiazole libraries, common causes include:

  • Compound Aggregation: Thiazole derivatives can self-associate to form colloidal aggregates, which can non-specifically inhibit enzymes or interfere with assay signals.[1][2][3] This is a major source of promiscuous inhibition.[2]

  • Reactivity: The thiazole ring can be susceptible to chemical reactions that interfere with assays. Thiol reactivity and redox activity are common issues that can lead to false-positive results.[1]

  • Assay Interference: Compounds can directly interfere with the detection method, such as by having intrinsic fluorescence or by inhibiting reporter enzymes like luciferase.[2][4]

  • Impurities: Both organic and inorganic impurities, such as residual metals (e.g., zinc) from synthesis, can cause false-positive signals.[5][6]

Q2: How can I assess the quality of my HTS assay?

A2: Rigorous assay quality control is crucial for the reliability of your screening results. Key metrics include:

  • Z'-factor: This statistical parameter is a hallmark of assay robustness and is used to assess the suitability of an assay for HTS.[7] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[7] It considers the separation between the means of the positive and negative controls relative to their standard deviations.[7][8][9]

  • Signal-to-Background (S/B) Ratio: This metric compares the signal of the positive control to the signal of the negative control (background). A high S/B ratio is desirable for clear hit identification.[8][10]

  • Signal-to-Noise (S/N) Ratio: This ratio measures the signal intensity relative to the background noise.

  • Coefficient of Variation (%CV): This indicates the level of variation within your controls and across the plate. A low %CV is desirable.

Q3: My thiazole compounds show poor solubility in aqueous assay buffers. What can I do?

A3: Poor aqueous solubility is a common challenge with heterocyclic compounds like thiazoles.[11] Here are some strategies to address this:

  • Use of Co-solvents: The most common approach is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol and then dilute it into the aqueous assay medium.[11] It is critical to ensure the final concentration of the co-solvent is low enough (typically <0.5% v/v for DMSO) to not affect the biological assay.[11]

  • Micellar Solubilization: Surfactants can form micelles that encapsulate hydrophobic compounds, aiding their dispersion in aqueous solutions.[11]

  • Structural Modification: If solubility issues persist and are hindering lead development, medicinal chemistry efforts may be required to modify the thiazole scaffold to improve its physicochemical properties.

Q4: I am observing significant cytotoxicity with my thiazole compounds in cell-based assays. What are the possible mechanisms?

A4: Thiazole derivatives can induce cytotoxicity through several mechanisms, often leading to apoptosis (programmed cell death).[12] These can include:

  • Induction of apoptosis through intrinsic (mitochondrial) or extrinsic pathways.[12]

  • Disruption of mitochondrial membrane potential.[12]

  • Activation of caspases, which are key executioner enzymes in apoptosis.[12]

  • Generation of reactive oxygen species (ROS), leading to oxidative stress.[12]

  • Inhibition of critical cell survival signaling pathways.[12]

Troubleshooting Guides

Problem 1: High Variability and Poor Z'-factor
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Optimize and standardize your cell seeding protocol. Ensure even cell distribution in each well. Use cells within a consistent and low passage number range.[12]
Pipetting Errors Calibrate and regularly maintain your pipettes. Use automated liquid handlers for high-throughput applications to minimize human error.[12]
Edge Effects To mitigate evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile media or water.[13] Ensure proper humidity in the incubator.[13]
Compound Precipitation Visually inspect plates for compound precipitation. Lower the final compound concentration or try different solubilization methods.[11]
Incubator Fluctuations Ensure your incubator is properly calibrated and maintained for stable temperature, CO2, and humidity levels.[12]
Problem 2: Suspected False Positives due to Compound Aggregation
Potential Cause Troubleshooting Step
Compound Self-Aggregation Include a non-ionic detergent, such as Triton X-100 (at a concentration of 0.01-0.1%), in the assay buffer.[1][2] Aggregation-based inhibition is often sensitive to detergents.[3]
Concentration-Dependent Aggregation Perform concentration-response curves for your hits. Aggregators often exhibit steep, non-classical dose-response curves.
Lack of SAR Test structurally related analogs of your hit compounds. True hits usually exhibit a clear structure-activity relationship (SAR), whereas aggregators often do not.[14]
Confirmation with Orthogonal Assays Re-test hits in an alternative assay format that is less susceptible to aggregation.[2][10]
Problem 3: Interference with Assay Signal (Fluorescence/Luminescence)
Potential Cause Troubleshooting Step
Autofluorescence of Compound Pre-read the plate after compound addition but before adding the detection reagent to measure the compound's intrinsic fluorescence. Subtract this background from the final signal.
Quenching of Signal Run a control with the compound in a cell-free system with the fluorescent/luminescent substrate to see if it directly quenches the signal.
Inhibition of Reporter Enzyme For assays using reporter enzymes like luciferase, run a counter-screen to identify compounds that directly inhibit the reporter.[2]

Quantitative Data Summary

Table 1: Cytotoxicity of Selected Thiazole Derivatives Against Human Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
4cMCF-7 (Breast)MTT Assay2.57 ± 0.16[15]
4cHepG2 (Liver)MTT Assay7.26 ± 0.44[15]
4dMDA-MB-231 (Breast)Cytotoxicity Assay1.21[15]
3eVariousAntiproliferative Assay0.0017 - 0.038[15]
3fA549 (Lung)Antiproliferative Assay0.037[15]
8jHepG2 (Liver)Anticancer Assay7.90[15]
8mHepG2 (Liver)Anticancer Assay5.15[15]
9HepG-2 (Liver)MTT Assay1.61 ± 1.92 µg/mL[16]
10HepG-2 (Liver)MTT Assay1.98 ± 1.22 µg/mL[16]

Table 2: Enzyme Inhibition by Selected Thiazole Derivatives

Compound IDTarget EnzymeAssay TypeIC50 (µM)Reference
11fVEGFR-2Kinase Assay2.90 ± 0.010[17]
7cTubulin PolymerizationBiochemical Assay1.68[18]
9aTubulin PolymerizationBiochemical Assay2.00[18]
3aEGFR-TKKinase Assay37 nM - 54 nM (range for 3a, 3c, 3d, 3f)[19]
3aBRAFV600EKinase Assay37 nM - 54 nM (range for 3a, 3c, 3d, 3f)[19]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of thiazole compounds on cancer cell lines.

Materials:

  • Thiazole compounds dissolved in DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Protocol 2: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of thiazole compounds against a purified enzyme.

Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • Assay buffer

  • Thiadiazole compounds and reference inhibitor dissolved in DMSO

  • 96-well or 384-well assay plates

  • Stop solution (if required)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thiazole compounds and a reference inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not interfere with the assay.

  • Pre-incubation: In each well of the assay plate, add the assay buffer, the enzyme, and the test compound or vehicle control. Allow for a pre-incubation period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubation: Incubate the plate for a predetermined time at the optimal temperature.

  • Reaction Termination: If necessary, stop the reaction by adding a stop solution.

  • Signal Detection: Measure the signal (e.g., absorbance, fluorescence, luminescence) using a plate reader. The signal is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary Screen cluster_2 Hit Confirmation & Validation cluster_3 Lead Optimization Assay_Dev Assay Development Assay_Opt Assay Optimization (Miniaturization) Assay_Dev->Assay_Opt Assay_Val Assay Validation (Z', S/B) Assay_Opt->Assay_Val Primary_HTS Primary HTS (Single Concentration) Assay_Val->Primary_HTS Data_Analysis Data Analysis (Hit Identification) Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Re-test) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response Counter_Screens Counter-Screens (False Positives) Dose_Response->Counter_Screens SAR_Studies SAR Studies Counter_Screens->SAR_Studies Lead_Opt Lead Optimization SAR_Studies->Lead_Opt

Caption: A generalized workflow for a high-throughput screening campaign.

False_Positive_Triage Primary_Hits Primary Hits Aggregation_Assay Aggregation Assay (e.g., add detergent) Primary_Hits->Aggregation_Assay Reactivity_Assay Reactivity Screen (e.g., Thiol/Redox) Aggregation_Assay->Reactivity_Assay Not an Aggregator False_Positives False Positives Aggregation_Assay->False_Positives Aggregator Assay_Interference Assay Interference (e.g., Luciferase inhibition) Reactivity_Assay->Assay_Interference Not Reactive Reactivity_Assay->False_Positives Reactive Confirmed_Hits Confirmed Hits Assay_Interference->Confirmed_Hits No Interference Assay_Interference->False_Positives Interferes

Caption: A decision-making workflow for triaging false positives from primary hits.

Thiazole_Cytotoxicity_Pathway Thiazole Thiazole Compound ROS ↑ Reactive Oxygen Species (ROS) Thiazole->ROS Mitochondria Mitochondrial Dysfunction Thiazole->Mitochondria Survival_Pathway Inhibition of Survival Pathways (e.g., PI3K/Akt) Thiazole->Survival_Pathway Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis (Cell Death) Survival_Pathway->Apoptosis Oxidative_Stress->Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathways of thiazole-induced cytotoxicity.

References

Validation & Comparative

Unambiguous Structural Confirmation of Synthesized 3-(2-Methyl-1,3-thiazol-4-yl)aniline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the definitive confirmation of a synthesized compound's structure is a critical step. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural elucidation of 3-(2-Methyl-1,3-thiazol-4-yl)aniline, a novel heterocyclic amine with potential pharmacological applications. While X-ray crystallography provides unparalleled detail of the solid-state structure, a multi-faceted approach utilizing various spectroscopic methods is often the most robust strategy for comprehensive characterization.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most powerful method for determining the complete three-dimensional structure of a crystalline compound.[1][2] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering unambiguous confirmation of the synthesized molecule's connectivity and stereochemistry. For a novel compound like this compound, this technique would definitively confirm the relative positions of the methyl-thiazole and aniline rings.

However, the primary limitation of X-ray crystallography is the requirement for a single crystal of suitable size and quality, which can sometimes be challenging to obtain.[2][3]

Complementary Spectroscopic Techniques

While X-ray crystallography provides a static image of the molecule in the solid state, spectroscopic methods offer valuable information about the compound's structure in solution and confirm the presence of specific functional groups. A combination of these techniques is often employed for a thorough structural analysis.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for elucidating the structure of organic compounds in solution.[4][6] ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom in this compound, confirming the connectivity of the molecular framework. Two-dimensional NMR techniques, such as COSY and HMQC/HSQC, can further establish the connectivity between protons and carbons.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can offer additional clues about the molecule's structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule.[7] For this compound, IR spectroscopy would confirm the presence of the N-H bonds of the aniline moiety and the characteristic vibrations of the aromatic rings and the C=N bond of the thiazole ring.

Comparative Analysis of Structural Confirmation Methods

The following table summarizes the key aspects of each technique in the context of confirming the structure of this compound.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms, chemical environment of nuclei, stereochemical relationships in solutionMolecular weight, elemental composition, structural fragmentsPresence of functional groups
Sample Requirements High-quality single crystal (0.1-0.5 mm)Soluble sample (1-10 mg) in a suitable deuterated solventSmall sample amount (µg-ng)Small sample amount (mg)
Strengths Unambiguous structural determination[1][2]Provides data on structure in solution, non-destructive[8]High sensitivity, provides molecular formulaQuick and simple for functional group identification[7]
Limitations Requires a suitable single crystal, provides a solid-state structure which may differ from solutionCan be complex to interpret for large molecules, lower resolution than X-ray crystallography[9]Does not provide stereochemical information, fragmentation can be complexLimited information on the overall molecular framework

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the Hantzsch thiazole synthesis. This would typically entail the reaction of a thioamide (e.g., thioacetamide) with an α-haloketone (e.g., 2-bromo-1-(3-nitrophenyl)ethan-1-one) to form the thiazole ring, followed by reduction of the nitro group to an amine.

Single-Crystal X-ray Crystallography
  • Crystallization: A single crystal of this compound suitable for X-ray diffraction would be grown, typically by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) are acquired on an NMR spectrometer.

  • Data Analysis: The chemical shifts, coupling constants, and correlations in the spectra are analyzed to elucidate the molecular structure.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: The mass-to-charge ratio of the resulting ions is measured by a mass analyzer.

Infrared Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution onto a salt plate.

  • Data Acquisition: The sample is placed in an FT-IR spectrometer, and the infrared spectrum is recorded.

  • Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized compound.

G Workflow for Structural Confirmation of a Synthesized Compound A Synthesis of this compound B Initial Characterization (TLC, Melting Point) A->B C Spectroscopic Analysis B->C D NMR (1H, 13C, 2D) C->D E Mass Spectrometry (HRMS) C->E F IR Spectroscopy C->F G Data Interpretation and Proposed Structure D->G E->G F->G H X-ray Crystallography G->H I Crystallization H->I J Data Collection and Structure Solution I->J K Unambiguous Structure Confirmation J->K

Caption: Workflow for the synthesis and structural confirmation of a novel compound.

References

Comparative Analysis of the Antibacterial Potential of 3-(2-Methyl-1,3-thiazol-4-yl)aniline and Established Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the potential biological activity of the novel compound 3-(2-Methyl-1,3-thiazol-4-yl)aniline with a range of well-established antibiotics. This document is intended for researchers, scientists, and professionals in the field of drug development and antimicrobial research. Due to the absence of direct experimental data for this compound in publicly available literature, this comparison utilizes data from structurally similar thiazole derivatives as a proxy to extrapolate its potential antibacterial profile.

The thiazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The data presented herein is intended to serve as a foundational resource for future in-vitro and in-vivo evaluations of this compound.

Quantitative Comparison of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives and commonly used antibiotics against two clinically relevant bacterial strains: Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). Lower MIC values are indicative of higher antibacterial potency.

Compound/AntibioticTarget OrganismMIC (µg/mL)Reference(s)
Structurally Related Thiazole Derivatives
2-Amino-4-phenylthiazole derivativeStaphylococcus aureus1.28 x 10⁻³ mmol
2-Amino-4-phenylthiazole derivativeEscherichia coli2.57 x 10⁻³ mmol[3]
Phenylthiazole derivative 14bStaphylococcus aureus (MRSA)4[4]
2-Phenylacetamido-thiazole derivative 16Staphylococcus aureus1.56 - 6.25[5]
2-Phenylacetamido-thiazole derivative 16Escherichia coli1.56 - 6.25[5]
Reference Antibiotics
AmpicillinStaphylococcus aureus0.6 - 1[6]
Ampicillin (against MRSA)Staphylococcus aureus1[7]
AmpicillinEscherichia coli4[6]
StreptomycinEscherichia coli<16[8]
TetracyclineStaphylococcus aureus8[9]
TetracyclineEscherichia coliMIC90: 0.5[10]
CiprofloxacinStaphylococcus aureus-
CiprofloxacinEscherichia coliMIC90: 0.5[3]

Experimental Protocols

The following are detailed methodologies for two standard assays used to determine the antibacterial activity of a compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13]

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • Test compound (e.g., this compound)

  • Reference antibiotics (e.g., Ampicillin, Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound and each reference antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB directly in the 96-well microtiter plates to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the prepared bacterial inoculum.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Zone of Inhibition Assay: Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Test compound

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

    • Evenly streak the entire surface of the MHA plate with the swab in three different directions to ensure confluent growth.

  • Disk Application:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.

Visualizing Experimental and Biological Processes

To further elucidate the methodologies and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_zoi Zone of Inhibition Assay cluster_analysis Data Analysis prep_compound Prepare Test Compound & Antibiotic Stocks serial_dilution Serial Dilution in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_mic Inoculate Wells prep_inoculum->inoculate_mic streak_plate Streak MHA Plate prep_inoculum->streak_plate serial_dilution->inoculate_mic incubate_mic Incubate (16-20h, 35°C) inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic compare_data Compare MIC & Zone Data with Known Antibiotics read_mic->compare_data apply_disk Apply Impregnated Disk streak_plate->apply_disk incubate_zoi Incubate (16-20h, 35°C) apply_disk->incubate_zoi measure_zoi Measure Zone Diameter (mm) incubate_zoi->measure_zoi measure_zoi->compare_data

Caption: Workflow for antibacterial susceptibility testing.

Signaling_Pathway antibiotic Antibacterial Agent (e.g., Thiazole Derivative) enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) antibiotic->enzyme product Essential Product enzyme->product inhibition Inhibition substrate Substrate substrate->enzyme process Cellular Process (e.g., DNA Replication) product->process growth Bacterial Growth & Proliferation process->growth

Caption: Hypothetical enzyme inhibition pathway.

References

Validating In Vitro Anticancer Activity: A Guide to Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the transition from promising in vitro anticancer activity to in vivo validation is a critical step in the drug discovery pipeline. This guide provides an objective comparison of commonly used animal models for evaluating the efficacy of potential cancer therapeutics, supported by experimental data and detailed protocols.

The predictive power of preclinical data hinges on the selection of an appropriate animal model that can accurately recapitulate the complexities of human cancer. This guide explores the key characteristics, advantages, and limitations of various in vivo models, enabling researchers to make informed decisions for their specific research questions.

Comparison of In Vivo Anticancer Models

The choice of an animal model is dictated by the scientific question being addressed, whether it's initial efficacy screening, understanding the role of the immune system, or modeling metastasis. Below is a comparison of the most widely used models.

Model TypeDescriptionAdvantagesDisadvantagesBest Suited For
Cell Line-Derived Xenograft (CDX) Established human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice).[1][2]- High reproducibility and success rate.[3] - Cost-effective and rapid tumor growth for high-throughput screening.[2] - Easy to monitor tumor growth, especially in subcutaneous models.[3]- Lack of tumor heterogeneity and microenvironment of human tumors.[1] - Poor predictors of clinical outcomes due to genetic drift of cell lines. - Inability to study immuno-oncology agents due to the compromised immune system.[4]- Initial in vivo screening of cytotoxic compounds. - Dose-ranging and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Patient-Derived Xenograft (PDX) Tumor fragments from a patient are directly implanted into immunocompromised mice.[5][6]- Preserves the histological and genetic characteristics of the original patient tumor.[6][7] - More accurately reflects the heterogeneity and drug sensitivity of human cancers.[8] - High predictive value for clinical response.[7][8]- More expensive and time-consuming to establish than CDX models.[5] - Engraftment rates can be variable.[5] - Still lacks a competent immune system, limiting immunotherapy studies unless humanized models are used.[5]- Efficacy testing of targeted therapies. - Biomarker discovery and validation. - Personalized medicine approaches.[5]
Syngeneic Models Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background.[9][10]- Possess a fully functional immune system, crucial for immunotherapy research.[4][11] - Allows for the study of tumor-immune interactions and immune checkpoint inhibitors.[9][10] - Genetically matched tumor, stroma, and immune system provide accurate results.[11]- Based on mouse tumor cells, which may not fully recapitulate human cancer biology. - Limited availability of cell lines for all human cancer types.- Evaluating immunotherapies (e.g., checkpoint inhibitors, CAR-T cells). - Studying the tumor microenvironment and immune responses to therapy.[11]
Orthotopic Models Tumor cells or tissues are implanted into the corresponding organ of origin in the animal (e.g., pancreatic cancer cells into the pancreas).[12][13]- More accurately mimics the clinically relevant tumor microenvironment and organ-specific interactions.[12][13] - Better at modeling tumor progression, invasion, and spontaneous metastasis.[12] - Provides a more stringent test for therapeutic efficacy.[12]- Technically more challenging and invasive than subcutaneous models.[12][14] - Tumor growth is more difficult to monitor and may require imaging techniques.[14]- Studying metastasis and invasion. - Evaluating therapies where the tumor microenvironment is critical. - More accurate pharmacokinetic and drug distribution studies.[12]
Subcutaneous Models Tumor cells or tissues are implanted under the skin, typically on the flank of the animal.[3][12]- Simple, reproducible, and allows for easy and non-invasive tumor measurement with calipers.[3][12] - High throughput and cost-effective for initial screening.[12]- Lacks the organ-specific tumor microenvironment.[12][13] - Rarely metastasizes, limiting its use for studying metastatic disease.[3][12] - May not accurately predict drug responses for therapies targeting the tumor microenvironment.[3]- Initial efficacy screening and dose-finding studies. - Studies where ease of tumor measurement is a priority.

Quantitative Data Presentation

Summarized below is a representative table of quantitative data from a hypothetical preclinical study evaluating a novel anticancer agent in a xenograft model.

Table 1: In Vivo Efficacy of Compound X in a Subcutaneous Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle ControlDaily, i.p.1500 ± 150-+2.5
Compound X (10 mg/kg)Daily, i.p.750 ± 9050-1.8
Compound X (20 mg/kg)Daily, i.p.300 ± 5580-5.2
Standard-of-CareEvery 3 days, i.v.450 ± 7070-8.1

Tumor Growth Inhibition (TGI) is calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100%.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of in vivo studies.

Cell Line-Derived Xenograft (CDX) Model Protocol
  • Cell Culture: Human cancer cells (e.g., MCF-7 for breast cancer) are cultured in appropriate media and conditions until they reach the logarithmic growth phase.

  • Cell Preparation: Cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a solution of PBS and Matrigel (1:1 ratio) at a concentration of 1x10⁷ cells/mL.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: 100 µL of the cell suspension (containing 1x10⁶ cells) is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions (length and width) are measured with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.[15]

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.

  • Drug Administration: The investigational compound is administered according to the planned dosing schedule (e.g., intraperitoneal injection, oral gavage). The vehicle control group receives the same volume of the vehicle used to dissolve the compound.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition: The primary endpoint is the inhibition of tumor growth compared to the vehicle control group.[16]

    • Body Weight: Animal body weight is monitored as an indicator of toxicity.

    • Survival: In some studies, survival is a key endpoint.

  • Study Termination: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a specified time point. Tumors and major organs may be collected for further analysis (e.g., histology, biomarker analysis).

Patient-Derived Xenograft (PDX) Model Establishment
  • Tumor Acquisition: Fresh tumor tissue is obtained from a consenting patient.

  • Tumor Processing: The tumor is washed in sterile media, and a small fragment (2-3 mm³) is prepared for implantation.[6]

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG) are used to improve engraftment rates.[5][6]

  • Implantation: The tumor fragment is surgically implanted, either subcutaneously in the flank or orthotopically into the corresponding organ.[6]

  • Engraftment and Passaging: Once the initial tumor (P0) grows to a sufficient size, it is harvested and can be passaged to subsequent generations of mice (P1, P2, etc.) for cohort expansion.[6]

  • Efficacy Studies: Once a stable PDX line is established and expanded, efficacy studies can be conducted following a similar protocol to the CDX model.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Validation cluster_data Data Analysis invitro_screening In Vitro Screening (Cytotoxicity Assays) lead_compound Lead Compound Identification invitro_screening->lead_compound animal_model Animal Model Selection (e.g., Xenograft, Syngeneic) lead_compound->animal_model tumor_implantation Tumor Implantation (Subcutaneous/Orthotopic) animal_model->tumor_implantation treatment Treatment Administration (Drug vs. Vehicle) tumor_implantation->treatment monitoring Tumor Growth & Toxicity Monitoring treatment->monitoring endpoint Endpoint Analysis (TGI, Biomarkers) monitoring->endpoint data_analysis Statistical Analysis of Efficacy & Toxicity endpoint->data_analysis report Reporting & Go/No-Go Decision data_analysis->report PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Drug Anticancer Drug (e.g., PI3K Inhibitor) Drug->PI3K inhibits

References

A Comparative Analysis of 3-(2-Methyl-1,3-thiazol-4-yl)aniline and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor 3-(2-Methyl-1,3-thiazol-4-yl)aniline alongside well-characterized kinase inhibitors, Dasatinib and AMG-900. Due to the limited publicly available data on the specific kinase inhibitory profile of this compound, this guide focuses on a structural and potential functional comparison with established inhibitors that share similar scaffolds and target key cancer-related signaling pathways.

Introduction to the Compared Kinase Inhibitors

This compound is a small molecule containing a methylthiazole and an aniline moiety. The thiazole ring is a common scaffold in many biologically active compounds, including several approved kinase inhibitors, suggesting its potential as a kinase inhibitor.[1][2][3][4]

Dasatinib is a potent, orally available multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5][6] It is known to inhibit the Bcr-Abl tyrosine kinase, as well as the SRC family of kinases.[6][7][8] The chemical structure of Dasatinib features a 2-aminothiazole core.[5][7]

AMG-900 is a highly potent and selective pan-Aurora kinase inhibitor that has been evaluated in clinical trials for various cancers.[9][10][11] Aurora kinases (A, B, and C) are critical regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[12][13][14]

Comparative Data of Kinase Inhibitors

The following table summarizes the key characteristics of the selected kinase inhibitors.

FeatureThis compoundDasatinibAMG-900
Core Scaffold 2-Methyl-1,3-thiazole2-AminothiazoleN/A (complex heterocyclic)
Primary Kinase Target(s) Not publicly availableBcr-Abl, SRC family kinasesAurora Kinases (A, B, C)
Mechanism of Action Not publicly availableATP-competitive inhibitor of Bcr-Abl and SRC kinases.[6][7][8]ATP-competitive inhibitor of Aurora kinases A, B, and C.[9][10][11]
IC50 Values Not publicly availableBcr-Abl: <1 nMSRC: 0.5-1.5 nMAurora A: 5 nMAurora B: 4 nMAurora C: 1 nM[9][10]
Therapeutic Indications Not applicableChronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL).[5]Investigational for various solid and hematologic malignancies.[9][15]

Signaling Pathways

Below are diagrams illustrating the signaling pathways targeted by Dasatinib and AMG-900.

Bcr_Abl_Signaling_Pathway Bcr-Abl Bcr-Abl Phosphorylated Substrate Phosphorylated Substrate Bcr-Abl->Phosphorylated Substrate ATP -> ADP Substrate Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Dasatinib Dasatinib Dasatinib->Bcr-Abl

Caption: Bcr-Abl Signaling Pathway Inhibition by Dasatinib.

Aurora_Kinase_Signaling_Pathway Aurora Kinases (A, B, C) Aurora Kinases (A, B, C) Phosphorylated Mitotic Substrates Phosphorylated Mitotic Substrates Aurora Kinases (A, B, C)->Phosphorylated Mitotic Substrates ATP -> ADP Mitotic Substrates Mitotic Substrates Mitotic Substrates->Phosphorylated Mitotic Substrates Proper Mitosis Proper Mitosis Phosphorylated Mitotic Substrates->Proper Mitosis Mitotic Arrest & Apoptosis Mitotic Arrest & Apoptosis AMG-900 AMG-900 AMG-900->Aurora Kinases (A, B, C) AMG-900->Mitotic Arrest & Apoptosis

Caption: Aurora Kinase Signaling Pathway Inhibition by AMG-900.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of kinase inhibitors are provided below.

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a specific kinase.

Workflow Diagram:

In_Vitro_Kinase_Assay_Workflow A Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) B Add Test Compound (e.g., this compound) A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction & Detect Signal (e.g., Luminescence, Fluorescence) D->E F Data Analysis (IC50 determination) E->F

Caption: Workflow for an In Vitro Kinase Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).

    • Dilute the recombinant kinase and substrate (e.g., a peptide) to desired concentrations in the kinase buffer.

    • Prepare a stock solution of ATP in water.

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase and substrate solution.

    • Add the test compound dilutions to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase if known.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and detect the signal using a suitable method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production via a luminescent signal.[16][17]

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)

This protocol assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation of a downstream target.

Workflow Diagram:

Cell_Based_Assay_Workflow A Seed Cells in a 96-well plate B Treat cells with Test Compound A->B C Incubate for a specified duration B->C D Lyse cells C->D E Detect Phosphorylated Substrate (e.g., ELISA, Western Blot) D->E F Data Analysis (IC50 determination) E->F

Caption: Workflow for a Cell-Based Kinase Inhibition Assay.

Methodology:

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., K562 for Bcr-Abl, HeLa for Aurora kinases) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 2-24 hours).

  • Cell Lysis:

    • Remove the culture medium and wash the cells with ice-cold PBS.

    • Add lysis buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice for 10-20 minutes and then collect the cell lysates.

  • Detection of Phosphorylation (Western Blot):

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., phospho-CrkL for Bcr-Abl, phospho-Histone H3 for Aurora B).[18]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Calculate the percentage of inhibition of phosphorylation relative to the vehicle-treated control.

    • Determine the IC50 value from the dose-response curve.

Conclusion

References

Ensuring Consistency in Biological Assay Results Across Laboratories: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and comparability of biological assay results from different laboratories is paramount for advancing research and meeting regulatory requirements. The globalization of clinical trials and collaborative research efforts necessitates robust cross-validation of bioanalytical methods to ensure that data generated at various sites can be reliably combined and compared.[1][2] This guide provides an objective comparison of methodologies, supported by experimental data, to facilitate the effective cross-validation of biological assays.

Core Principles of Inter-Laboratory Cross-Validation

Cross-validation is the process of demonstrating that two or more laboratories using the same or different bioanalytical methods can produce comparable data.[1] This is crucial when data from multiple sites are combined for a single study or across different studies to support regulatory submissions.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidance on when and how to conduct bioanalytical method cross-validation.[1]

The primary goal is to ensure the integrity of pharmacokinetic (PK) and pharmacodynamic (PD) data.[1] A successful cross-validation study provides confidence that any observed differences in results are due to the biological samples themselves and not to variations in laboratory procedures or equipment.[3]

Comparative Performance of Cross-Validation Methodologies

The choice of cross-validation approach depends on the specific circumstances, such as the transfer of a well-established assay to a new laboratory or the comparison of two different methods. The main approaches include comparative testing, co-validation, and full or partial revalidation.[4]

Below is a summary of key performance parameters and acceptance criteria typically used in inter-laboratory cross-validation studies.

Performance ParameterMethod A: Comparative TestingMethod B: Co-ValidationMethod C: Partial RevalidationAcceptance Criteria (General Guideline)
Purpose Direct comparison of results from two labs using the same method.Joint validation of a method by two or more labs.Verification of a subset of validation parameters in the receiving lab.[5]To demonstrate equivalency of results.[3]
Samples A common set of quality control (QC) and study samples.[1][6]Identical validation samples and standards.A subset of validation samples (e.g., QCs at different concentrations).[5]Minimum of 3-5 QC levels, 3 replicates per level.
Accuracy (% Bias) Calculated as [(Mean Measured Conc. - Nominal Conc.) / Nominal Conc.] * 100Assessed concurrently in all participating labs.Verified using a limited set of QCs.Within ±15% of the nominal value (±20% for LLOQ).
Precision (%CV) Calculated as (Standard Deviation / Mean) * 100 for intra- and inter-assay precision.Assessed concurrently in all participating labs.Verified for intra-assay precision.≤15% CV (≤20% for LLOQ).
Linearity (r²) Comparison of calibration curve slopes and intercepts.Established and compared across all labs.Not always re-assessed if the instrument is comparable.r² ≥ 0.99.
Selectivity Evaluation of matrix effects from different sources.Assessed using multiple sources of the biological matrix.May be confirmed with a limited set of matrix samples.No significant interference at the analyte's retention time.
Stability Often relies on the originating lab's data if handling conditions are identical.Assessed under the specific conditions of each lab.Confirmed for critical time points (e.g., bench-top stability).Analyte stability should be within ±15% of the baseline.

Experimental Protocols

Detailed methodologies are crucial for successful cross-validation. Below are outlines for key experiments.

1. Preparation of Cross-Validation Samples:

  • A central laboratory should prepare and aliquot a common set of samples to be distributed to all participating laboratories.[6]

  • These should include a blank matrix, a zero standard (blank matrix with internal standard), calibration standards, and quality control (QC) samples at a minimum of three concentrations: low, medium, and high.

  • A sufficient number of incurred patient samples should also be included to assess the performance of the assay with "real-world" samples.[2]

2. Comparative Analysis of Quality Control Samples:

  • Each participating laboratory should analyze the QC samples in replicate (e.g., n=5) on multiple days (e.g., 3 different days) to determine intra- and inter-assay precision and accuracy.

  • The mean concentration, standard deviation, and coefficient of variation (%CV) should be calculated for each QC level at each laboratory.

  • The results from each laboratory should be compared to the nominal concentrations and to the results from the other laboratories.

3. Statistical Analysis of Results:

  • Linear Regression: Plot the results from Laboratory B versus Laboratory A. The slope should be close to 1.0, the intercept close to 0, and the correlation coefficient (r) should be ≥ 0.99 for the methods to be considered comparable.[7]

  • Bland-Altman Plot: This plot shows the difference between the measurements from the two labs against the average of the two measurements. This helps to visualize any systematic bias and outliers.

  • t-test: A paired t-test can be used to determine if there is a statistically significant difference between the means of the results from the two laboratories.

Visualizing Workflows and Pathways

Cross-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of a biological assay between two laboratories.

cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation cluster_3 Phase 4: Reporting Protocol Development Protocol Development Sample Preparation (Central Lab) Sample Preparation (Central Lab) Protocol Development->Sample Preparation (Central Lab) Sample Distribution Sample Distribution Sample Preparation (Central Lab)->Sample Distribution Lab A Analysis Lab A Analysis Sample Distribution->Lab A Analysis Lab B Analysis Lab B Analysis Sample Distribution->Lab B Analysis Data Compilation Data Compilation Lab A Analysis->Data Compilation Lab B Analysis->Data Compilation Statistical Analysis Statistical Analysis Data Compilation->Statistical Analysis Acceptance Criteria Check Acceptance Criteria Check Statistical Analysis->Acceptance Criteria Check Final Report Final Report Acceptance Criteria Check->Final Report

Caption: Workflow for inter-laboratory assay cross-validation.

Example Signaling Pathway: ELISA for a Phosphorylated Protein

Many biological assays, such as ELISAs, are designed to quantify a specific component of a signaling pathway. The diagram below shows a simplified signaling cascade leading to the phosphorylation of a target protein, which can then be detected by the assay.

Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Activates Target Protein Target Protein Kinase B->Target Protein Phosphorylates Phosphorylated Target Protein Phosphorylated Target Protein Target Protein->Phosphorylated Target Protein

Caption: A generic signaling pathway for protein phosphorylation.

Factors Influencing Inter-Laboratory Variability

Understanding the potential sources of variability is key to designing a robust cross-validation study. The logical relationship of these factors is depicted below.

cluster_method Methodological Factors cluster_human Human Factors cluster_environment Environmental Factors Inter-Lab Variability Inter-Lab Variability Protocol Adherence Protocol Adherence Protocol Adherence->Inter-Lab Variability Reagent Stability Reagent Stability Reagent Stability->Inter-Lab Variability Calibration Curve Calibration Curve Calibration Curve->Inter-Lab Variability Analyst Training Analyst Training Analyst Training->Inter-Lab Variability Data Interpretation Data Interpretation Data Interpretation->Inter-Lab Variability Instrumentation Instrumentation Instrumentation->Inter-Lab Variability Lab Conditions Lab Conditions Lab Conditions->Inter-Lab Variability Sample Handling Sample Handling Sample Handling->Inter-Lab Variability

Caption: Key factors contributing to inter-laboratory assay variability.

References

comparing the efficacy of different synthetic routes to 3-(2-Methyl-1,3-thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of different synthetic routes to 3-(2-Methyl-1,3-thiazol-4-yl)aniline, a key building block in pharmaceutical research. The routes are evaluated based on reaction yields, purity, and reaction conditions, with detailed experimental protocols provided for reproducibility.

At a Glance: Synthetic Strategies

Two primary synthetic strategies are detailed below: a classical multi-step approach commencing with 3-nitroacetophenone, and an alternative pathway starting from 3-aminoacetophenone. Both routes leverage the well-established Hantzsch thiazole synthesis for the construction of the core heterocyclic ring.

Route Starting Material Key Intermediate(s) Overall Approach
Route 1 3-Nitroacetophenone2-Bromo-1-(3-nitrophenyl)ethanone, 2-Methyl-4-(3-nitrophenyl)-1,3-thiazoleBromination, Hantzsch thiazole synthesis, Nitro reduction
Route 2 3-Aminoacetophenone2-Bromo-1-(3-aminophenyl)ethanone hydrochlorideBromination, Hantzsch thiazole synthesis

Route 1: Synthesis from 3-Nitroacetophenone

This route involves a three-step process starting with the commercially available 3-nitroacetophenone. The key steps include α-bromination, Hantzsch thiazole synthesis, and a final reduction of the nitro group.

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start [label="3-Nitroacetophenone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="α-Bromination"]; intermediate1 [label="2-Bromo-1-(3-nitrophenyl)ethanone", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Hantzsch Thiazole Synthesis\n(with Thioacetamide)"]; intermediate2 [label="2-Methyl-4-(3-nitrophenyl)-1,3-thiazole", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Nitro Group Reduction"]; end [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> end; }

Figure 1: Synthetic workflow for Route 1.

Experimental Protocols for Route 1

Step 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone

To a solution of 3-nitroacetophenone (1.65 g, 10 mmol) in a suitable solvent such as chloroform or acetic acid, an equimolar amount of bromine (0.51 mL, 10 mmol) is added dropwise at 0-5°C with constant stirring. The reaction mixture is then stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The product is isolated by pouring the reaction mixture into ice-cold water, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization.

Step 2: Synthesis of 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole

2-Bromo-1-(3-nitrophenyl)ethanone (2.44 g, 10 mmol) and thioacetamide (0.75 g, 10 mmol) are dissolved in a suitable solvent like ethanol. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. Purification by column chromatography or recrystallization affords the desired thiazole derivative.

Step 3: Synthesis of this compound

To a solution of 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole (2.19 g, 10 mmol) in a solvent such as ethanol or ethyl acetate, a reducing agent is added. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, or chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid. After the reduction is complete, the catalyst is filtered off (in the case of catalytic hydrogenation) or the reaction is worked up by neutralization and extraction to yield the final product, this compound.

Efficacy Data for Route 1 (Estimated)
Step Product Yield (%) Purity (%) Reaction Time (h)
12-Bromo-1-(3-nitrophenyl)ethanone80-90>952-4
22-Methyl-4-(3-nitrophenyl)-1,3-thiazole70-85>954-6
3This compound85-95>982-5
Overall ~48-72 8-15

Note: The efficacy data presented for Route 1 is estimated based on typical yields for analogous reactions found in the literature. Actual yields may vary depending on specific reaction conditions and scale.

Route 2: Synthesis from 3-Aminoacetophenone

This alternative route begins with 3-aminoacetophenone, directly incorporating the aniline functionality from the start. This approach avoids the final nitro reduction step, potentially shortening the overall synthesis.

digraph "Route_2_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="3-Aminoacetophenone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="α-Bromination"]; intermediate1 [label="2-Bromo-1-(3-aminophenyl)ethanone\nhydrochloride", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Hantzsch Thiazole Synthesis\n(with Thioacetamide)"]; end [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> end; }

Figure 2: Synthetic workflow for Route 2.

Experimental Protocols for Route 2

Step 1: Synthesis of 2-Bromo-1-(3-aminophenyl)ethanone hydrochloride

3-Aminoacetophenone (1.35 g, 10 mmol) is dissolved in a suitable solvent, and the amino group is often protected as its hydrochloride salt by the addition of hydrochloric acid. Subsequently, a brominating agent such as bromine is added portion-wise at a controlled temperature. The reaction is monitored until completion. The product, 2-bromo-1-(3-aminophenyl)ethanone hydrochloride, can be isolated by filtration or by removing the solvent.

Step 2: Synthesis of this compound

The crude 2-bromo-1-(3-aminophenyl)ethanone hydrochloride (from the previous step, ~10 mmol) is reacted with thioacetamide (0.75 g, 10 mmol) in a solvent like ethanol. The mixture is heated to reflux for several hours. After the reaction is complete, the mixture is cooled, and the pH is adjusted to be basic to deprotonate the aniline and precipitate the product. The solid product is collected by filtration, washed, and can be purified by recrystallization to afford this compound.

Efficacy Data for Route 2 (Estimated)
Step Product Yield (%) Purity (%) Reaction Time (h)
12-Bromo-1-(3-aminophenyl)ethanone hydrochloride75-85-2-3
2This compound60-75>974-6
Overall ~45-64 6-9

Note: The efficacy data presented for Route 2 is estimated based on general knowledge of similar reactions. The intermediate is often used crude in the subsequent step, hence purity is not typically determined. The overall yield is calculated based on the two steps.

Comparison of the Synthetic Routes

Parameter Route 1 (from 3-Nitroacetophenone) Route 2 (from 3-Aminoacetophenone)
Number of Steps 32
Overall Yield (Estimated) ~48-72%~45-64%
Overall Reaction Time (Estimated) 8-15 hours6-9 hours
Starting Material Cost Generally lowerGenerally higher
Reagents and Conditions Involves a potentially hazardous nitro reduction step.Avoids the nitro reduction step, but the stability of the aminophenyl α-bromoketone intermediate can be a concern.
Purification Requires purification at each step.The intermediate may be used crude, simplifying the overall process.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 , starting from 3-nitroacetophenone, is a longer but potentially higher-yielding process. The starting material is typically more cost-effective. However, this route necessitates a final nitro group reduction step, which can involve hazardous reagents or require specialized equipment for catalytic hydrogenation.

Route 2 , commencing with 3-aminoacetophenone, is a more convergent and shorter synthesis. It circumvents the need for a separate reduction step. While the starting material may be more expensive, the reduced number of steps and potentially shorter overall reaction time could make it an attractive option, particularly for smaller-scale syntheses. The stability of the 2-bromo-1-(3-aminophenyl)ethanone intermediate is a critical factor to consider for the successful implementation of this route.

The choice between these two routes will ultimately depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the laboratory's capabilities regarding specific reaction conditions, particularly the nitro group reduction. For large-scale production, a thorough optimization of both routes would be necessary to determine the most economically viable and efficient method.

A Comparative Guide to the ADME Properties of 3-(2-Methyl-1,3-thiazol-4-yl)aniline and Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery and development pipeline. A thorough understanding of a compound's ADME profile can significantly de-risk a project by identifying potential liabilities early, thereby saving time and resources. This guide provides a framework for benchmarking the in vitro ADME properties of the novel compound 3-(2-Methyl-1,3-thiazol-4-yl)aniline against well-characterized, established drugs.

While specific experimental data for this compound is not publicly available, this document outlines the essential in vitro assays, detailed experimental protocols, and data presentation structures necessary for researchers to generate and compare their own data effectively. The selected benchmark drugs—Warfarin, Propranolol, and Carbamazepine—represent a range of physicochemical and pharmacokinetic properties, providing a robust basis for comparison.

Data Presentation: Comparative ADME Profiles

The following tables are designed to summarize the quantitative data obtained from the described experimental protocols. Data for the benchmark drugs are provided as representative values from published literature.

Table 1: Physicochemical and Absorption Properties

CompoundMolecular Weight ( g/mol )cLogPKinetic Solubility at pH 7.4 (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→BEfflux Ratio (B→A / A→B)
This compound 190.26[User Data][User Data][User Data][User Data]
Warfarin308.333.0LowHigh~1.0
Propranolol259.342.8ModerateHigh>2.0 (P-gp substrate)
Carbamazepine236.272.5LowHigh~1.0

Table 2: Distribution and Metabolism Properties

CompoundPlasma Protein Binding (%)Microsomal Stability (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
This compound [User Data][User Data][User Data]
Warfarin>99% (Human)[1][2][3]Moderate to HighLow to Moderate
Propranolol~90% (Human)LowHigh
Carbamazepine70-80% (Human)[4][5][6]Low to ModerateModerate

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on standard industry practices.

Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution, mimicking conditions in many in vitro assays.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Sample Preparation: Add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate. This results in a final compound concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation.[7]

  • Analysis: After incubation, analyze the plate using a nephelometric plate reader to measure light scattering from precipitated particles. Alternatively, filter the samples through a 0.45 µm filter plate and quantify the concentration of the soluble compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve.[7][8][9]

  • Data Calculation: The kinetic solubility is reported as the highest concentration at which the compound remains in solution.

Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability of a compound and identify its potential as a substrate for efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[10]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be ≥200 Ω·cm² to ensure tight junction integrity.[11][12] The permeability of a fluorescent marker like Lucifer Yellow can also be assessed to confirm monolayer integrity.[10]

  • Transport Study (Apical to Basolateral, A→B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • Add the test compound (typically at 1-10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.[12]

    • Incubate at 37°C with gentle shaking for 1-2 hours.

    • At specified time points, collect samples from the basolateral side and analyze the compound concentration by LC-MS/MS.

  • Transport Study (Basolateral to Apical, B→A):

    • Reverse the process by adding the test compound to the basolateral side and collecting samples from the apical side. This is done to determine the efflux ratio.

  • Data Calculation:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as: Papp (B→A) / Papp (A→B). An efflux ratio >2 suggests the compound is a substrate for active efflux transporters.[10]

Liver Microsomal Stability Assay

Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) in a 100 mM phosphate buffer (pH 7.4).[13][14][15]

  • Compound Incubation: Add the test compound (typically at 1 µM) to the reaction mixture and pre-incubate at 37°C for 5 minutes.[16]

  • Initiation of Reaction: Start the metabolic reaction by adding an NADPH-regenerating system.[14][16]

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[13]

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]

  • Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Half-life (t½) is calculated as: t½ = 0.693 / k.

    • Intrinsic clearance (CLint) is calculated as: CLint = (k / microsomal protein concentration).

Plasma Protein Binding (Equilibrium Dialysis)

Purpose: To determine the fraction of a compound that binds to plasma proteins, which influences its distribution and availability to target tissues.

Methodology:

  • Apparatus Setup: Use a rapid equilibrium dialysis (RED) device with dialysis membranes (molecular weight cutoff of 6-8 kDa).[18][19]

  • Sample Preparation: Add the test compound (typically at 1-2 µM) to plasma (human, rat, etc.) and place it in the donor chamber of the RED device.[20] Add protein-free buffer (PBS) to the receiver chamber.[19]

  • Incubation: Seal the device and incubate at 37°C with shaking for 4-8 hours to allow the unbound compound to reach equilibrium across the membrane.[18]

  • Sample Analysis: After incubation, collect samples from both the plasma and buffer chambers. Combine the plasma sample with buffer and the buffer sample with blank plasma to equalize matrix effects for LC-MS/MS analysis.

  • Data Calculation:

    • Quantify the concentration of the compound in both chambers (C_plasma and C_buffer). The concentration in the buffer chamber represents the unbound concentration (C_free).

    • Fraction unbound (fu) is calculated as: fu = C_buffer / C_plasma.

    • Percentage bound is calculated as: (1 - fu) * 100.

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes in ADME profiling.

ADME_Workflow cluster_prep Preparation cluster_assays In Vitro ADME Assays cluster_analysis Data Analysis & Interpretation cluster_output Output Compound Test Compound (10 mM in DMSO) Solubility Kinetic Solubility (Nephelometry/LC-MS) Compound->Solubility Permeability Caco-2 Permeability (A→B & B→A) Compound->Permeability Metabolism Microsomal Stability (LC-MS/MS) Compound->Metabolism Binding Plasma Protein Binding (Equilibrium Dialysis) Compound->Binding Benchmarks Benchmark Drugs (e.g., Warfarin) Benchmarks->Solubility Benchmarks->Permeability Benchmarks->Metabolism Benchmarks->Binding Sol_Data Solubility (µM) Solubility->Sol_Data Perm_Data Papp & Efflux Ratio Permeability->Perm_Data Met_Data t½ & CLint Metabolism->Met_Data Bind_Data % Bound Binding->Bind_Data Report Comparative ADME Report Sol_Data->Report Perm_Data->Report Met_Data->Report Bind_Data->Report

Caption: General workflow for in vitro ADME profiling.

ADME_Decision_Tree Start ADME Data Review Sol_Check Solubility > 50 µM? Start->Sol_Check Perm_Check Permeability (Papp) High? Sol_Check->Perm_Check Yes Optimize_Sol Optimize: Improve Solubility Sol_Check->Optimize_Sol No Stab_Check Metabolic Stability (t½ > 30 min)? Perm_Check->Stab_Check Yes Optimize_Perm Optimize: Improve Permeability Perm_Check->Optimize_Perm No Bind_Check Protein Binding < 99%? Stab_Check->Bind_Check Yes Optimize_Stab Optimize: Improve Stability Stab_Check->Optimize_Stab No Proceed Proceed to In Vivo PK Bind_Check->Proceed Yes Reconsider High Risk: Reconsider/Deprioritize Bind_Check->Reconsider No Optimize_Sol->Reconsider Optimize_Perm->Reconsider Optimize_Stab->Reconsider

Caption: Decision tree for lead candidate progression based on ADME data.

References

Assessing the Selectivity of 3-(2-Methyl-1,3-thiazol-4-yl)aniline for Its Target Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential selectivity of the novel compound 3-(2-Methyl-1,3-thiazol-4-yl)aniline. Due to the limited publicly available data on the specific protein targets of this molecule, this analysis leverages data from the structurally related and well-characterized multi-kinase inhibitor, Dasatinib, which shares the core 2-methyl-4-phenyl-thiazole aniline scaffold. This comparison aims to provide a predictive framework for the potential target profile and selectivity of this compound and to outline the experimental approaches required for its definitive characterization.

Comparative Selectivity of Thiazole-Containing Kinase Inhibitors

The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target activities can lead to unforeseen side effects, while a well-defined selectivity profile allows for a more precise therapeutic application. The following table compares the selectivity of several established BCR-ABL tyrosine kinase inhibitors, including Dasatinib, against a panel of representative kinases. This data serves as a benchmark for predicting the potential selectivity of this compound.

Kinase Target Dasatinib [1][2][3]Nilotinib [2][4][5][6][7]Bosutinib [8][9][10][11]Ponatinib [12][13][14][15][16]
ABL1 +++ +++ +++ +++
SRC +++ + +++ ++
KIT ++ ++ - +++
PDGFRA ++ ++ - +++
VEGFR2 ++ - - +++
EPHA2 +++ - - ++
LCK +++ + ++ ++
LYN +++ + ++ ++
DDR1 - +++ - -
T315I-ABL1 - - - +++

Legend:

  • +++ High Potency (IC50 or Kd < 10 nM)

  • ++ Moderate Potency (IC50 or Kd 10 - 100 nM)

  • + Low Potency (IC50 or Kd > 100 nM)

  • - No significant activity

Experimental Protocols for Kinase Selectivity Profiling

Accurate assessment of an inhibitor's selectivity requires robust and standardized experimental methods. Below are detailed protocols for two commonly employed in vitro kinase assay platforms.

LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.

Principle: A europium (Eu)-labeled anti-tag antibody binds to a tagged kinase. A fluorescently labeled ATP-competitive tracer binds to the kinase's ATP-binding site. This proximity results in a high FRET signal. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • Purified, tagged recombinant kinases

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compound (e.g., this compound)

  • Kinase Buffer

  • 384-well plates

  • TR-FRET compatible plate reader

Procedure: [17][18][19][20][21]

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add the diluted test compound to the wells of a 384-well plate. Include controls for no inhibition (DMSO only) and maximum inhibition (a known potent, broad-spectrum inhibitor).

  • Kinase/Antibody Mixture: Prepare a solution containing the target kinase and the Eu-labeled antibody in kinase buffer. Add this mixture to all wells.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (typically 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the emission ratio. The IC50 values are determined by fitting the dose-response curve of the emission ratio versus the inhibitor concentration using a sigmoidal dose-response model.

Caliper Microfluidic Mobility Shift Assay

This assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by a kinase.

Principle: A kinase, substrate, and ATP are incubated with the test compound. The reaction mixture is then passed through a microfluidic chip where the substrate and phosphorylated product are separated by electrophoresis based on their charge difference. The amount of product formed is quantified by fluorescence detection.

Materials:

  • Purified recombinant kinases

  • Fluorescently labeled peptide substrate

  • ATP

  • Test compound

  • Kinase reaction buffer

  • Stop solution (e.g., EDTA)

  • Caliper Life Sciences LabChip® EZ Reader or similar microfluidic platform

  • 384-well plates

Procedure: [22][23][24][25]

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture: In a 384-well plate, combine the kinase, fluorescently labeled peptide substrate, and kinase reaction buffer.

  • Compound Addition: Add the diluted test compound to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-180 minutes).

  • Termination: Stop the reaction by adding a stop solution containing EDTA.

  • Microfluidic Separation and Detection: The instrument aspirates a small volume from each well and injects it into the microfluidic chip. An electric field is applied to separate the substrate and phosphorylated product.

  • Data Analysis: The instrument's software integrates the area of the substrate and product peaks to determine the percent conversion. IC50 values are calculated by plotting the percent inhibition (derived from the percent conversion) against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Biological Pathways

Graphical representations are essential for understanding complex experimental processes and biological signaling cascades.

Kinase_Selectivity_Workflow cluster_prep Compound & Assay Preparation cluster_assay Biochemical Kinase Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) SerialDilution Serial Dilution Compound->SerialDilution AssayPlate 384-Well Assay Plate SerialDilution->AssayPlate Incubation Incubation AssayPlate->Incubation KinasePanel Panel of Purified Kinases KinasePanel->AssayPlate Reagents Assay-Specific Reagents (Substrate, ATP, Buffer) Reagents->AssayPlate Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection RawData Raw Data Acquisition Detection->RawData DoseResponse Dose-Response Curve Generation RawData->DoseResponse IC50 IC50 Value Calculation DoseResponse->IC50 Selectivity Selectivity Profile Determination IC50->Selectivity

Caption: Workflow for in vitro kinase selectivity profiling.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS P STAT5 STAT5 BCR_ABL->STAT5 P PI3K PI3K BCR_ABL->PI3K P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT P Survival Inhibition of Apoptosis AKT->Survival Inhibitor This compound (Hypothesized Target) Inhibitor->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and hypothesized point of inhibition.

References

comparing the cytotoxicity of 3-(2-Methyl-1,3-thiazol-4-yl)aniline in normal versus cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of Thiazole Derivatives in Normal vs. Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Thiazole derivatives represent a promising class of heterocyclic compounds in cancer therapy.[1][2][3] Many have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines.[4][5][6] A key aspect of their therapeutic potential lies in their ability to selectively target cancer cells while exhibiting lower toxicity towards normal, healthy cells, a crucial factor in reducing the side effects commonly associated with chemotherapy.[2][7][8]

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several representative thiazole derivatives against various human cancer cell lines and, where available, normal cell lines. Lower IC₅₀ values indicate higher cytotoxic potency.

Thiazole DerivativeCancer Cell LineCancer TypeIC₅₀ (µM)Normal Cell LineIC₅₀ (µM)Reference
Compound 4c (a 2-hydrazinyl-thiazole-4(5H)-one derivative)MCF-7Breast Adenocarcinoma2.57 ± 0.16--[4]
HepG2Liver Carcinoma7.26 ± 0.44--[4]
Compound 4d (a 3-nitrophenylthiazolyl derivative)MDA-MB-231Breast Adenocarcinoma1.21--[9]
Compound 4b (a 4-chlorophenylthiazolyl derivative)MDA-MB-231Breast Adenocarcinoma3.52--[9]
Thiazole-amino acid hybrid 5k A549Lung Carcinoma2.07--[5]
HeLaCervical Carcinoma3.55--[5]
MCF-7Breast Adenocarcinoma4.89--[5]
Thiazole Derivative 8 MCF-7Breast Adenocarcinoma3.36 (µg/ml)MCF-10A>100 (µg/ml)[10]
Various DerivativesHCT-116, HeLa, MCF-7Colon, Cervical, Breast-WI38, WISHSignificantly lower cytotoxicity than doxorubicin[11]

Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The evaluation of cytotoxicity for thiazole derivatives typically involves a series of standardized in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer and normal cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Stock solutions of the thiazole derivatives are prepared in a solvent like DMSO and then serially diluted in fresh cell culture medium to achieve a range of final concentrations. The old medium is removed from the wells and replaced with the medium containing the test compounds. Control wells receive medium with the vehicle (DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death, further assays are often conducted.

  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Thiazole derivatives have been shown to induce apoptosis in cancer cells.[9][12]

  • Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Many thiazole compounds have been found to cause cell cycle arrest at specific checkpoints, such as the G1/S or G2/M phase, in cancer cells.[9][10][11]

Mechanisms of Action & Signaling Pathways

Thiazole derivatives exert their anticancer effects through various mechanisms, often targeting pathways that are dysregulated in cancer cells. This inherent targeting contributes to their selectivity.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) treatment Cell Treatment (24-72h) cell_culture->treatment compound_prep Compound Dilution compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay readout Absorbance Reading mtt_assay->readout viability_calc Calculate % Viability readout->viability_calc ic50_calc Determine IC50 viability_calc->ic50_calc

Caption: A typical experimental workflow for assessing the cytotoxicity of thiazole derivatives.

The selective action of these compounds often involves the induction of apoptosis (programmed cell death) and cell cycle arrest specifically in cancer cells.[1][13] Thiazoles are known to interact with and inhibit a variety of molecular targets crucial for cancer cell proliferation and survival.[14]

Key signaling pathways and targets modulated by thiazole derivatives include:

  • Kinase Inhibition: Many thiazole derivatives act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical for tumor angiogenesis and growth.[4][9]

  • Apoptosis Induction: They can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins (e.g., increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2).[6][11]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, they prevent cancer cells from dividing and proliferating.[10][11]

  • Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of microtubules, which are essential for cell division, leading to mitotic failure in cancer cells.[6][13]

signaling_pathway cluster_targets Molecular Targets cluster_effects Cellular Effects Thiazole Thiazole Derivative Kinases Protein Kinases (e.g., VEGFR-2) Thiazole->Kinases Inhibits Tubulin Microtubules Thiazole->Tubulin Disrupts Bcl2 Bcl-2 Family Proteins Thiazole->Bcl2 Modulates CellCycle Cell Cycle Proteins Thiazole->CellCycle Inhibits Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis CycleArrest Cell Cycle Arrest (G2/M, G1/S) Tubulin->CycleArrest Apoptosis Induction of Apoptosis Bcl2->Apoptosis CellCycle->CycleArrest

Caption: Potential signaling pathways affected by thiazole derivatives in cancer cells.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of 3-(2-Methyl-1,3-thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide a comprehensive, step-by-step approach to the safe and environmentally responsible disposal of 3-(2-Methyl-1,3-thiazol-4-yl)aniline, a compound requiring careful handling due to its potential hazards. These procedures are designed for researchers, scientists, and drug development professionals to ensure compliance with safety regulations and to minimize environmental impact.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in its laboratory lifecycle. Adherence to the following protocol is mandatory to ensure the safety of personnel and the protection of the environment.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of via the sanitary sewer system.[3][4] Aniline and thiazole derivatives can be very toxic to aquatic life and may have long-lasting harmful effects on the environment.[1][3][4]

  • Use Original or Approved Containers: For disposal, the waste material should be kept in its original container whenever possible. If the original container is compromised, a new, properly labeled, and chemically compatible container should be used. Ensure the container is sealed tightly to prevent leaks or spills.

  • Avoid Mixing with Other Waste: Do not mix this compound with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office. Incompatible materials can react, leading to dangerous conditions.

  • Labeling: The waste container must be clearly and accurately labeled as hazardous waste. The label should include the full chemical name, "this compound," and any relevant hazard symbols (e.g., toxic, harmful if swallowed).

  • Engage a Licensed Disposal Company: The disposal of this chemical must be handled by a licensed and approved waste disposal company.[1][3] Your institution's EHS department will have established procedures and contracts with such companies.

  • Follow Local and National Regulations: All disposal activities must be conducted in strict accordance with all applicable local, state, and national regulations for hazardous waste.

Spill and Contamination Cleanup

In the event of a spill, the area should be evacuated and ventilated.[3] For small spills, absorbent, non-combustible material can be used to contain the substance. The contaminated absorbent material must then be collected and disposed of as hazardous waste.[1] All contaminated clothing should be removed and decontaminated before reuse.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A START: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (Chemical Fume Hood) B->C D Is the original container intact? C->D E Transfer to a new, labeled, compatible waste container D->E No F Seal original container D->F Yes G Clearly label as Hazardous Waste with the full chemical name E->G F->G H Store in a designated hazardous waste accumulation area G->H I Contact Environmental Health & Safety (EHS) for pickup H->I J Disposal by a licensed waste disposal company I->J K END: Proper Disposal Complete J->K

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-(2-Methyl-1,3-thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling 3-(2-Methyl-1,3-thiazol-4-yl)aniline in a laboratory setting. The following procedures are based on best practices for handling analogous chemical compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

To minimize exposure and prevent chemical contact, proper personal protective equipment is critical when handling this compound. The recommended PPE is summarized in the table below.

Body PartProtective EquipmentSpecification/Standard
Eyes/Face Safety glasses with side-shields or goggles; face shield if splashing is a risk.Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Chemical-resistant gloves (e.g., butyl, neoprene, Polyvinyl alcohol (PVA), or Viton).[2] Protective clothing to prevent skin exposure.[1]Nitrile gloves are not recommended for aniline compounds.[2] Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[1][3]
Respiratory Government-approved respirator.Use only in a well-ventilated area or under a chemical fume hood.[1] If exposure limits are exceeded, a supplied air respirator (SAR) may be required.[4] Follow OSHA respirator regulations in 29 CFR 1910.134.
Body Fully-buttoned lab coat or other protective clothing. Protective boots may be required depending on the situation.[1]Disposable protective clothing is often preferred as proper decontamination of reusable items can be challenging.[4]

Experimental Protocols: Handling and Storage

Adherence to the following procedural steps is mandatory for the safe handling and storage of this compound.

Engineering Controls
  • Ventilation: Always work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure. A closed system or local exhaust may also be appropriate.[1]

  • Safety Stations: Ensure that a safety shower and eye wash station are readily accessible in the immediate work area.[1]

Handling Procedures
  • Preparation: Before handling, ensure all required PPE is correctly worn.[5] Inspect gloves for any signs of degradation or perforation.[1]

  • Dispensing: Avoid generating dust or aerosols. Carefully dispense the required amount of the chemical.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[1]

  • Container Management: Keep the container tightly closed when not in use.[2][6] Containers should be stored upright to prevent leakage.[6]

Storage
  • Location: Store in a designated, labeled, and secure area, such as a chemical storage cabinet.[2]

  • Conditions: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[2]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal p1 Don Appropriate PPE p2 Inspect Gloves p1->p2 p3 Ensure Fume Hood is Operational p2->p3 h1 Carefully Dispense Chemical p3->h1 h2 Keep Container Sealed When Not in Use h1->h2 c1 Thoroughly Wash Hands h2->c1 c2 Store Chemical in Designated Area c1->c2 d1 Segregate Waste d2 Label Hazardous Waste Container d1->d2 d3 Arrange for Professional Disposal d2->d3

Safe Handling Workflow for this compound

Disposal Plan

The disposal of this compound and its containers must be managed as hazardous waste.

  • Waste Characterization: It is the responsibility of the waste generator to properly characterize all waste materials.[7]

  • Containment: Collect waste in a compatible, leak-proof container with a secure lid.[2] The container must be clearly labeled as "Hazardous Waste" with the full chemical name.

  • Disposal Method: Do not dispose of this chemical down the drain or in the regular waste stream.[2] Contact a licensed professional waste disposal service for proper disposal.[3]

Emergency Procedures

Spill Response

In the event of a spill, prioritize personal and environmental safety by following these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, avoid generating dust.[8] Gently sweep or vacuum the material. For liquid spills, absorb with an inert, dry material.[2]

  • Collection: Place the spilled material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[8]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[7] All cleaning materials should also be disposed of as hazardous waste.[7]

G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain the Spill with Inert Material ppe->contain collect Collect Spill Material into a Labeled Waste Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate disposal Dispose of Waste as Hazardous decontaminate->disposal

Workflow for Chemical Spill Response
First Aid Measures

In case of exposure, follow these first aid guidelines and seek immediate medical attention.[9]

Exposure RouteFirst Aid Procedure
Inhalation If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.[1]
Skin Contact In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and shoes.[1] Call a physician.
Eye Contact In case of eye contact, flush with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[1] Seek immediate medical attention.
Ingestion If swallowed, rinse your mouth with water.[1] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.